molecular formula C15H32N3OP B014116 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile CAS No. 102691-36-1

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

カタログ番号: B014116
CAS番号: 102691-36-1
分子量: 301.41 g/mol
InChIキー: RKVHNYJPIXOHRW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile is a specialized phosphoramidite derivative of significant interest in advanced chemical and biochemical research. Its molecular structure, which features a protected phosphoroamidite group linked to a propanenitrile moiety, suggests its primary application is as a key building block in automated solid-phase oligonucleotide synthesis. This compound is designed for the preparation of modified nucleotides and nucleic acid analogs, enabling the exploration of RNAi therapeutics, antisense oligonucleotides, and molecular probes. The diisopropylamino groups act as a protecting moiety for the phosphorus center, while the cyanoethyl group offers a common protecting strategy that is readily removed under mild basic conditions. Researchers value this reagent for its potential to incorporate unique functional handles into nucleic acid chains, facilitating studies on gene function, regulation, and the development of novel diagnostic tools. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

3-bis[di(propan-2-yl)amino]phosphanyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H32N3OP/c1-12(2)17(13(3)4)20(19-11-9-10-16)18(14(5)6)15(7)8/h12-15H,9,11H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVHNYJPIXOHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H32N3OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075176
Record name Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
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Molecular Weight

301.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

102691-36-1
Record name 2-Cyanoethyl tetraisopropylphosphorodiamidite
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite
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Record name Phosphorodiamidous acid, tetrakis(1-methylethyl)-, 2-cyanoethyl ester
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Record name 3-((bis(diisopropylamino)phosphanyl)oxy)propanenitrile
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Foundational & Exploratory

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile synthesis protocol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Introduction

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a critical reagent in modern organic and bioorganic chemistry.[1][2][3] Its primary application lies in its role as a phosphitylating agent, particularly in the automated solid-phase synthesis of DNA and RNA oligonucleotides.[2][3][4] This compound enables the efficient formation of phosphite triester linkages, which are subsequently oxidized to the more stable phosphate triester backbone of nucleic acids.[4][] Its stability and reactivity profile have made it a preferred choice over other phosphitylating agents.[4] This document provides a comprehensive overview of the prevalent synthesis protocols for this reagent, targeting researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 102691-36-1
Molecular Formula C₁₅H₃₂N₃OP
Molecular Weight 301.41 g/mol [1][2]
Appearance Colorless to yellow clear liquid[1][3]
Density 0.949 g/mL at 25°C[1][3]
Boiling Point ~100°C at 0.5 mmHg[1][3]
Refractive Index 1.470[1]
Flash Point 141°F[1]
Solubility Soluble in acetonitrile, benzene, chloroform, and methanol (slightly)[3][]
Stability Moisture-sensitive; stable under cold storage (-20°C)[1][3]

Synthesis Protocols

Two primary synthetic routes are commonly employed for the preparation of this compound. The first involves the reaction of 2-(cyanoethoxy)dichlorophosphine with diisopropylamine, and the second utilizes tris(diisopropylamino)phosphine and 3-hydroxypropanenitrile.

Protocol 1: From 2-(cyanoethoxy)dichlorophosphine and Diisopropylamine

This method is a robust and scalable two-step, one-pot procedure that generally provides high yields and purity.[4][6] It involves the initial formation of 2-(cyanoethoxy)dichlorophosphine (CDP), which is then reacted with an excess of diisopropylamine.

Experimental Workflow

G cluster_0 Step 1: CDP Synthesis cluster_1 Step 2: Phosphorodiamidite Synthesis PCl3 Phosphorus Trichloride (PCl3) Reaction1 Reaction at 5°C PCl3->Reaction1 TMSOP Trimethylsilyloxypropionitrile (TMSOP) TMSOP->Reaction1 Acetonitrile Acetonitrile (Solvent) Acetonitrile->Reaction1 Distillation1 Distillation to remove solvent and excess PCl3 Reaction1->Distillation1 VacuumDistillation1 Vacuum Distillation (Purification) Distillation1->VacuumDistillation1 CDP 2-(cyanoethoxy)dichlorophosphine (CDP) (>98% purity) VacuumDistillation1->CDP CDP_input Freshly Distilled CDP CDP->CDP_input Reaction2 Reaction at -12°C to ambient temp. (approx. 72 hours) CDP_input->Reaction2 DIPA Diisopropylamine (DIPA) DIPA->Reaction2 THF Tetrahydrofuran (THF, Solvent) THF->Reaction2 Filtration Filtration to remove DIPA·HCl solids Reaction2->Filtration AluminaColumn Passage through activated neutral alumina column Filtration->AluminaColumn Concentration Concentration on rotary evaporator AluminaColumn->Concentration FinalProduct This compound (Pale yellow syrup, >99% purity) Concentration->FinalProduct

Caption: Workflow for the synthesis of this compound via the CDP intermediate.

Reagents and Conditions

Reagent/ParameterMolar Ratio/ValueNotes
Step 1: CDP Synthesis
Phosphorus Trichloride (PCl₃)2
Trimethylsilyloxypropionitrile (TMSOP)1
SolventAcetonitrile
Temperature5°C
Step 2: Phosphorodiamidite Synthesis
2-(cyanoethoxy)dichlorophosphine (CDP)1(1.80 moles, 310 g)
Diisopropylamine4.5(8.12 moles, 820 g)
SolventTetrahydrofuran (THF)(2.9 kg)
Initial Temperature-12°C to -10°CDuring diisopropylamine addition.
Reaction TemperatureAmbient
Reaction Time~72 hoursMonitored by ³¹P NMR.
Purification
Filtration-To remove diisopropylamine hydrochloride salt.
Column ChromatographyActivated neutral alumina
Final Product
Yield88.5%(485 g)
Purity (by ³¹P NMR)99.7%

Detailed Protocol: [6]

  • Step 1: Synthesis of 2-(cyanoethoxy)dichlorophosphine (CDP)

    • CDP is prepared by reacting phosphorus trichloride with trimethylsilyloxypropionitrile in a 2:1 molar ratio in acetonitrile at 5°C.

    • Upon completion of the reaction, the solvent and excess PCl₃ are removed by distillation.

    • The crude product is purified by vacuum distillation to yield CDP with a purity greater than 98%.

  • Step 2: Synthesis of this compound

    • A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (1.80 moles, 310 g) in tetrahydrofuran (2.9 kg) is prepared in a suitable reactor under a nitrogen atmosphere.

    • The solution is cooled to -12°C with stirring.

    • Diisopropylamine (8.12 moles, 820 g) is added over a period of 90 minutes, maintaining the temperature at or below -10°C.

    • The resulting slurry is stirred at ambient temperature for approximately 72 hours. The reaction progress is monitored by ³¹P NMR until no reaction intermediates are observed.

    • The slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride precipitate.

    • The clear filtrate is passed through a column containing 350 g of Brockmann activated neutral alumina (previously dried at 165°C under vacuum).

    • The filtrate is concentrated using a rotary evaporator with a maximum bath temperature of 45°C.

    • The distilled THF can be used to rinse the filter cake and the alumina column to recover additional product.

    • The combined product fractions are concentrated until the vacuum reaches 3 Torr, yielding a pale yellow syrup.

Protocol 2: From Tris(diisopropylamino)phosphine and 3-Hydroxypropanenitrile

This protocol offers a more direct one-pot synthesis, which can be advantageous in certain laboratory settings.[1][2][3] It relies on the catalyzed reaction between tris(diisopropylamino)phosphine and 3-hydroxypropanenitrile.

Reaction Pathway

G reactant1 Tris(diisopropylamino)phosphine reaction Reaction -20°C to 0°C, ~10 hours reactant1->reaction reactant2 3-Hydroxypropanenitrile reactant2->reaction catalyst 1H-Tetrazole (Catalyst) catalyst->reaction solvent Dichloromethane (Solvent) solvent->reaction product This compound reaction->product byproduct Diisopropylamine reaction->byproduct

Caption: Synthesis of this compound from tris(diisopropylamino)phosphine.

Reagents and Conditions

Reagent/ParameterValueNotes
Tris(diisopropylamino)phosphine-Key phosphitylating precursor.
3-Hydroxypropanenitrile-Source of the 2-cyanoethyl group.
Catalyst1H-TetrazoleActivator for the phosphitylation reaction.
SolventDichloromethane
Temperature-20°C to 0°C
Reaction Time~10 hours
Purification
Filtration, Washing, Drying-General purification steps mentioned.[1]

Detailed Protocol: [1][2]

While specific molar quantities are not detailed in the available literature for a complete, replicable protocol, the general procedure is as follows:

  • Tris(diisopropylamino)phosphine is dissolved in a suitable solvent, such as dichloromethane, in a reactor under an inert atmosphere.

  • The solution is cooled to a temperature between -20°C and 0°C.

  • 3-Hydroxypropanenitrile and a catalytic amount of 1H-tetrazole are added to the reaction mixture.

  • The reaction is stirred at this temperature for approximately 10 hours.

  • Upon completion, the product is purified through filtration, washing with appropriate solvents to remove byproducts and unreacted starting materials, and drying under vacuum.

Applications in Research and Development

The primary use of this compound is in the synthesis of phosphoramidites, which are the fundamental building blocks for the automated solid-phase synthesis of DNA and RNA oligonucleotides.[2][3] Its role as a phosphitylating agent is crucial for creating the phosphate backbone of nucleic acids.[4] Beyond standard oligonucleotide synthesis, it is also employed in the preparation of modified nucleosides and antisense drugs, which are vital for genetic research and therapeutic applications.[1][2] The compound's ability to selectively phosphorylate hydroxyl groups also makes it valuable in the synthesis of other phosphorylated biomolecules, such as carbohydrates and phospholipids.[1][2]

Safety and Handling

This compound is sensitive to moisture and can decompose when heated.[1] Therefore, it requires careful handling and storage.

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Handling: The compound should be handled in a cool, dry, and well-ventilated area.[1] Personal protective equipment, including gloves and eye protection, is recommended to prevent skin and eye irritation.[1]

References

An In-Depth Technical Guide to 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile: A Key Reagent in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a critical phosphitylating agent in the field of nucleic acid chemistry. This document details its chemical properties, synthesis, and applications, with a focus on its pivotal role in the automated solid-phase synthesis of oligonucleotides. Experimental protocols and quantitative data are presented to support researchers and professionals in drug development and other scientific endeavors.

Chemical and Physical Properties

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a colorless to pale yellow, viscous liquid.[1][2] It is a key phosphoramidite reagent utilized extensively in the chemical synthesis of DNA and RNA.[2][3] The compound is sensitive to moisture and should be stored under anhydrous conditions at low temperatures (typically -20°C) to maintain its stability and reactivity.[4]

Table 1: General Properties of this compound

PropertyValueReference(s)
CAS Number 102691-36-1[5]
Molecular Formula C₁₅H₃₂N₃OP[4][6]
Molecular Weight 301.41 g/mol [4][6]
Appearance Colorless to pale yellow clear liquid[3]
Density 0.949 g/mL at 25°C[4]
Boiling Point ~100°C at 0.5 mmHg[4]
Flash Point 141°F[3]
Refractive Index 1.470[3]
Solubility Soluble in most organic solvents such as acetonitrile, tetrahydrofuran, and dichloromethane.[2]

Table 2: Spectroscopic Data for this compound

Spectroscopic Data Values Reference(s)
¹H NMR (400 MHz, CDCl₃) δ 1.2–1.4 (diisopropyl CH₃), δ 2.7–3.1 (cyanoethyl CH₂), and δ 3.5–3.8 (P-O-CH₂)[6]
³¹P NMR ~140 ppm[6]
ESI-MS [M+H]⁺ at m/z 302.4[6]

Synthesis of this compound

The synthesis of this phosphitylating agent is typically achieved through a one-pot reaction.

Experimental Protocol: One-Pot Synthesis

This protocol describes a common method for the preparation of this compound.

Materials:

  • 2-(cyanoethoxy)dichlorophosphine (CDP)

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous acetonitrile

  • 3-hydroxypropanenitrile

  • Tris(diisopropylamino)phosphine

  • 1H-tetrazole (catalyst)

  • Brockmann activated neutral alumina

  • Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Rotary evaporator

  • Sintered glass filter

Procedure: [1]

  • A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (CDP) (1.80 moles, 310 g) in anhydrous tetrahydrofuran (THF) (2.9 kg) is prepared in a reaction vessel under a nitrogen atmosphere.

  • The solution is cooled to -12°C.

  • Diisopropylamine (8.12 moles, 820 g) is added to the stirred solution over a period of 90 minutes, while maintaining the temperature at -10°C.

  • The resulting slurry is stirred at ambient temperature for 72 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy to confirm the disappearance of reaction intermediates.

  • The slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride byproduct.

  • The clear filtrate is then passed through a column containing 350 g of Brockmann activated neutral alumina that has been previously dried at 165°C under vacuum (<1 Torr) for 16 hours.

  • The filtrate is concentrated using a rotary evaporator at a maximum bath temperature of 45°C.

  • The distilled THF can be used to rinse the filter cake and the alumina column to recover any residual product. This rinse is then combined with the main product and concentrated until the vacuum reaches 3 Torr.

  • The final product is a pale yellow syrup with a typical yield of around 88.5%. The purity can be assessed by ³¹P NMR, with an expected purity of >99%.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a cornerstone reagent in the automated solid-phase synthesis of oligonucleotides, a process that enables the rapid and efficient production of custom DNA and RNA sequences.[2][3] This method involves a four-step cycle that is repeated to add one nucleotide at a time to a growing chain attached to a solid support.[7]

The Four-Step Synthesis Cycle

The following diagram illustrates the key steps in the phosphoramidite-based oligonucleotide synthesis cycle.

Oligonucleotide_Synthesis_Cycle cluster_cycle Oligonucleotide Synthesis Cycle Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of activated phosphoramidite) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Forms phosphite triester Oxidation 4. Oxidation (Stabilization of the phosphate linkage) Capping->Oxidation Prevents failure sequences Oxidation->Deblocking Creates stable phosphate triester End Repeat for next nucleotide Oxidation->End Start Start with support-bound nucleoside Start->Deblocking

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.

Mechanism of the Coupling Reaction

The central role of this compound is in the coupling step, where a new nucleotide is added to the growing oligonucleotide chain. This reaction is facilitated by an activator, typically a weak acid like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT).[3][8]

The following diagram details the mechanism of the phosphoramidite coupling reaction.

Coupling_Mechanism Phosphoramidite Phosphoramidite R-O-P(N(iPr)₂)₂ Activated_Phosphoramidite Activated Intermediate R-O-P(N(iPr)₂)₂(H⁺) Phosphoramidite->Activated_Phosphoramidite Protonation by Activator Activator Activator (e.g., Tetrazole) H⁺ Coupled_Product Coupled Product R-O-P(O-Chain)-N(iPr)₂ Activated_Phosphoramidite->Coupled_Product Leaving_Group Leaving Group HN(iPr)₂ Activated_Phosphoramidite->Leaving_Group Elimination Growing_Chain Growing Oligonucleotide Chain 5'-OH Growing_Chain->Coupled_Product Nucleophilic Attack

Caption: Mechanism of the phosphoramidite coupling reaction in oligonucleotide synthesis.

Experimental Protocol: Automated Solid-Phase Oligonucleotide Synthesis

This protocol provides a general outline for the automated synthesis of a DNA oligonucleotide using phosphoramidite chemistry.

Materials and Reagents:

  • DNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Phosphoramidite solutions (A, C, G, T) in anhydrous acetonitrile (0.1 M)

  • This compound (for custom modifications, if needed)

  • Activator solution (e.g., 0.45 M 1H-tetrazole in anhydrous acetonitrile)

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Anhydrous acetonitrile (for washing)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Procedure: [7]

  • Preparation: The DNA synthesizer is prepared with the necessary reagents and the CPG column containing the initial nucleoside is installed. The desired oligonucleotide sequence is programmed into the synthesizer.

  • Synthesis Cycle (repeated for each nucleotide):

    • Deblocking: The deblocking solution is passed through the column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group. The column is then washed with anhydrous acetonitrile.

    • Coupling: The phosphoramidite of the next base in the sequence and the activator solution are delivered simultaneously to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain. This step typically has a coupling efficiency of over 99%.[4]

    • Capping: The capping solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion mutants (sequences missing a base). The column is then washed with anhydrous acetonitrile.

    • Oxidation: The oxidizing solution is passed through the column to convert the unstable phosphite triester linkage into a stable phosphate triester. The column is then washed with anhydrous acetonitrile.

  • Final Deblocking: After the final nucleotide has been added, the 5'-DMT group of the last nucleotide is typically left on ("DMT-on") to aid in purification.

  • Cleavage and Deprotection: The CPG support is removed from the synthesizer and treated with concentrated ammonium hydroxide. This cleaves the oligonucleotide from the support and removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the nucleobases.

  • Purification: The crude oligonucleotide solution is purified, typically by reverse-phase HPLC, which separates the full-length, DMT-on product from the shorter, uncapped failure sequences. The DMT group is then removed by treatment with a mild acid, and the final product is desalted.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is harmful if swallowed and may cause an allergic skin reaction.[3] It is also a flammable liquid and vapor.[3] Therefore, it should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.[4]

Conclusion

This compound is an indispensable reagent in modern molecular biology and drug development. Its role as a highly efficient phosphitylating agent in automated solid-phase oligonucleotide synthesis has enabled the routine production of high-purity DNA and RNA for a vast array of research, diagnostic, and therapeutic applications. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for scientists and researchers working in these fields. This technical guide provides a foundational resource to support the effective and safe use of this important chemical compound.

References

An In-depth Technical Guide to 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile (CAS 102691-36-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also widely known by its synonym 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a critical phosphitylating reagent in modern organic chemistry and biotechnology.[1] Its primary and most significant application lies in the solid-phase synthesis of oligonucleotides, the building blocks of DNA and RNA.[1][2] This reagent's stability, high reactivity, and efficiency in forming phosphite triester linkages have made it indispensable in the development of antisense oligonucleotides, siRNA, and various diagnostic probes.[3][4] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the experimental protocols for its use.

Chemical and Physical Properties

This compound is a colorless to light yellow, viscous liquid that is sensitive to moisture and should be handled under an inert atmosphere. It is soluble in most organic solvents.

PropertyValueReference
CAS Number 102691-36-1
Molecular Formula C₁₅H₃₂N₃OP[5]
Molecular Weight 301.41 g/mol [5]
Appearance Colorless to yellow clear liquid
Density 0.949 g/mL at 25 °C[5]
Boiling Point ~100 °C at 0.5 mmHg[5]
Flash Point 106 °C (Closed Cup)[6]
Purity Typically >95% (GC)
Storage Conditions Store in freezer, under -20°C, sealed in dry conditions[5][7]

Synthesis of this compound

The synthesis of this phosphoramidite can be achieved through various methods, with a common approach involving the reaction of a phosphorus trihalide with diisopropylamine, followed by reaction with 3-hydroxypropanenitrile.[8]

Experimental Protocol: Two-Step, One-Pot Synthesis[10]

This method involves the initial formation of 2-(cyanoethoxy)dichlorophosphine (CDP), which is then reacted with diisopropylamine.

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Cyanoethanol or Trimethylsilyloxypropionitrile (TMSOP)

  • Acetonitrile

  • 2-(cyanoethoxy)dichlorophosphine (CDP)

  • Tetrahydrofuran (THF)

  • Diisopropylamine

  • Brockmann activated neutral alumina

Procedure:

  • Preparation of CDP: React PCl₃ with TMSOP in a 2:1 molar ratio in acetonitrile at 5°C. Remove the solvent and excess PCl₃ by distillation. The crude CDP is purified by vacuum distillation to achieve >98% purity.

  • Phosphitylation: Dissolve 1.80 moles of freshly distilled CDP (310 grams) in 2.9 kg of THF. Cool the solution to -12°C under a nitrogen blanket.

  • Slowly add 8.12 moles (820 grams) of diisopropylamine over ninety minutes, maintaining the temperature at -10°C.

  • Continue stirring the resulting slurry at ambient temperature for 72 hours. Monitor the reaction by ³¹P NMR until no reaction intermediates remain.

  • Work-up and Purification: Filter the slurry through a sintered glass filter to remove diisopropylamine hydrochloride solids.

  • Pass the clear filtrate through a column containing 350 grams of dried, activated neutral alumina.

  • Concentrate the filtrate on a rotary evaporator at a maximum bath temperature of 45°C.

  • Rinse the diisopropylamine hydrochloride and the alumina with the distilled THF to collect any remaining product. Combine this with the main product and concentrate until the vacuum reaches 3 Torr. The final product is a pale yellow syrup.

G Synthesis of this compound PCl3 Phosphorus trichloride (PCl3) CDP 2-(cyanoethoxy) dichlorophosphine (CDP) PCl3->CDP Acetonitrile, 5°C TMSOP Trimethylsilyloxy- propionitrile (TMSOP) TMSOP->CDP Product This compound CDP->Product THF, -12°C to ambient Diisopropylamine Diisopropylamine Diisopropylamine->Product

Caption: Synthesis workflow for the target compound.

Applications in Oligonucleotide Synthesis

The primary application of this compound is as a phosphitylating agent in the solid-phase synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[1][9] This method is highly efficient and allows for the automated synthesis of oligonucleotides with a defined sequence.[4]

The Phosphoramidite Synthesis Cycle

The synthesis of an oligonucleotide on a solid support involves a four-step cycle for the addition of each nucleotide.[9][10]

  • Deblocking (Detritylation): The 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, is removed from the nucleoside attached to the solid support using a mild acid like trichloroacetic acid (TCA).[9][11]

  • Coupling: The next nucleoside phosphoramidite (activated by an agent like 1H-tetrazole or 4,5-dicyanoimidazole) is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[11][12]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants in subsequent cycles.[11]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine in the presence of water.[10][11]

G Solid-Phase Oligonucleotide Synthesis Cycle Start Start: Nucleoside on Solid Support (5'-DMT protected) Deblocking 1. Deblocking (Detritylation) (e.g., TCA) Start->Deblocking Coupling 2. Coupling (Activated Phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine/Water) Capping->Oxidation Elongated Elongated Oligonucleotide (5'-DMT protected) Oxidation->Elongated Elongated->Deblocking Repeat for next cycle

Caption: The four-step phosphoramidite cycle.

Experimental Protocol: Oligonucleotide Synthesis Coupling Step[1]

This protocol details the coupling of a nucleoside phosphoramidite to a growing oligonucleotide chain.

Materials:

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite-derivatized nucleoside (e.g., 0.1 M in anhydrous acetonitrile)

  • 1H-Tetrazole solution (e.g., 0.25 M in anhydrous acetonitrile)

  • Solid support with the initial nucleoside

  • Anhydrous acetonitrile

  • Dimethylformamide (DMF)

  • Tert-butyl methyl ether (TBME)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the starting nucleoside (1 equivalent) in DMF, add 2-cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite (1.2 equivalents) and 1H-tetrazole (1 equivalent) in acetonitrile.

  • Stir the reaction mixture overnight at room temperature.

  • Dilute the reaction mixture with TBME and wash sequentially with water, a 1:1 solution of DMF:H₂O, water, and brine.

  • Concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate:triethylamine gradient) to yield the desired phosphoramidite-coupled product.

Mechanism of Action in Drug Development

While this compound itself is not a therapeutic agent, it is a key reagent for synthesizing modified oligonucleotides that have antiviral and antitumor properties.[5][13] These synthetic oligonucleotides primarily function through antisense or RNA interference (RNAi) mechanisms.

Antisense Mechanism: Antisense oligonucleotides are short, single-stranded DNA or RNA molecules designed to be complementary to a specific messenger RNA (mRNA) sequence. By binding to the target mRNA, they can inhibit the translation of a disease-causing protein.[3]

Antiviral Mechanism: In the context of viral infections, nucleoside analogues synthesized using phosphoramidite chemistry can act as chain terminators during viral DNA or RNA replication.[13] They mimic natural nucleosides but lack a 3'-hydroxyl group, which is necessary for the elongation of the nucleic acid chain.[13] This inhibition of viral polymerase activity prevents viral replication.[14] The "ProTide" approach is a prodrug strategy that masks the nucleoside monophosphate, allowing it to enter the cell more easily before being converted to its active triphosphate form.[13]

G General Antiviral Mechanism of Nucleoside Analogues Prodrug Nucleoside Analogue Prodrug (ProTide) Cell Host Cell Prodrug->Cell Cellular Uptake Active_MP Active Nucleoside Monophosphate Cell->Active_MP Enzymatic Metabolism Active_TP Active Nucleoside Triphosphate Active_MP->Active_TP Phosphorylation Viral_Polymerase Viral Polymerase Active_TP->Viral_Polymerase Competitive Inhibition Viral_Replication Viral DNA/RNA Replication Viral_Polymerase->Viral_Replication Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation into Viral Genome Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Antiviral action of nucleoside analogues.

Quantitative Data: NMR Spectroscopy

The following NMR data corresponds to a product synthesized using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphordiamidite.

NucleusChemical Shift (δ) in ppm
¹H NMR (400 MHz, DMSO-d₆)11.36 (brs, 1H), 8.05-7.96 (m, 2H), 7.73-7.64 (m, 1H), 7.59-7.51 (m, 2H), 7.45-7.37 (m, 1H), 6.25-6.17 (m, 1H), 4.72-4.62 (m, 1H), 4.62-4.52 (m, 1H), 4.51-4.38 (m, 1H), 4.32-4.15 (m, 1H), 3.84-3.66 (m, 2H), 3.66-3.51 (m, 2H), 2.84-2.73 (m, 2H), 2.47-2.22 (m, 2H), 1.67-1.53 (m, 3H), 1.27-1.03 (m, 12H)
¹³C NMR (101 MHz, DMSO-d₆)165.5, 163.6, 150.4, 135.8, 133.7, 129.3 (3C), 128.9 (2C), 119.0, 109.9, 84.1, 82.8, 72.8, 64.9, 58.3 (2C), 42.7, 37.7, 24.3 (4C), 19.8, 11.9
³¹P NMR (162 MHz, DMSO-d₆)147.89

Conclusion

This compound is a cornerstone reagent for the synthesis of oligonucleotides, which are of paramount importance in research, diagnostics, and therapeutics. A thorough understanding of its properties, synthesis, and application in the phosphoramidite cycle is essential for any professional working in the field of nucleic acid chemistry and drug development. The detailed protocols and data presented in this guide serve as a valuable resource for the effective utilization of this versatile compound.

References

An In-depth Technical Guide to 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, a critical reagent in modern biotechnology and pharmaceutical development.

Core Properties

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, often referred to as a phosphitylating agent, is a colorless to pale yellow, viscous liquid.[1][2][3] It is widely utilized in the synthesis of oligonucleotides, serving as a key building block for the formation of phosphodiester bonds.[3][] The presence of the cyanoethyl group provides protection for the phosphorus atom during synthesis, while the diisopropylamino groups act as leaving groups that are readily cleaved during the coupling reaction.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C15H32N3OP[1][]
Molecular Weight 301.41 g/mol [1][][5]
CAS Number 102691-36-1[1]
Appearance Clear to cloudy colorless or light yellow oily liquid[1][][6]
Boiling Point 100 °C at 0.5 mmHg[1][7]
Density 0.949 g/mL at 25 °C[1][][6][7]
Refractive Index (n20/D) 1.470[1][6][7]
Solubility Soluble in most organic solvents such as acetonitrile (slightly), benzene, chloroform (sparingly), and methanol (slightly).[1][]
Storage Temperature -20°C[1][6]
Safety Information

This chemical is considered hazardous and requires careful handling in a laboratory setting.[8] It is a flammable liquid and vapor and is harmful if swallowed.[8][9] It may also cause an allergic skin reaction.[6][8]

Hazard InformationDetailsReference
Signal Word Warning[8]
Hazard Statements H226: Flammable liquid and vaporH302: Harmful if swallowedH317: May cause an allergic skin reactionH412: Harmful to aquatic life with long lasting effects[1]
Precautionary Statements P210, P233, P273, P280, P301+P312, P303+P361+P353[1]
Flash Point 119.3 °F (48.5 °C) - closed cup
Spectral Data
TypeDataReference
¹H NMR (400 MHz, DMSO-d6) δ 1.03-1.27 (m, 12H), 1.53-1.67 (m, 3H), 2.22-2.47 (m, 2H), 2.73-2.84 (m, 2H), 3.51-3.66 (m, 2H), 3.66-3.84 (m, 2H), 4.15-4.32 (m, 1H), 4.38-4.51 (m, 1H), 4.52-4.62 (m, 1H), 4.62-4.72 (m, 1H), 6.17-6.25 (m, 1H), 7.37-7.45 (m, 1H), 7.51-7.59 (m, 2H), 7.64-7.73 (m, 1H), 7.96-8.05 (m, 2H), 11.36 (brs, 1H)[9]
¹³C NMR (101 MHz, DMSO-d6) δ 11.9, 19.8, 24.3 (4C), 37.7, 42.7, 58.3 (2C), 64.9, 72.8, 82.8, 84.1, 109.9, 119.0, 128.9 (2C), 129.3 (3C), 133.7, 135.8, 150.4, 163.6, 165.5[9]
³¹P NMR (162 MHz, DMSO-d6) δ 147.89[9]
³¹P NMR (121 MHz, CDCl3) δ 149.4, 149.5, 148.1, 148.6, 150.0, 150.5, 149.4, 149.8[10]

Experimental Protocols

Synthesis of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

A common and inexpensive method for synthesizing this reagent is a two-step, one-pot procedure.[1][2]

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Cyanoethanol or Trimethylsilyloxypropionitrile (TMSOP)

  • Diisopropylamine

  • Acetonitrile

  • Tetrahydrofuran (THF)

  • Hexane

  • Brockmann activated neutral alumina

Procedure:

  • Preparation of 2-(cyanoethoxy) dichlorophosphine (CDP): React phosphorus trichloride with either 2-cyanoethanol or TMSOP.[11] For example, PCl₃ can be reacted with TMSOP in a 2:1 molar ratio in acetonitrile at 5°C.[11] After the reaction is complete, the solvent and excess PCl₃ are removed by distillation. The crude CDP can be purified by vacuum distillation to a purity of >98%.[11]

  • Phosphitylation: A solution of freshly distilled CDP (1.80 moles) in THF (2.9 kg) is cooled to -12°C under a nitrogen atmosphere.[11]

  • Diisopropylamine (8.12 moles) is added over 90 minutes, maintaining the temperature at -10°C.[11]

  • The resulting slurry is stirred at ambient temperature for 72 hours, at which point ³¹P NMR can be used to confirm the absence of reaction intermediates.[11]

  • Purification: The slurry is filtered to remove diisopropylamine hydrochloride solids.[11] The filtrate is then passed through a column of dried, activated neutral alumina.[11] The filtrate is concentrated on a rotary evaporator at a maximum bath temperature of 45°C.[11] The distilled THF can be used to rinse the filter cake and alumina to recover additional product.[11] The combined product is concentrated under vacuum to yield a pale yellow syrup with a purity of approximately 99.7% as determined by ³¹P NMR.[11]

Synthesis_of_Phosphorodiamidite PCl3 Phosphorus trichloride CDP 2-(cyanoethoxy) dichlorophosphine (CDP) PCl3->CDP Cyanoethanol 2-Cyanoethanol or TMSOP Cyanoethanol->CDP Phosphorodiamidite 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite CDP->Phosphorodiamidite + Diisopropylamine in THF Diisopropylamine Diisopropylamine Diisopropylamine->Phosphorodiamidite Purification Filtration & Alumina Chromatography Phosphorodiamidite->Purification Purification->Phosphorodiamidite Purified Product

Synthesis of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.
In Situ Preparation of Deoxyribonucleoside Phosphoramidites and Use in Oligonucleotide Synthesis

This reagent is highly effective for the automated solid-phase synthesis of DNA and RNA.[2] It allows for the in situ preparation of deoxyribonucleoside phosphoramidites, which are then directly used in the synthesizer.[12][13]

Materials:

  • 5'-O,N-protected deoxyribonucleoside

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • 1H-Tetrazole (as catalyst)

  • Acetonitrile

  • Dimethylformamide (DMF)

  • tert-Butyl methyl ether (TBME)

  • Long-chain alkylamine controlled-pore glass (LCAA-CPG) support

Procedure:

  • Phosphitylation Reaction: To a solution of the protected nucleoside (0.58 mmol) in DMF, add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (0.69 mmol) and 1H-tetrazole (0.58 mmol) in acetonitrile (1 mL) at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Work-up: Dilute the reaction mixture with TBME and wash with water, a 1:1 solution of DMF:H₂O, and brine.

  • Concentrate the organic layer under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate:triethylamine gradient) to yield the desired nucleoside phosphoramidite.

  • Automated Oligonucleotide Synthesis: The prepared nucleoside phosphoramidite solution is then used directly in an automated solid-phase DNA synthesizer.[12][13] The synthesis is typically performed on an LCAA-CPG support. With this method, oligonucleotides of 16-25 bases can be obtained with a coupling efficiency per cycle of 98.0–99.3%.[12][13]

Oligonucleotide_Synthesis_Workflow cluster_InSitu In Situ Phosphoramidite Preparation cluster_SolidPhase Automated Solid-Phase Synthesis ProtectedNucleoside 5'-O,N-Protected Deoxyribonucleoside NucleosidePhosphoramidite Deoxyribonucleoside Phosphoramidite Solution ProtectedNucleoside->NucleosidePhosphoramidite PhosphitylatingReagent 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite PhosphitylatingReagent->NucleosidePhosphoramidite Catalyst 1H-Tetrazole Catalyst->NucleosidePhosphoramidite Activation Coupling Coupling NucleosidePhosphoramidite->Coupling CPG_Support LCAA-CPG Support (Solid Support) CPG_Support->Coupling Capping Capping Coupling->Capping Cycle Cleavage_Deprotection Cleavage from Support & Deprotection Oxidation Oxidation Capping->Oxidation Deblocking Deblocking Oxidation->Deblocking Deblocking->Coupling Oligonucleotide Purified Oligonucleotide Cleavage_Deprotection->Oligonucleotide

Workflow for oligonucleotide synthesis using in situ prepared phosphoramidites.

Applications

The primary and most significant application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is as a phosphitylating reagent in the synthesis of oligonucleotides, including DNA, RNA, and their analogues.[2][3][] This reagent is crucial for the preparation of nucleoside phosphoramidites, which are the fundamental building blocks in the automated solid-phase synthesis of these biomolecules.[1]

Beyond standard oligonucleotide synthesis, it is also used in the preparation of:

  • Modified nucleosides and phosphoramidites.[1]

  • Phosphorylated biomolecules such as nucleoside-carbohydrate conjugates, phospholipids, and glycopeptides.[1][2]

  • 1,2-diacyl-sn-glycerophosphatidylserine, where it acts as a phosphorylating agent.

References

In-Depth Technical Guide: 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, synthesis, and core applications of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key reagent in modern biopharmaceutical research and development.

Core Physical and Chemical Properties

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a widely utilized phosphitylating agent.[1][2][3] Its molecular structure and physical characteristics are fundamental to its function in chemical synthesis. The compound is typically a colorless to light yellow, clear liquid.[1] It is noted for its sensitivity to moisture, which necessitates careful handling and storage under anhydrous conditions to maintain its reactivity.[1] For long-term stability, it should be stored in a tightly sealed container in a freezer at approximately -20°C.[4][5]

PropertyValue
CAS Number 102691-36-1
Molecular Formula C₁₅H₃₂N₃OP
Molecular Weight 301.41 g/mol [1]
Appearance Colorless to yellow clear liquid[1]
Boiling Point ~100 °C at 0.5 mmHg[1][4]
Density 0.949 g/mL at 25 °C[1][4]
Refractive Index 1.470 (at 20°C)[1]
Flash Point 141°F[1]

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through various methods, with the one-pot, two-step procedure being common for its efficiency.[3][4] Below is a detailed protocol based on the reaction of 2-(cyanoethoxy)dichlorophosphine with diisopropylamine.[5]

Materials and Equipment:
  • 2-(cyanoethoxy)dichlorophosphine (CDP), freshly distilled (1.80 moles, 310 g)

  • Diisopropylamine (8.12 moles, 820 g)

  • Tetrahydrofuran (THF), anhydrous (2.9 kg)

  • Brockmann activated neutral alumina, dried

  • Reaction vessel with mechanical stirrer, cooling bath, and nitrogen inlet

  • Sintered glass filter

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: A solution of freshly distilled 2-(cyanoethoxy)dichlorophosphine (310 g) in anhydrous tetrahydrofuran (2.9 kg) is prepared in a suitable reaction vessel equipped with a stirrer and a nitrogen blanket.[5]

  • Cooling: The solution is cooled to -12 °C using a cooling bath.[5]

  • Addition of Amine: Diisopropylamine (820 g) is added to the stirred solution over a period of 90 minutes. The temperature is carefully maintained at -10 °C throughout the addition.[5]

  • Reaction: The resulting slurry is allowed to warm to ambient temperature and stirred for 72 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy to ensure the disappearance of reaction intermediates.[5]

  • Filtration: Once the reaction is complete, the slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride byproduct.[5]

  • Purification: The clear filtrate is then passed through a column containing 350 grams of dried, activated neutral alumina.[5]

  • Concentration: The purified filtrate is concentrated using a rotary evaporator at a maximum bath temperature of 45 °C. The distilled THF can be used to rinse the filter cake and the alumina column to recover additional product.[5]

  • Final Product: The combined product fractions are concentrated until the vacuum reaches 3 Torr, yielding the final product as a pale yellow syrup with a purity of approximately 99.7% as determined by ³¹P NMR. The typical yield is around 88.5%.[5]

Core Application: Oligonucleotide Synthesis

The primary application of this compound is as a phosphitylating reagent in the solid-phase synthesis of DNA and RNA oligonucleotides via the phosphoramidite method.[1][2] This methodology is the cornerstone of modern automated DNA synthesis.[6] The reagent is used to create nucleoside phosphoramidites, the building blocks for constructing the oligonucleotide chain.[3]

The synthesis is a cyclical process, with each cycle adding one nucleotide to the growing chain.[7] The workflow is characterized by four main steps: deblocking, coupling, capping, and oxidation.

Oligonucleotide_Synthesis_Cycle cluster_cycle Synthesis Cycle Deblocking 1. Deblocking (Detritylation) Coupling 2. Coupling Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester FinalProduct Elongated Chain Oxidation 4. Oxidation Capping->Oxidation Blocks Failures Oxidation->Deblocking Stabilizes Linkage Support Solid Support (Growing Chain) Monomer Nucleoside Phosphoramidite Monomer->Coupling Activator Activator (e.g., Tetrazole) Activator->Coupling

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Detailed Workflow of Oligonucleotide Synthesis:
  • Deblocking (Detritylation): The cycle starts with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support. This exposes the 5'-hydroxyl group for the subsequent reaction.[6][7]

  • Coupling: The next nucleoside, in the form of a phosphoramidite monomer (prepared using a reagent like this compound), is activated by a weak acid such as 1H-tetrazole.[7][8] This activated monomer then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[6][7]

  • Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are permanently blocked or "capped," typically through acetylation.[6][7]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, commonly an iodine solution. This stabilizes the newly formed bond in the DNA backbone.[6][7]

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.[9]

References

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

This guide provides core information for researchers, scientists, and drug development professionals on the chemical properties of this compound, a key reagent in organic synthesis.

Chemical Identity and Properties

This compound, also known by synonyms such as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a versatile phosphitylating agent.[1][2] It plays a crucial role in the synthesis of various biomolecules, most notably in the solid-phase synthesis of DNA and RNA oligonucleotides.[2] Its primary function is to selectively phosphorylate hydroxyl groups, making it an invaluable tool in the creation of nucleosides, carbohydrates, and phospholipids.[2] The compound is sensitive to moisture and is typically stored at low temperatures, around -20°C, to maintain its stability.[1]

Data Presentation

The fundamental molecular data for this compound is summarized in the table below for clear reference.

IdentifierValueSource
Molecular Formula C₁₅H₃₂N₃OP[1][2][3][4][5][6]
Molecular Weight 301.41 g/mol [1][2][3][5][7]
CAS Number 102691-36-1[1][2][3][4]
IUPAC Name 3-(bis[di(propan-2-yl)amino]phosphanyloxy)propanenitrile[1][4]
Physical Form Colorless to yellow clear liquid[1][2]
Density 0.949 g/mL at 25 °C[1][2]
Boiling Point ~100 °C at 0.5 mmHg[1][2]

Experimental Protocols & Methodologies

The synthesis of this compound generally involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile.[2] This reaction is typically catalyzed by 1H-tetrazole in a solvent like dichloromethane.[2] Another synthetic route involves reacting 2-cyanoethyl N,N-diisopropylchlorophosphoramidite with diisopropylamine in an anhydrous solvent.

As this document serves as a high-level guide to the compound's core properties, detailed experimental protocols are beyond its current scope. For specific synthesis and application methodologies, consulting primary research literature is recommended.

Logical Relationships and Workflows

Due to the nature of the requested information focusing on the intrinsic properties of a chemical compound, complex signaling pathways or experimental workflows requiring visualization are not applicable.

References

An In-depth Technical Guide to 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite: Synthesis, Properties, and Applications in Biopharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a critical phosphitylating reagent extensively utilized in the chemical synthesis of oligonucleotides and other modified biomolecules, playing a pivotal role in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, detailed synthesis protocols, and key applications. Quantitative data are summarized for clarity, and experimental workflows are visually represented to facilitate understanding.

Chemical Structure and Properties

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, often referred to as "phosphoramidite reagent," is a colorless to pale yellow, viscous liquid.[1] Its stability under anhydrous conditions makes it an ideal reagent for automated solid-phase DNA and RNA synthesis.[1] The presence of the cyanoethyl protecting group on the phosphorus atom and the diisopropylamino leaving groups are key to its reactivity and utility in forming phosphodiester linkages.[][3]

Table 1: Chemical Identifiers and Physicochemical Properties

IdentifierValueReference
CAS Number 102691-36-1
Molecular Formula C15H32N3OP[]
Molecular Weight 301.41 g/mol []
Linear Formula {[(CH3)2CH]2N}2POCH2CH2CN
SMILES CC(C)N(C(C)C)P(OCCC#N)N(C(C)C)C(C)C
InChI Key RKVHNYJPIXOHRW-UHFFFAOYSA-N
Appearance Clear to cloudy colorless liquid[3]
Density 0.949 g/mL at 25 °C
Boiling Point 100 °C at 0.5 mmHg
Refractive Index n20/D 1.470
Storage -20°C under inert atmosphere[][4]
Solubility Soluble in most organic solvents, including acetonitrile, benzene, and chloroform (sparingly in methanol)[][5]

Synthesis of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

The synthesis of this phosphoramidite can be achieved through a two-step, one-pot procedure, which is both cost-effective and efficient.[6] The general approach involves the reaction of a phosphorus trihalide with 2-cyanoethanol, followed by reaction with diisopropylamine.

Experimental Protocol: Synthesis from 2-(cyanoethoxy) dichlorophosphine

This protocol describes the synthesis starting from the pre-formed 2-(cyanoethoxy) dichlorophosphine (CDP).

Materials:

  • 2-(cyanoethoxy) dichlorophosphine (CDP), freshly distilled (>98% purity)

  • Diisopropylamine

  • Tetrahydrofuran (THF), anhydrous

  • Brockmann activated neutral alumina (dried at 165°C under vacuum)

  • Nitrogen gas

Procedure:

  • A solution of 1.80 moles (310 grams) of freshly distilled CDP in 2.9 kg of THF is prepared in a reaction vessel under a nitrogen blanket.[7]

  • The solution is cooled to -12 °C.[7]

  • Over a period of 90 minutes, 8.12 moles (820 grams) of diisopropylamine are added to the stirred solution, maintaining the temperature at -10 °C.[7]

  • The resulting slurry is stirred at ambient temperature for 72 hours.[7]

  • Reaction completion is monitored by ³¹P NMR, confirming the absence of reaction intermediates.[7]

  • The slurry is filtered through a sintered glass filter to remove the diisopropylamine hydrochloride byproduct.[7]

  • The clear filtrate is passed through a column containing 350 grams of dried, activated neutral alumina.[7]

  • The filtrate is concentrated using a rotary evaporator with a maximum bath temperature of 45°C.[7]

  • The distilled THF is used to rinse the filter cake and the alumina column to recover additional product, which is then combined with the main filtrate and concentrated.[7]

  • The final product, a pale yellow syrup, is obtained after concentrating until the vacuum reaches 3 Torr.[7]

Table 2: Quantitative Data for Synthesis Protocol 2.1

ParameterValueReference
Yield 485 grams (88.5% of theoretical)[7]
Initial Purity (by ³¹P NMR) 99.7%[7]
Experimental Protocol: One-Pot Synthesis from Phosphorus Trichloride

This method provides an alternative, one-pot synthesis starting directly from phosphorus trichloride.

Materials:

  • Phosphorus trichloride (PCl₃)

  • Acetonitrile

  • Diisopropylamine

  • Hexane or Heptane

  • 3-Hydroxypropionitrile (2-cyanoethanol)

Procedure:

  • To a stirred mixture of 200 g of acetonitrile and 121 g of diisopropylamine, 27.5 g of phosphorus trichloride is added over 1 hour at ambient temperature.[8]

  • 200 g of hexane is then added, followed by the addition of 14 g of 3-hydroxypropionitrile over 30 minutes at ambient temperature.[8]

  • The reaction mixture is stirred for 1 hour.[8]

  • The solid by-product (diisopropylamine hydrochloride) is removed by filtration.[8]

  • The upper hexane layer is separated and the solvent is removed by vacuum stripping to yield the product.[8]

Table 3: Quantitative Data for Synthesis Protocol 2.2

ParameterValueReference
Product Weight (Heptane variation) 22 g[8]
Purity (by ³¹P NMR, Heptane variation) 96.7%[8]
Product Weight (Hexane variation) 20 g[8]
Purity (by ³¹P NMR, Hexane variation) 96.9%[8]
Purity from re-extraction (Hexane variation) 98%[8]

Applications in Drug Development and Research

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a cornerstone reagent in the synthesis of oligonucleotides, which are central to various therapeutic and diagnostic applications, including antisense therapy, siRNA, and aptamers.[9]

Solid-Phase Oligonucleotide Synthesis

The primary application of this phosphoramidite is in the automated solid-phase synthesis of DNA and RNA.[6] The process involves the in-situ preparation of deoxyribonucleoside phosphoramidites by reacting the protected nucleoside with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of an activator like tetrazole.[10] This activated nucleoside is then coupled to the growing oligonucleotide chain on a solid support.

Table 4: Performance in Oligonucleotide Synthesis

ParameterValueReference
DMT-efficiency per cycle 98.0 - 99.3%[10]
Cycle time 12.5 minutes[10]

The logical workflow for the in-situ preparation and coupling step in oligonucleotide synthesis is illustrated below.

in_situ_oligonucleotide_synthesis reagent 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite in_situ_prep In-situ Preparation of Deoxyribonucleoside Phosphoramidite reagent->in_situ_prep nucleoside 5'-O,N-Protected Deoxyribonucleoside nucleoside->in_situ_prep activator Tetrazole activator->in_situ_prep coupling Coupling Reaction in_situ_prep->coupling solid_support Oligonucleotide on Solid Support solid_support->coupling elongated_chain Elongated Oligonucleotide Chain coupling->elongated_chain

Caption: In-situ preparation and coupling in oligonucleotide synthesis.

Synthesis of Phosphorylated Biomolecules

Beyond oligonucleotides, this reagent is employed in the synthesis of a variety of other phosphorylated biomolecules.[6] This includes the preparation of phospholipids, such as 1,2-diacyl-sn-glycerophosphatidylserine, and glycopeptides.[6] The phosphite-triester approach, utilizing this phosphoramidite, allows for the efficient formation of phosphate linkages between different molecular moieties.[]

The general workflow for the phosphorylation of a biomolecule is depicted below.

biomolecule_phosphorylation reagent 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite phosphorylation Phosphitylation reagent->phosphorylation biomolecule Biomolecule with -OH group (e.g., Diacylglycerol) biomolecule->phosphorylation activator Activator (e.g., Tetrazole) activator->phosphorylation phosphite_triester Phosphite Triester Intermediate phosphorylation->phosphite_triester oxidation Oxidation phosphite_triester->oxidation phosphorylated_product Phosphorylated Biomolecule oxidation->phosphorylated_product

Caption: General workflow for biomolecule phosphorylation.

Conclusion

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is an indispensable reagent in modern biopharmaceutical research and development. Its well-established synthesis protocols, high reactivity, and stability make it the reagent of choice for the automated synthesis of oligonucleotides and other phosphorylated biomolecules. The detailed information and protocols provided in this guide serve as a valuable resource for researchers and scientists in the field.

References

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

For researchers, scientists, and drug development professionals, the proper handling of specialized reagents is paramount to ensuring both experimental success and laboratory safety. This guide provides a comprehensive overview of the safety and handling precautions for this compound, a key phosphitylating agent in oligonucleotide synthesis.

Chemical and Physical Properties

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a moisture-sensitive organic compound.[1][2] Its key physical and chemical properties are summarized below.

PropertyValue
CAS Number 102691-36-1
Molecular Formula C15H32N3OP
Molecular Weight 301.41 g/mol [1][3]
Appearance Colorless to yellow clear liquid[1][4]
Density 0.949 g/mL at 25 °C[1][4]
Boiling Point Approximately 100 °C at 0.5 mmHg[1][2]
Flash Point 141 °F[1] / 106 °C (Closed Cup)[5]
Refractive Index 1.470[1]
Purity Typically available in 90% to 97% purity[4][5]

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling to mitigate risks.[3][6] The primary hazards are its flammability, reactivity with water, and potential for causing skin, eye, and respiratory irritation.[4][5][6]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[6]

  • H226: Flammable liquid and vapor.[4]

  • H261: In contact with water releases flammable gases.[6]

  • H302: Harmful if swallowed.[4][5]

  • H314: Causes severe skin burns and eye damage.[6]

  • H315: Causes skin irritation.[4]

  • H317: May cause an allergic skin reaction.[5]

  • H318: Causes serious eye damage.[6]

  • H319: Causes serious eye irritation.[4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

  • H335: May cause respiratory irritation.[6]

  • H412: Harmful to aquatic life with long lasting effects.[5]

Precautionary Measures:

Precaution CategoryRecommended Actions
Personal Protective Equipment (PPE) Wear protective gloves, chemical safety goggles, and a lab coat.[1][6] Ensure a face shield is used when handling larger quantities.
Engineering Controls Work in a well-ventilated area, preferably under a chemical fume hood.[6]
Hygiene Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Fire Safety Keep away from heat, sparks, open flames, and other ignition sources.[6] Use dry chemical, foam, or carbon dioxide fire extinguishers. Do not use water.

Handling and Storage Procedures

Due to its sensitivity to moisture and air, specific handling and storage protocols are essential to maintain the integrity and safety of this compound.

Handling:

  • Handle and store under an inert gas atmosphere, such as dry nitrogen or argon.[6]

  • Ground and bond containers and receiving equipment to prevent static discharge.[6]

  • Avoid inhalation of vapor or mist.[6]

  • Prevent contact with skin and eyes.[6]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Recommended storage temperature is -20°C.[1][2]

  • Keep away from incompatible substances, including water and oxidizing agents.[1]

  • Store in the original container, protected from direct sunlight.[6]

First Aid Measures

In case of exposure, immediate medical attention is necessary.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Get emergency medical help immediately.[6]
Skin Contact Remove all contaminated clothing.[6] Wash off with plenty of water for a minimum of 15 minutes.[6] If skin irritation or rash occurs, get medical advice/attention.[5]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step, one-pot procedure.[1][2]

Reactants:

  • Tris(diisopropylamino)phosphine

  • 3-Hydroxypropanenitrile

  • 1H-tetrazole (catalyst)

  • Dichloromethane (solvent)

Procedure:

  • In a reaction vessel under an inert atmosphere, dissolve tris(diisopropylamino)phosphine in dichloromethane.

  • Cool the solution to a temperature range of -20°C to 0°C.[1]

  • Slowly add a solution of 3-hydroxypropanenitrile and a catalytic amount of 1H-tetrazole in dichloromethane to the cooled solution.

  • Allow the reaction to proceed for approximately 10 hours within the specified temperature range.[1]

  • After the reaction is complete, the product is purified through filtration, washing, and drying processes.[1]

Phosphitylation of Amino Alcohols

This compound is utilized for the selective O-phosphitylation of amino alcohols.[2]

General Conditions:

  • Solvents: Anhydrous acetonitrile or dichloromethane.[2]

  • Temperature: Room temperature.[2]

  • Reaction Time: 1-5 hours.[2]

  • Yields: Typically range from 76% to 91%.[2]

Visualized Workflows and Relationships

To further clarify the handling and synthesis processes, the following diagrams are provided.

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage PPE Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) FumeHood Ensure Fume Hood is Operational PPE->FumeHood InertGas Prepare Inert Gas Supply (Nitrogen or Argon) FumeHood->InertGas Transfer Transfer Reagent Under Inert Atmosphere InertGas->Transfer Reaction Perform Reaction in Dry Glassware Transfer->Reaction Quench Quench Excess Reagent (Appropriate Procedure) Reaction->Quench Store Store in Tightly Sealed Container at -20°C Under Inert Gas Quench->Store Dispose Dispose of Waste According to Institutional Protocols Store->Dispose

Caption: A logical workflow for the safe handling of this compound.

G General Synthesis Pathway Reactant1 Tris(diisopropylamino)phosphine ReactionConditions Reaction at -20°C to 0°C ~10 hours Reactant1->ReactionConditions Reactant2 3-Hydroxypropanenitrile Reactant2->ReactionConditions Catalyst 1H-Tetrazole Catalyst->ReactionConditions Solvent Dichloromethane Solvent->ReactionConditions Product This compound ReactionConditions->Product Purification Filtration, Washing, Drying Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: A simplified diagram of the synthesis pathway for the target compound.

References

Methodological & Application

Application Notes and Protocols for the Use of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key reagent in modern oligonucleotide synthesis. This document outlines its role as a phosphitylating agent in the preparation of nucleoside phosphoramidites and provides detailed protocols for their synthesis and subsequent use in automated solid-phase oligonucleotide synthesis. Quantitative data on coupling efficiencies with various activators are presented to aid in the optimization of synthesis protocols. Furthermore, visual diagrams of the chemical pathways and experimental workflows are included to facilitate a deeper understanding of the processes.

Introduction to this compound

This compound, also known by its synonym 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a widely utilized phosphitylating agent in the field of nucleic acid chemistry.[1][2] Its primary application is in the conversion of protected nucleosides into their corresponding phosphoramidite derivatives.[3] These phosphoramidites are the essential building blocks for the automated solid-phase synthesis of DNA and RNA oligonucleotides via the robust and efficient phosphoramidite method.[4]

The use of the 2-cyanoethyl protecting group for the phosphorus atom offers stability during the synthesis cycle and allows for its facile removal under mild basic conditions during the final deprotection step.[5] The diisopropylamino group serves as an excellent leaving group during the coupling reaction when activated by a weak acid, ensuring high coupling efficiencies.[6]

Chemical Properties:

PropertyValue
CAS Number 102691-36-1
Molecular Formula C₁₅H₃₂N₃OP
Molecular Weight 301.41 g/mol
Appearance Colorless to light yellow liquid[2]
Boiling Point 100 °C @ 0.5 mmHg[7]
Density 0.949 g/mL at 25 °C[7]
Storage Store at 2-8°C under an inert atmosphere[8]
Solubility Soluble in most organic solvents, including acetonitrile, dichloromethane, and tetrahydrofuran.[2]

Role in Phosphoramidite Synthesis

The core function of this compound is to introduce the phosphoramidite moiety onto the 3'-hydroxyl group of a protected nucleoside. This reaction, known as phosphitylation, is a critical step in preparing the monomeric units for oligonucleotide synthesis. The resulting nucleoside phosphoramidite is a stable compound that can be purified and stored, or generated in situ for immediate use in an automated synthesizer.[8]

reagent This compound phosphoramidite Nucleoside Phosphoramidite reagent->phosphoramidite Phosphitylation nucleoside Protected Nucleoside (5'-OH protected) nucleoside->phosphoramidite activator Activator (e.g., 1H-Tetrazole, DCI) activator->phosphoramidite

Diagram 1: Synthesis of a Nucleoside Phosphoramidite.

Experimental Protocols

Protocol 1: Synthesis of a Nucleoside 3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol describes the general procedure for the phosphitylation of a 5'-O-DMT protected deoxynucleoside.

Materials:

  • 5'-O-(4,4'-dimethoxytrityl)-N-protected-2'-deoxynucleoside

  • This compound

  • Activator: 4,5-Dicyanoimidazole (DCI) or 1H-Tetrazole

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile (ACN)

  • Diisopropylamine

  • 5% aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the 5'-O-DMT-protected nucleoside (1.0 eq) in anhydrous dichloromethane.

  • Add diisopropylamine (1.2 eq) to the solution.

  • In a separate flask, prepare a solution of this compound (1.5 eq) in anhydrous acetonitrile.

  • Add the phosphitylating reagent solution dropwise to the nucleoside solution with stirring at room temperature.

  • Add a solution of the activator (e.g., 0.45 M 1H-Tetrazole or 1.0 M DCI in anhydrous acetonitrile) (1.1 eq) to the reaction mixture and continue stirring at room temperature for 2-4 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 5% aqueous sodium bicarbonate, followed by saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude nucleoside phosphoramidite by silica gel column chromatography to yield the final product as a white foam.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis

This protocol outlines a standard cycle for automated solid-phase synthesis of a DNA oligonucleotide on a 1 µmol scale.

Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane.[6]

  • Phosphoramidite Solutions: 0.1 M solutions of the four standard DNA phosphoramidites (dA, dC, dG, dT) in anhydrous acetonitrile.

  • Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M - 1.2 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.[5]

  • Capping Solution A: Acetic Anhydride in Tetrahydrofuran (THF) and Pyridine.[7]

  • Capping Solution B: N-Methylimidazole in THF.[7]

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[5]

  • Washing Solvent: Anhydrous Acetonitrile.

Synthesis Cycle:

start Start Cycle deblocking 1. Deblocking (Detritylation) (3% TCA in DCM) start->deblocking wash1 Wash (Anhydrous ACN) deblocking->wash1 coupling 2. Coupling (Phosphoramidite + Activator) wash1->coupling capping 3. Capping (Acetic Anhydride/NMI) coupling->capping oxidation 4. Oxidation (Iodine Solution) capping->oxidation wash2 Wash (Anhydrous ACN) oxidation->wash2 next_cycle Next Cycle or Final Cleavage wash2->next_cycle

Diagram 2: Automated Oligonucleotide Synthesis Cycle.

Procedure Steps per Cycle:

  • Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution for 60-180 seconds. The column is then washed thoroughly with anhydrous acetonitrile.[7]

  • Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction proceeds for 30-120 seconds for standard DNA phosphoramidites.[6] The column is then washed with anhydrous acetonitrile.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated by treatment with the capping solutions for 30-60 seconds to prevent the formation of deletion mutations. The column is washed with anhydrous acetonitrile.[7]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution for 30-60 seconds. The column is then washed with anhydrous acetonitrile.[7]

This four-step cycle is repeated for each subsequent nucleotide addition until the desired oligonucleotide sequence is assembled.

Quantitative Data

The efficiency of the coupling step is critical for the overall yield and purity of the final oligonucleotide. The choice of activator plays a significant role in the coupling kinetics and efficiency.

Table 1: Comparison of Common Activators for Phosphoramidite Coupling

ActivatorpKaTypical ConcentrationRecommended UseAverage Stepwise Coupling Efficiency
1H-Tetrazole4.890.45 MTraditional DNA synthesis (less common now)>98.5%
5-Ethylthio-1H-tetrazole (ETT)4.280.25 M - 0.5 MGeneral-purpose DNA and RNA synthesis>99%[5]
5-Benzylthio-1H-tetrazole (BTT)4.080.25 M - 0.3 MRNA and sterically hindered phosphoramidites>99%
4,5-Dicyanoimidazole (DCI)5.20.25 M - 1.2 MLong oligonucleotides, large-scale synthesis>99.5%[10]

Data compiled from various sources. Actual efficiencies may vary depending on the synthesizer, reagents, and sequence.

Table 2: Typical Reagent Volumes and Times for a 1 µmol Synthesis Cycle

StepReagentVolumeTime
Deblocking3% TCA in DCM2 mL90 sec
Coupling0.1 M Phosphoramidite + 0.25 M ETT200 µL each60 sec
CappingCapping A + Capping B200 µL each45 sec
Oxidation0.02 M Iodine Solution1 mL45 sec
WashAnhydrous Acetonitrile3 mL30 sec

Troubleshooting Low Coupling Efficiency

Low coupling efficiency is a common issue in oligonucleotide synthesis and can significantly impact the final product yield and purity.

low_coupling Low Coupling Efficiency moisture Moisture in Reagents low_coupling->moisture reagent_quality Poor Reagent Quality low_coupling->reagent_quality instrument_issues Synthesizer Malfunction low_coupling->instrument_issues protocol_params Suboptimal Protocol low_coupling->protocol_params moisture_sol Use anhydrous solvents Dry reagents thoroughly moisture->moisture_sol reagent_sol Use fresh phosphoramidites and activator reagent_quality->reagent_sol instrument_sol Check for leaks and blockages Verify reagent delivery instrument_issues->instrument_sol protocol_sol Optimize coupling time and reagent concentrations protocol_params->protocol_sol

Diagram 3: Troubleshooting Low Coupling Efficiency.

Common Causes and Solutions:

  • Moisture in Reagents: Water is a primary inhibitor of the coupling reaction. Ensure all reagents, especially acetonitrile and phosphoramidite solutions, are anhydrous (ideally <30 ppm water).[11]

  • Degraded Reagents: Phosphoramidites and activators can degrade over time, especially if not stored properly. Use fresh reagents for optimal performance.

  • Suboptimal Activator Concentration: The concentration of the activator can affect the rate and efficiency of the coupling reaction. Use the recommended concentration for the chosen activator.

  • Insufficient Coupling Time: Sterically hindered or less reactive phosphoramidites may require longer coupling times.[3]

  • Synthesizer Fluidics Issues: Leaks or blockages in the synthesizer's fluidics system can lead to inaccurate reagent delivery. Regularly maintain and calibrate the instrument.

By carefully controlling these parameters, researchers can consistently achieve high coupling efficiencies, leading to the successful synthesis of high-quality oligonucleotides for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols: 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile as a Phosphitylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a key phosphitylating agent in modern organic chemistry, particularly in the synthesis of oligonucleotides.[1][2] Its role is central to the highly efficient phosphoramidite method for solid-phase DNA and RNA synthesis.[1] This phosphoramidite reagent facilitates the formation of phosphite triester linkages between nucleosides, which are subsequently oxidized to the natural phosphate backbone.[3] The diisopropylamino groups provide a balance of stability for storage and reactivity upon activation, while the 2-cyanoethyl protecting group on the phosphorus atom offers straightforward removal under basic conditions after synthesis.[4]

This document provides detailed application notes, experimental protocols, and quantitative data for the use of this compound as a phosphitylating agent in oligonucleotide synthesis.

Chemical and Physical Properties

Proper handling and storage of this compound are crucial for its performance. It is a moisture-sensitive liquid and should be stored under an inert atmosphere at low temperatures (-20°C) to maintain its stability.[4]

PropertyValue
CAS Number 102691-36-1
Molecular Formula C₁₅H₃₂N₃OP
Molecular Weight 301.41 g/mol [2]
Appearance Colorless to yellow clear liquid[2]
Density 0.949 g/mL at 25°C[2]
Boiling Point ~100°C at 0.5 mmHg[2]
Refractive Index 1.470[2]
Flash Point 141°F[2]
Storage Temperature -20°C[4]

Applications

The primary application of this compound is as a phosphitylating agent in the solid-phase synthesis of DNA, RNA, and their analogues.[2] This methodology is fundamental to various fields:

  • Genetic Research: Synthesis of primers for PCR and DNA sequencing.[5]

  • Therapeutics: Development of antisense oligonucleotides, siRNAs, and miRNA mimics for gene silencing therapies.[6]

  • Diagnostics: Creation of probes for detecting specific DNA or RNA sequences.

  • Synthetic Biology: Assembly of synthetic genes and gene circuits.[5]

Phosphitylation Reaction and Oligonucleotide Synthesis Workflow

The core of oligonucleotide synthesis using phosphoramidite chemistry is a four-step cycle that is repeated to add each nucleotide to the growing chain.[1][3]

Phosphitylation Reaction Mechanism

The key phosphitylation reaction, or coupling step, involves the activation of the phosphoramidite by an acidic catalyst, typically a tetrazole derivative. This is followed by the nucleophilic attack of the free 5'-hydroxyl group of the support-bound nucleoside on the activated phosphorus atom.

Phosphitylation_Mechanism Phosphoramidite This compound (Phosphoramidite) Activated_Intermediate Activated Phosphoramidite Intermediate Phosphoramidite->Activated_Intermediate Activation Activator Activator (e.g., Tetrazole) Activator->Activated_Intermediate Coupled_Product Coupled Dinucleoside (Phosphite Triester) Activated_Intermediate->Coupled_Product Byproduct Diisopropylamine Activated_Intermediate->Byproduct Support_Nucleoside Support-Bound Nucleoside with free 5'-OH Support_Nucleoside->Coupled_Product Nucleophilic Attack

Caption: Mechanism of the phosphitylation (coupling) reaction.

Oligonucleotide Synthesis Cycle

The automated solid-phase synthesis of oligonucleotides follows a cyclical four-step process.

Oligo_Synthesis_Workflow Start Start: First Nucleoside on Solid Support Deblocking Step 1: Deblocking (Detritylation) Removal of 5'-DMT group Start->Deblocking Coupling Step 2: Coupling Addition of activated phosphoramidite Deblocking->Coupling Capping Step 3: Capping Blocking of unreacted 5'-OH groups Coupling->Capping Oxidation Step 4: Oxidation Conversion of P(III) to P(V) Capping->Oxidation Cycle Repeat Cycle for Next Nucleotide Oxidation->Cycle Cycle->Deblocking Yes End Final Cleavage and Deprotection Cycle->End No (Final Nucleotide) Final_Oligo Purified Oligonucleotide End->Final_Oligo

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Experimental Protocols

The following are generalized protocols for the key steps in phosphoramidite-based oligonucleotide synthesis. These may require optimization based on the specific synthesizer, scale, and sequence.

Protocol 1: Deblocking (Detritylation)

Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the coupling reaction.[1]

  • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent (e.g., dichloromethane).[1]

  • Procedure:

    • Deliver the deblocking solution to the synthesis column.

    • Allow the reaction to proceed for 60-120 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

Protocol 2: Coupling

Objective: To form a phosphite triester linkage between the 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite.

  • Reagents:

    • Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).[1]

  • Procedure:

    • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Allow the coupling reaction to proceed for 30-180 seconds. The reaction time may need to be extended for modified or sterically hindered phosphoramidites.

    • Wash the column with anhydrous acetonitrile to remove excess reagents.

Protocol 3: Capping

Objective: To acetylate any unreacted 5'-hydroxyl groups to prevent them from participating in subsequent cycles, which would result in deletion mutations.[1]

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.

    • Capping Reagent B: N-Methylimidazole in THF.

  • Procedure:

    • Deliver Capping Reagents A and B to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

Protocol 4: Oxidation

Objective: To convert the unstable phosphite triester (P(III)) linkage to a stable phosphate triester (P(V)) backbone.[1]

  • Reagent: 0.02 - 0.1 M Iodine in a mixture of Tetrahydrofuran (THF), Pyridine, and Water.[1]

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

Protocol 5: Cleavage and Deprotection

Objective: To cleave the synthesized oligonucleotide from the solid support and remove all protecting groups from the nucleobases and the phosphate backbone.[1]

  • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[5]

  • Procedure:

    • After the final synthesis cycle, treat the solid support with the cleavage and deprotection solution.

    • Incubate at room temperature or an elevated temperature for a specified period (typically several hours), depending on the protecting groups used.

    • Collect the solution containing the deprotected oligonucleotide for subsequent purification.

Quantitative Data

The efficiency of each coupling step is critical for the overall yield of the final oligonucleotide.

ParameterTypical Value/RangeNotes
Coupling Efficiency >98% (typically 99.0-99.5%)Even a small decrease in coupling efficiency significantly reduces the yield of full-length product for longer oligonucleotides.
Phosphoramidite Stability (in solution) Half-life of several hours to daysDependent on solvent purity and water content. On-demand synthesis can mitigate stability issues.[5]
Phosphoramidite Stability (neat, stored) >9 monthsWhen stored under appropriate conditions (-20°C, inert atmosphere).[7]
Overall Yield of a 20-mer Oligonucleotide (at 99% coupling efficiency) ~82%Calculated as (Coupling Efficiency)^(Number of couplings - 1).
Overall Yield of a 60-mer Oligonucleotide (at 99% coupling efficiency) ~55%Demonstrates the importance of high coupling efficiency.

Safety and Handling

  • This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[2]

  • Use anhydrous solvents and reagents to prevent hydrolysis of the phosphoramidite.

  • Store at -20°C in a tightly sealed container.[4]

  • Wear appropriate personal protective equipment, including gloves and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

References

protocol for solid-phase synthesis using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Solid-Phase Synthesis Using 2-Cyanoethyl Phosphoramidites

Introduction

Solid-phase oligonucleotide synthesis using the phosphoramidite method is the cornerstone of modern DNA and RNA synthesis, enabling a wide range of applications in research, diagnostics, and therapeutics.[1] This method involves the sequential addition of nucleotide monomers, called phosphoramidites, to a growing chain attached to a solid support.[2] The 2-cyanoethyl group serves as a crucial protecting group for the phosphate backbone during synthesis, preventing undesirable side reactions.[3][4] This document provides a detailed protocol for the automated solid-phase synthesis of oligonucleotides using 2-cyanoethyl N,N-diisopropylphosphoramidites, derived from the phosphitylating reagent 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.[5][6][7]

The Phosphoramidite Synthesis Cycle

The synthesis process is a cyclical reaction that consists of four main steps for each nucleotide added: detritylation, coupling, capping, and oxidation.[8] This cycle is repeated until the desired oligonucleotide sequence is assembled. The entire process is typically performed on an automated solid-phase synthesizer.[2][8]

Experimental Protocol: Automated Synthesis Cycle

This protocol outlines the standard steps for one cycle of nucleotide addition. All reagents should be anhydrous and of high purity to ensure optimal coupling efficiency.[3]

  • Step 1: Detritylation (Deblocking)

    • Purpose: To remove the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleotide bound to the solid support, preparing it for the next coupling reaction.[9]

    • Reagent: A solution of 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an inert solvent like dichloromethane (DCM).[8][9]

    • Procedure: The deblocking solution is passed through the synthesis column containing the solid support. The resulting orange-colored trityl cation can be measured spectrophotometrically to monitor the efficiency of each coupling step in real-time.[2][9] The column is then washed with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT group.

  • Step 2: Coupling

    • Purpose: To form a new phosphite triester bond between the now-free 5'-hydroxyl group on the growing oligonucleotide chain and the incoming nucleoside phosphoramidite.

    • Reagents:

      • The desired nucleoside phosphoramidite (e.g., A, C, G, or T with appropriate base and 2-cyanoethyl phosphate protection) dissolved in anhydrous acetonitrile.

      • An activator solution, such as 0.25-0.5 M 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) in acetonitrile.[8][10]

    • Procedure: The phosphoramidite monomer and activator are simultaneously delivered to the synthesis column.[10] The activator protonates the diisopropylamino group of the phosphoramidite, creating a highly reactive intermediate that readily couples with the 5'-hydroxyl group.[4] The reaction is driven to completion by using a significant molar excess of the phosphoramidite and activator.[9]

  • Step 3: Capping

    • Purpose: To permanently block any 5'-hydroxyl groups that failed to react during the coupling step. This is critical to prevent the formation of oligonucleotides with internal deletions (n-1 sequences).[2][9][10]

    • Reagents:

      • Cap A: Acetic anhydride, typically in tetrahydrofuran (THF) and lutidine or pyridine.[3][9]

      • Cap B: N-Methylimidazole (NMI) in THF.[3][9]

    • Procedure: The two capping reagents are mixed and delivered to the column. The mixture acetylates the unreacted 5'-hydroxyl groups, rendering them inert to subsequent coupling reactions.[3][4]

  • Step 4: Oxidation

    • Purpose: To convert the newly formed, unstable phosphite triester linkage (P(III)) into a more stable phosphate triester (P(V)).[4]

    • Reagent: A solution of iodine (typically 0.02 M to 0.1 M) in a mixture of THF, pyridine, and water.[9]

    • Procedure: The oxidizing solution is passed through the column. The iodine oxidizes the phosphite triester, creating the natural phosphate backbone structure protected by the 2-cyanoethyl group.[3][4] After oxidation, the column is washed with acetonitrile, and the cycle can begin again for the next nucleotide addition.

Data Presentation

Table 1: Summary of Reagents and Conditions for the Synthesis Cycle
StepPurposeTypical ReagentsConcentration / Molar ExcessTypical Duration
Detritylation Remove 5'-DMT group3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)N/A~60 seconds
Coupling Form phosphite triester bondNucleoside Phosphoramidite + Activator (ETT or DCI)5-fold excess phosphoramidite; 20-fold excess activator[9]30-120 seconds[9]
Capping Block unreacted 5'-OH groupsAcetic Anhydride & N-MethylimidazoleN/A~30 seconds
Oxidation Stabilize phosphate linkage0.02 - 0.1 M Iodine in THF/Pyridine/Water[9]N/A~30 seconds
Table 2: Theoretical Overall Yield vs. Coupling Efficiency

The stepwise coupling efficiency is the most critical factor determining the overall yield and purity of the final oligonucleotide product. Even a small decrease in efficiency leads to a significant reduction in the amount of full-length product, especially for longer sequences.[11][12]

Oligonucleotide Length (bases)98.0% Efficiency99.0% Efficiency99.5% Efficiency
20-mer 67.3%82.6%90.9%[3]
50-mer 36.4%60.5%78.2%[3]
75-mer 22.0%47.1%68.9%
100-mer 13.3%36.6%60.9%[3]

Post-Synthesis Protocols

Experimental Protocol: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is still attached to the solid support and carries protecting groups on the phosphate backbone (2-cyanoethyl) and the nucleobases.[13] These must be removed to yield a biologically active molecule.

  • Cleavage from Solid Support

    • Purpose: To release the full-length oligonucleotide from the solid support (e.g., CPG).

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: The solid support is transferred from the column to a sealed vial. Concentrated ammonium hydroxide is added, and the mixture is incubated at room temperature for approximately 1-2 hours.[3] This cleaves the succinyl linker that attaches the oligonucleotide to the support.[3]

  • Deprotection of Nucleobases and Phosphates

    • Purpose: To remove the protecting groups from the heterocyclic bases (e.g., benzoyl on A and C, isobutyryl on G) and the 2-cyanoethyl groups from the phosphate backbone.[3][10]

    • Reagent: Concentrated ammonium hydroxide.

    • Procedure: Following cleavage, the vial containing the oligonucleotide in ammonium hydroxide is heated at 55°C for 5 to 8 hours.[3] This treatment hydrolyzes the base-protecting groups and removes the 2-cyanoethyl groups via β-elimination.[3] For oligonucleotides with sensitive modifications, milder deprotection conditions, such as using AMA (a mixture of aqueous ammonia and aqueous methylamine), may be required.[9]

  • Work-up and Desalting

    • Purpose: To remove protecting group by-products and other small molecules.

    • Procedure: After deprotection, the solution is cooled, the ammonia is evaporated, and the remaining aqueous solution contains the crude oligonucleotide. This product can then be desalted using methods like ethanol precipitation or specialized desalting columns, which is often sufficient for applications like PCR or sequencing with oligonucleotides under 36 bases.[13] For more demanding applications, further purification by HPLC or PAGE is recommended.

Visualizations

G cluster_cycle Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Group Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Failure Sequence Termination) Coupling->Capping New P(III) Linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Capped Failures Oxidation->Detritylation Stable P(V) Linkage Ready for next cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

G Start Completed Synthesis (Oligo on Solid Support) Cleavage Step 1: Cleavage (Ammonium Hydroxide, RT) Start->Cleavage Deprotection Step 2: Deprotection (Ammonium Hydroxide, 55°C) Cleavage->Deprotection Purification Step 3: Purification (Desalting, HPLC, or PAGE) Deprotection->Purification End Final Product (Biologically Active Oligo) Purification->End

Caption: Workflow for post-synthesis cleavage, deprotection, and purification.

References

Application Notes and Protocols for RNA Synthesis Utilizing 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in therapeutics (e.g., siRNA, mRNA vaccines), diagnostics, and fundamental research. The phosphoramidite method, performed on a solid support, is the gold standard for this process, prized for its high efficiency and amenability to automation. A key reagent in the preparation of the necessary ribonucleoside phosphoramidite building blocks is 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile , more commonly known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite . This phosphitylating agent is favored for its stability and high reactivity under mild acidic conditions, allowing for the efficient conversion of protected ribonucleosides into the activated phosphoramidites required for synthesis.[1][2]

This document provides detailed application notes and experimental protocols for the use of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the synthesis of RNA phosphoramidites and their subsequent application in solid-phase RNA oligonucleotide synthesis.

Mechanism of Action: Phosphitylation of Protected Ribonucleosides

The primary application of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is the phosphitylation of the 3'-hydroxyl group of a protected ribonucleoside. This reaction is a critical step in preparing the monomeric building blocks for RNA synthesis. The protected ribonucleoside typically contains a dimethoxytrityl (DMT) group protecting the 5'-hydroxyl, a silyl ether (e.g., TBDMS or TOM) protecting the 2'-hydroxyl, and base-labile protecting groups on the exocyclic amines of the nucleobases (A, C, and G).

The phosphitylation reaction is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI)[3]. The activator protonates one of the diisopropylamino groups of the phosphitylating reagent, creating a good leaving group. The 3'-hydroxyl of the protected ribonucleoside then attacks the phosphorus center, displacing the protonated diisopropylamine and forming the desired 3'-phosphoramidite. The 2-cyanoethyl group serves as a protecting group for the phosphorus, which is stable throughout the synthesis cycles and can be readily removed during the final deprotection steps.[4]

phosphitylation_mechanism reagent 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite intermediate Activated Phosphitylating Reagent reagent->intermediate Protonation activator Activator (e.g., 1H-Tetrazole) activator->intermediate nucleoside Protected Ribonucleoside (5'-DMT, 2'-TBDMS, N-Protected) product Ribonucleoside Phosphoramidite nucleoside->product Nucleophilic Attack intermediate->product byproduct Diisopropylammonium Tetrazolide product->byproduct

Caption: Mechanism of ribonucleoside phosphitylation.

Experimental Protocols

Protocol 1: Synthesis of Ribonucleoside Phosphoramidites

This protocol describes the general procedure for the phosphitylation of a 5'-DMT, 2'-TBDMS, N-protected ribonucleoside using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Materials:

  • 5'-DMT, 2'-TBDMS, N-protected ribonucleoside (A, C, G, or U)

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Activator (e.g., 1H-tetrazole or 4,5-dicyanoimidazole)

  • Anhydrous dichloromethane (DCM) or acetonitrile (ACN)

  • Anhydrous ethyl acetate

  • Anhydrous hexane

  • Triethylamine

  • Silica gel for column chromatography

Procedure:

  • Dry the protected ribonucleoside by co-evaporation with anhydrous acetonitrile and then place under high vacuum for several hours.

  • Dissolve the dried protected ribonucleoside in anhydrous dichloromethane or acetonitrile.

  • Add the activator (e.g., 0.5 equivalents of 1H-tetrazole) to the solution.

  • To this mixture, add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (1.5 equivalents) dropwise at room temperature under an inert atmosphere (e.g., argon).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by adding a small amount of saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane/ethyl acetate containing a small amount of triethylamine (e.g., 0.5%).

  • Combine the fractions containing the pure product and evaporate the solvent to obtain the ribonucleoside phosphoramidite as a white foam.

  • Dry the final product under high vacuum and store at -20°C under an inert atmosphere.

Quantitative Data for Phosphitylation:

RibonucleosideProtecting GroupsPhosphitylation Yield (%)Reference
Adenosine (A)5'-DMT, 2'-TBDMS, N6-Bz72-90[3][5]
Cytidine (C)5'-DMT, 2'-TBDMS, N4-Ac75-90[3][5]
Guanosine (G)5'-DMT, 2'-TBDMS, N2-iBu70-88[3][5]
Uridine (U)5'-DMT, 2'-TBDMS80-95[3][5]

Yields are representative and can vary based on reaction conditions and scale.

Protocol 2: Automated Solid-Phase RNA Synthesis (1 µmol scale)

This protocol outlines a standard cycle for automated solid-phase RNA synthesis using the prepared ribonucleoside phosphoramidites.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first ribonucleoside

  • Ribonucleoside phosphoramidite solutions (0.1 M in anhydrous acetonitrile)

  • Activator solution (e.g., 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile)

  • Deblocking solution (3% trichloroacetic acid in dichloromethane)

  • Capping solution A (Acetic anhydride in THF/lutidine)

  • Capping solution B (16% N-Methylimidazole in THF)

  • Oxidizing solution (0.02 M Iodine in THF/pyridine/water)

  • Anhydrous acetonitrile for washing

Automated Synthesizer Cycle:

rna_synthesis_workflow start Start Cycle deblocking 1. Deblocking (DMT Removal) start->deblocking wash1 Wash deblocking->wash1 coupling 2. Coupling (Phosphoramidite + Activator) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Unreacted 5'-OH) wash2->capping wash3 Wash capping->wash3 oxidation 4. Oxidation (P(III) to P(V)) wash3->oxidation wash4 Wash oxidation->wash4 next_cycle Next Cycle or Cleavage wash4->next_cycle

Caption: Automated solid-phase RNA synthesis cycle.

Quantitative Parameters for Synthesis Cycle:

StepReagent(s)Typical TimeTypical Efficiency (%)
Deblocking3% TCA in DCM60-90 sec>99
Coupling0.1 M Phosphoramidite, 0.25 M ETT5-10 min98.5-99.5
CappingAcetic Anhydride/NMI30-60 sec>99
Oxidation0.02 M Iodine30-60 sec>99

Coupling times and efficiencies are dependent on the specific ribonucleoside, the 2'-protecting group, and the activator used.[6]

Protocol 3: Cleavage and Deprotection of Synthetic RNA

Materials:

  • Ammonium hydroxide/40% methylamine (1:1, v/v) (AMA)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine trihydrofluoride (TEA·3HF)

  • N-Methylpyrrolidone (NMP)

  • Triethylamine (TEA)

  • 3 M Sodium Acetate, pH 5.2

  • n-Butanol

  • 70% Ethanol

  • RNase-free water

Procedure:

  • Transfer the CPG support with the synthesized RNA to a screw-cap vial.

  • Add 1 mL of AMA solution, seal the vial tightly, and incubate at 65°C for 20 minutes to cleave the RNA from the support and remove the base and phosphate protecting groups.[7]

  • Cool the vial and carefully transfer the supernatant to a new RNase-free microcentrifuge tube. Wash the CPG with RNase-free water and combine the washes.

  • Evaporate the solution to dryness using a centrifugal evaporator.

  • To the dried residue, add a solution of TEA·3HF in NMP/TEA to remove the 2'-TBDMS protecting groups. A typical formulation is 750 µL NMP, 375 µL TEA, and 500 µL TEA·3HF.

  • Incubate at 65°C for 2.5 hours.[8]

  • Quench the reaction by adding 1.75 mL of quenching buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Precipitate the deprotected RNA by adding 0.1 volumes of 3 M sodium acetate and 3 volumes of n-butanol.

  • Incubate at -20°C for at least 1 hour.

  • Centrifuge to pellet the RNA, discard the supernatant, and wash the pellet with 70% ethanol.

  • Air-dry the RNA pellet and resuspend in an appropriate RNase-free buffer.

Purification and Analysis

The crude deprotected RNA can be purified by denaturing polyacrylamide gel electrophoresis (PAGE), high-performance liquid chromatography (HPLC), or cartridge-based methods. The purity and identity of the synthesized RNA should be confirmed by methods such as mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC or capillary electrophoresis.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Phosphitylation YieldMoisture in reagents/solvents; Inactive activator; Incomplete reactionEnsure all reagents and solvents are anhydrous; Use fresh activator; Increase reaction time or temperature slightly.
Low Coupling EfficiencyDegraded phosphoramidites; Inefficient activation; Secondary structure of growing RNAUse fresh phosphoramidite solutions; Use a more potent activator (e.g., DCI); Use modified synthesis conditions for structured regions.
Incomplete DeprotectionOld or wet deprotection reagents; Insufficient reaction time/temperatureUse fresh, anhydrous deprotection reagents; Ensure proper incubation time and temperature.
RNA DegradationRNase contamination; Harsh deprotection conditionsUse RNase-free consumables and reagents; Adhere to recommended deprotection times and temperatures.

Conclusion

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a robust and efficient phosphitylating agent for the preparation of high-quality ribonucleoside phosphoramidites. These phosphoramidites are essential for the successful automated solid-phase synthesis of RNA oligonucleotides. By following the detailed protocols and considering the quantitative data provided, researchers can optimize their RNA synthesis workflows for a wide range of applications in research, diagnostics, and therapeutic development.

References

Application Notes and Protocols for 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a widely utilized phosphitylating agent in modern oligonucleotide synthesis.[1][2][3] Its stability, cost-effectiveness, and high reactivity make it a cornerstone of the phosphoramidite method, the gold standard for the chemical synthesis of DNA and RNA.[2][] This document provides detailed application notes on its coupling efficiency and comprehensive protocols for its use in solid-phase oligonucleotide synthesis.

This phosphoramidite reagent is instrumental in the automated synthesis of oligonucleotides, enabling the controlled, stepwise addition of nucleotide units to a growing chain with high purity and yield.[] The diisopropylamino groups act as leaving groups that are readily activated by an acidic catalyst, such as 1H-tetrazole or its derivatives, facilitating an efficient coupling reaction with the free 5'-hydroxyl group of a protected nucleoside bound to a solid support.[3][]

Coupling Efficiency

The success of oligonucleotide synthesis is critically dependent on the coupling efficiency at each step. A seemingly small decrease in efficiency can lead to a significant reduction in the yield of the full-length product, especially for longer oligonucleotides. This compound is known for its ability to achieve high coupling efficiencies under optimized conditions.

ParameterValueReference
Average Coupling Efficiency per Cycle 98.0 - 99.3%[]
Oligonucleotide Length for Stated Efficiency 16-25 bases[]
Synthesis Direction 3' to 5' (Standard)[6]
Stepwise Coupling Yield (Reverse Synthesis) ≥ 93%[6]

Experimental Protocols

The following protocols outline the key steps in solid-phase oligonucleotide synthesis using this compound for the in situ preparation of nucleoside phosphoramidites, followed by the automated synthesis cycle.

Protocol 1: In Situ Preparation of Deoxyribonucleoside Phosphoramidites

This protocol describes the preparation of a deoxyribonucleoside phosphoramidite solution immediately prior to its use in the synthesizer.

Materials:

  • 5'-O,N-protected deoxyribonucleoside

  • This compound

  • Activator (e.g., 1H-tetrazole)

  • Anhydrous acetonitrile

Procedure:

  • Ensure all glassware and reagents are strictly anhydrous.

  • In a clean, dry vial under an inert atmosphere (e.g., argon), dissolve the 5'-O,N-protected deoxyribonucleoside in anhydrous acetonitrile to the desired concentration.

  • Add 1.5 to 2.0 equivalents of this compound to the nucleoside solution.

  • Add a solution of the activator (e.g., 0.45 M 1H-tetrazole in acetonitrile) to the mixture. The amount of activator should be catalytic.

  • Gently agitate the mixture at room temperature. The reaction is typically rapid.

  • The resulting solution containing the freshly prepared deoxyribonucleoside phosphoramidite is now ready to be loaded onto the automated DNA/RNA synthesizer.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol details the four main steps of the automated synthesis cycle on a solid support.

Reagents for Synthesizer:

  • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

  • Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)

  • Prepared nucleoside phosphoramidite solutions (from Protocol 1)

  • Capping solution A (e.g., acetic anhydride/lutidine/THF)

  • Capping solution B (e.g., 16% N-methylimidazole in THF)

  • Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

  • Washing solvent (anhydrous acetonitrile)

Synthesis Cycle:

  • Step 1: Detritylation (Deblocking)

    • The synthesis begins with the removal of the 5'-dimethoxytrityl (DMT) protecting group from the nucleoside attached to the solid support.

    • The deblocking solution is passed through the synthesis column to expose a free 5'-hydroxyl group.

    • The column is then washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation.

  • Step 2: Coupling

    • The prepared nucleoside phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

    • The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.[7]

    • The free 5'-hydroxyl group on the solid support attacks the activated phosphorus atom, forming a phosphite triester linkage.[8]

  • Step 3: Capping

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles (which would lead to deletion mutations), a capping step is performed.

    • Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, rendering them unreactive.[9]

  • Step 4: Oxidation

    • The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.

    • The oxidizing solution is passed through the column, converting the P(III) to a P(V) species.[7]

    • The column is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.

These four steps are repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Visualizations

Diagram 1: Phosphoramidite Activation and Coupling

Coupling_Mechanism Phosphoramidite Nucleoside-3'-O-P(N(iPr)2)2 (Inactive) Activated_Phosphoramidite Activated Phosphoramidite [Nucleoside-3'-O-P(N(iPr)2)(Activator)]+ Phosphoramidite->Activated_Phosphoramidite Activation Activator Activator (e.g., Tetrazole) Activator->Activated_Phosphoramidite Coupled_Product Coupled Product (Phosphite Triester) Activated_Phosphoramidite->Coupled_Product Coupling Byproduct Diisopropylamine-Activator Salt Activated_Phosphoramidite->Byproduct Support_OH Solid Support-5'-OH (Free Hydroxyl) Support_OH->Coupled_Product

Caption: Mechanism of phosphoramidite activation and coupling.

Diagram 2: Automated Oligonucleotide Synthesis Workflow

Oligo_Synthesis_Cycle Start Start Cycle: Solid Support with 5'-DMT-Nucleoside Detritylation 1. Detritylation Remove 5'-DMT group Start->Detritylation Wash1 Wash Detritylation->Wash1 Coupling 2. Coupling Add activated phosphoramidite Wash1->Coupling Capping 3. Capping Acetylate unreacted 5'-OH Coupling->Capping Oxidation 4. Oxidation P(III) to P(V) Capping->Oxidation Wash2 Wash Oxidation->Wash2 End End Cycle: Elongated Chain with 5'-DMT Wash2->End Repeat Repeat for next nucleotide End->Repeat Repeat->Detritylation

Caption: The four-step cycle of automated oligonucleotide synthesis.

References

Application Notes and Protocols for 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile in Modified Nucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, a key phosphitylating agent, is instrumental in the synthesis of modified oligonucleotides. This document provides detailed application notes and protocols for its use in solid-phase oligonucleotide synthesis via the phosphoramidite method. The 2-cyanoethyl protecting group for the phosphate backbone offers stability during the synthesis cycles and is readily removed during the final deprotection step. This methodology is fundamental for creating synthetic DNA, RNA, and their analogs for a wide range of applications, including therapeutics, diagnostics, and basic research.

Data Presentation

Table 1: Reagents and Solvents for Oligonucleotide Synthesis
Reagent/SolventFunctionTypical Concentration/PuritySupplier Example
This compoundPhosphitylating agent for 3'-hydroxyl groupsHigh purity (>98%)Commercially Available
Acetonitrile (ACN)Solvent for phosphoramidites and activatorsAnhydrous, <30 ppm H₂OMajor chemical suppliers
Dichloromethane (DCM)Solvent for deblocking agentAnhydrousMajor chemical suppliers
Trichloroacetic acid (TCA) in DCMDeblocking agent (removes 5'-DMT group)3% (v/v)Prepare fresh or purchase
Activator (e.g., 5-Ethylthio-1H-tetrazole (ETT), 4,5-Dicyanoimidazole (DCI))Activates phosphoramidite for coupling0.25 M - 0.5 M in ACNGlen Research, ChemGenes
Capping Reagent A (e.g., Acetic Anhydride in THF/Pyridine)Caps unreacted 5'-hydroxyl groups10% (v/v)Commercially Available
Capping Reagent B (e.g., N-Methylimidazole in THF)Catalyst for capping reaction16% (v/v)Commercially Available
Oxidizing Solution (Iodine in THF/Water/Pyridine)Oxidizes phosphite triester to phosphate triester0.02 M - 0.1 MCommercially Available
Ammonium Hydroxide (aq.)Cleavage from solid support and deprotection28-30%Major chemical suppliers
1,8-Diazabicycloundec-7-ene (DBU)Alternative deprotection agent for 2-cyanoethyl group1 M in ACNMajor chemical suppliers
Table 2: Typical Automated Synthesis Cycle Parameters
StepReagent(s)Typical DurationAverage Stepwise Efficiency
Deblocking 3% TCA in DCM60 seconds>99%
Coupling Phosphoramidite + Activator in ACN30 - 600 seconds>98-99%
Capping Capping Reagents A and B30 seconds>99%
Oxidation Iodine Solution30 seconds>99%

Experimental Protocols

Protocol 1: Preparation of Phosphoramidite Solutions
  • Handling Precautions: this compound is sensitive to moisture and oxygen. Handle under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk techniques.

  • Solvent Preparation: Use anhydrous acetonitrile with a water content of less than 30 ppm.

  • Dissolution: Dissolve the required amount of the phosphoramidite in anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).

  • Storage: Store the prepared solution under an inert atmosphere and use within the recommended timeframe to avoid degradation.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

The following protocol outlines a single cycle of nucleotide addition on an automated DNA/RNA synthesizer. The synthesis proceeds in the 3' to 5' direction.

  • Deblocking (Detritylation): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide attached to the solid support is removed by treating with 3% trichloroacetic acid (TCA) in dichloromethane (DCM). The resulting orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency in real-time.

  • Coupling: The prepared nucleoside phosphoramidite solution (e.g., a modified nucleoside phosphoramidite synthesized using this compound) and an activator solution (e.g., 0.25 M ETT in acetonitrile) are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the coupling reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: To prevent the elongation of unreacted chains in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated. This is typically achieved by treating the solid support with a mixture of capping reagent A (e.g., acetic anhydride in THF/pyridine) and capping reagent B (e.g., N-methylimidazole in THF).

  • Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable pentavalent phosphate triester. This is accomplished by treating the support with a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

These four steps are repeated for each nucleotide to be added to the sequence.

Protocol 3: Cleavage and Deprotection
  • Cleavage from Solid Support: After the final synthesis cycle, the oligonucleotide is cleaved from the solid support. For standard supports, this is typically achieved by incubation with concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours.

  • Removal of Protecting Groups:

    • Standard Deprotection: The ammonium hydroxide solution containing the cleaved oligonucleotide is heated at 55°C for 8-12 hours. This removes the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl) and the 2-cyanoethyl groups from the phosphate backbone via β-elimination, which releases acrylonitrile.

    • Mild Deprotection: For oligonucleotides containing sensitive modifications, milder deprotection strategies can be employed. The 2-cyanoethyl groups can be selectively removed by treatment with a non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile prior to the removal of base-labile protecting groups.

    • Ultra-Mild Deprotection: For extremely sensitive modifications, alternative protecting group strategies for the nucleobases are used in conjunction with specific deprotection conditions that are compatible with the modification.

Mandatory Visualizations

cluster_synthesis Oligonucleotide Synthesis Workflow start Start with Solid Support (First Nucleoside Attached) deblock 1. Deblocking (Remove 5'-DMT) start->deblock couple 2. Coupling (Add Next Phosphoramidite) deblock->couple cap 3. Capping (Block Unreacted 5'-OH) couple->cap oxidize 4. Oxidation (Stabilize Phosphate Linkage) cap->oxidize cycle Repeat for Each Nucleotide oxidize->cycle cycle->deblock Next cycle cleave 5. Cleavage (from Solid Support) cycle->cleave Final cycle deprotect 6. Deprotection (Remove Protecting Groups) cleave->deprotect purify Purification deprotect->purify end Final Modified Oligonucleotide purify->end

Caption: Automated solid-phase oligonucleotide synthesis cycle.

cluster_pathway Phosphoramidite Coupling Pathway phosphoramidite 3'-O-Phosphoramidite Nucleoside (RO)₂P-N(iPr)₂ activated_intermediate Activated Intermediate phosphoramidite->activated_intermediate activator Activator (e.g., ETT, DCI) activator->activated_intermediate coupled_product Coupled Product Phosphite Triester activated_intermediate->coupled_product growing_chain Growing Oligonucleotide Chain Free 5'-OH growing_chain->coupled_product

Caption: Activation and coupling in phosphoramidite chemistry.

Application Notes and Protocols for Selective Monophosphorylation with 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, a versatile and highly efficient phosphitylating agent. This reagent is pivotal for the selective monophosphorylation of a variety of substrates, including nucleosides, carbohydrates, and amino alcohols. Its primary application lies in the solid-phase synthesis of oligonucleotides, a cornerstone of genetic research and therapeutic development.[1][2] Additionally, it is employed in solution-phase synthesis to create phosphoramidite building blocks and other phosphorylated biomolecules.[3]

Overview and Chemical Properties

This compound is a phosphoramidite reagent that enables the formation of a phosphite triester intermediate upon reaction with a hydroxyl group. This intermediate is then oxidized to a stable phosphate triester. The diisopropylamino groups are excellent leaving groups in the presence of a weak acid activator, such as tetrazole, facilitating the nucleophilic attack of the hydroxyl group. The 2-cyanoethyl protecting group on the phosphate is readily removed under mild basic conditions.

Chemical Structure:

  • IUPAC Name: this compound

  • CAS Number: 102691-36-1

  • Molecular Formula: C₁₅H₃₂N₃OP

  • Molecular Weight: 301.41 g/mol

Key Applications

  • Solid-Phase Oligonucleotide Synthesis: The most prominent application is in the automated synthesis of DNA and RNA, where it is used to generate the phosphoramidite monomers that are sequentially coupled to a growing oligonucleotide chain on a solid support.[4][5]

  • Solution-Phase Phosphorylation: It is also utilized for the selective phosphorylation of various biomolecules in solution, which is particularly useful for the synthesis of modified nucleosides, nucleotide-carbohydrate conjugates, and phosphorylated peptides.[6]

  • Prodrug Synthesis: The ability to introduce a phosphate group is crucial in the development of nucleoside and nucleotide-based prodrugs to improve their bioavailability and cellular uptake.[7]

Data Presentation

Table 1: Physical and Chemical Properties
PropertyValueReference
Appearance Colorless to yellow clear liquid[6]
Molecular Weight 301.41 g/mol [6]
Boiling Point ~100 °C @ 0.5 mmHg[6]
Density 0.949 g/mL at 25 °C[6]
Solubility Soluble in most organic solvents[6]
Stability Moisture-sensitive; stable under cold storage[6]
Table 2: Typical Reaction Conditions for Phosphitylation
Substrate TypeReagent EquivalentsActivatorSolventReaction TimeTemperatureTypical YieldsReference
Protected Nucleoside (Solid-Phase) 5-20 fold excess0.45 M 5-Ethylthio-1H-tetrazoleAnhydrous Acetonitrile1-10 minRoom Temp.>98% (per cycle)[5][8]
Protected Nucleoside (Solution-Phase) 1.1-1.5 equivalents1H-Tetrazole (0.7 eq.)Anhydrous Dichloromethane3 hoursRoom Temp.73%[3]
Protected Carbohydrate Stoichiometric1H-TetrazoleAnhydrous AcetonitrileNot specifiedRoom Temp.54% (overall)[9][10]
Protected Amino Alcohol 1.3 equivalents5-Benzylmercapto-1H-tetrazoleAnhydrous THF1.5 hoursRoom Temp.Not specified[11]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a DNA Oligonucleotide (One Coupling Cycle)

This protocol outlines a single coupling cycle in an automated solid-phase oligonucleotide synthesis. The process is repeated to achieve the desired sequence length.

Materials:

  • Controlled Pore Glass (CPG) solid support with the initial protected nucleoside attached.

  • 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Phosphoramidite solution: 0.1 M solution of the desired protected nucleoside phosphoramidite (prepared using this compound) in anhydrous acetonitrile.

  • Activator solution: 0.45 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile.

  • Capping Reagent A: Acetic Anhydride/Pyridine/THF (10:10:80 v/v/v)

  • Capping Reagent B: 16% N-Methylimidazole in THF

  • Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water (78:20:2 v/v/v)

Procedure:

  • Detritylation (Deblocking):

    • Wash the solid support with anhydrous acetonitrile.

    • Treat the support with 3% TCA in DCM for 60-90 seconds to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.[5]

    • Wash the support thoroughly with anhydrous acetonitrile to remove the cleaved DMT cation and any residual acid.[5]

  • Coupling:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column.[5]

    • Allow the coupling reaction to proceed for 60-120 seconds.[5] The free 5'-hydroxyl group of the support-bound nucleoside attacks the activated phosphoramidite.

    • Wash the solid support with anhydrous acetonitrile to remove unreacted reagents.[5]

  • Capping:

    • To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants, treat the support with a mixture of Capping Reagent A and Capping Reagent B for 30 seconds.[5]

    • Wash the solid support with anhydrous acetonitrile.

  • Oxidation:

    • Treat the support with the oxidizing solution for 30 seconds to convert the unstable phosphite triester linkage to a stable phosphate triester.[5]

    • Wash the solid support with anhydrous acetonitrile to remove the oxidizing agent.

This completes one cycle. For the synthesis of the full oligonucleotide, these four steps are repeated until the desired sequence is assembled.

Protocol 2: Solution-Phase Synthesis of a Protected Deoxynucleoside Phosphoramidite

This protocol describes the synthesis of a phosphoramidite from a protected nucleoside in solution, which can then be used in solid-phase synthesis.

Materials:

  • N³-Benzoyl-5´-O-(4,4'-dimethoxytrityl)thymidine

  • This compound (also referred to as bis(diisopropylamino)(2-cyanoethoxy)phosphine)

  • 1H-Tetrazole

  • Diisopropylamine

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Chloroform (CHCl₃)

Procedure:

  • Reaction Setup:

    • Anhydrously co-evaporate N³-Benzoyl-5´-O-(4,4'-dimethoxytrityl)thymidine (1 equivalent) with dry pyridine, dry toluene, and dry acetonitrile.

    • Dissolve the dried nucleoside in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon).

  • Phosphitylation:

    • To the solution, add this compound (1.1 equivalents), 1H-tetrazole (0.6 equivalents), and diisopropylamine (0.6 equivalents).[3]

    • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Work-up:

    • Quench the reaction by adding saturated aqueous NaHCO₃.

    • Partition the mixture between CHCl₃ and aqueous NaHCO₃.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) containing a small amount of triethylamine (e.g., 1-2%) to prevent hydrolysis of the product on the silica gel.

Visualizations

Diagram 1: General Reaction Scheme for Phosphitylation

Phosphitylation_Reaction Substrate R-OH (Nucleoside, Carbohydrate, etc.) Intermediate Phosphite Triester Intermediate Substrate->Intermediate Coupling Reagent P(N(iPr)₂)₂(O(CH₂)₂CN) (Phosphitylating Reagent) Reagent->Intermediate Activator Weak Acid (e.g., Tetrazole) Activator->Intermediate Product Monophosphorylated Product (Phosphate Triester) Intermediate->Product Oxidation Oxidant Oxidant (e.g., I₂/H₂O) Oxidant->Product

Caption: General reaction pathway for selective monophosphorylation.

Diagram 2: Workflow for Solid-Phase Oligonucleotide Synthesis Cycle

Oligonucleotide_Synthesis_Cycle Start Start: Support-Bound Nucleoside (5'-DMT Protected) Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling (Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetylation) Coupling->Capping Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation End_Cycle Elongated Chain (5'-DMT Protected) Oxidation->End_Cycle End_Cycle->Detritylation Repeat for next nucleotide

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Diagram 3: Logical Relationship of Reagents in Solution-Phase Phosphitylation

Solution_Phase_Phosphitylation cluster_reactants Reactants cluster_process Process Protected_Substrate Protected Substrate with free -OH Reaction Reaction in Anhydrous Solvent Protected_Substrate->Reaction Phosphitylating_Reagent This compound Phosphitylating_Reagent->Reaction Activator Activator (e.g., 1H-Tetrazole) Activator->Reaction Workup Aqueous Work-up (e.g., NaHCO₃ wash) Reaction->Workup Purification Chromatography (Silica gel with Et₃N) Workup->Purification Product Purified Phosphoramidite Purification->Product

Caption: Workflow for solution-phase phosphoramidite synthesis.

Safety and Handling

This compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).[6] It is advisable to store the reagent at low temperatures (-20 °C) to maintain its stability.[6] All solvents and reagents used in the phosphitylation reactions should be anhydrous to prevent hydrolysis of the phosphoramidite and ensure high reaction yields. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this and all other chemical reagents.

References

Application Notes and Protocols for 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile in Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a key phosphitylating reagent in modern solid-phase oligonucleotide synthesis. Its widespread use is attributed to the stability of the phosphoramidite and the high coupling efficiencies achievable during the synthesis of DNA, RNA, and their analogues. This document provides detailed application notes, experimental protocols, and troubleshooting guidance for the effective use of this reagent in phosphoramidite chemistry, a cornerstone of genetic research, diagnostics, and therapeutic drug development.

The phosphoramidite method allows for the stepwise, automated synthesis of oligonucleotides with a defined sequence. The process relies on a four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. The choice of phosphitylating reagent is critical for the success of the synthesis, and this compound offers a balance of reactivity and stability. The diisopropylamino groups provide steric hindrance that enhances stability, while the cyanoethyl protecting group on the phosphorus is easily removed during the final deprotection steps.

Chemical Properties and Handling

PropertyValueReference
CAS Number 102691-36-1[1]
Molecular Formula C15H32N3OP[2]
Molecular Weight 301.42 g/mol [2]
Appearance Colorless to light yellow liquid[2]
Density 0.949 g/mL at 25 °C[2]
Boiling Point 105-107 °C[2]
Purity ≥95.0%[1]
Storage Store at -20°C under an inert atmosphere. Moisture sensitive.[2]

Safety Precautions: this compound is harmful if swallowed and may cause an allergic skin reaction. It is also harmful to aquatic life with long-lasting effects.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.[1][2]

Application Notes

Role in Oligonucleotide Synthesis

This compound serves as a phosphitylating agent for the 3'-hydroxyl group of protected nucleosides, converting them into nucleoside phosphoramidites. These phosphoramidite monomers are the building blocks for oligonucleotide synthesis. The diisopropylamino group is an excellent leaving group upon activation with a weak acid, such as a tetrazole derivative, facilitating the coupling reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.[3][4] The 2-cyanoethyl group protects the phosphorus during synthesis and is readily removed by β-elimination during the final deprotection step with aqueous ammonia.

Factors Influencing Coupling Efficiency

Achieving high coupling efficiency (ideally >99%) at each step is crucial for the successful synthesis of long oligonucleotides.[5] Several factors influence the coupling efficiency when using this compound:

  • Activator Choice: The acidity and nucleophilicity of the activator play a significant role.[6][] Common activators include 1H-Tetrazole, 5-Ethylthio-1H-tetrazole (ETT), and 4,5-Dicyanoimidazole (DCI). More acidic activators can lead to faster coupling but may also cause premature detritylation of the monomer.[6]

  • Reagent Quality: The purity of the phosphoramidite, activator, and solvents is paramount. The presence of moisture is particularly detrimental as it leads to the hydrolysis of the activated phosphoramidite, reducing coupling efficiency.[5] Anhydrous conditions are essential.

  • Coupling Time: The reaction time for the coupling step needs to be optimized. While longer coupling times can improve efficiency for sterically hindered nucleosides, excessively long times can lead to side reactions.[8]

  • Concentration: The concentrations of the phosphoramidite and activator solutions must be accurate to ensure optimal reaction kinetics.[8]

Quantitative Data on Activator Performance

The choice of activator impacts the overall performance of the coupling reaction. The following table summarizes the properties and typical performance of common activators used in conjunction with phosphoramidites.

ActivatorpKaTypical ConcentrationRecommended Coupling Time (1 µmol scale)Key Characteristics
1H-Tetrazole 4.90.45 M30-60 secondsStandard, cost-effective activator.
5-Ethylthio-1H-tetrazole (ETT) 4.280.25 - 0.75 M5-7 minutes for standard amiditesMore acidic and potent than 1H-Tetrazole, often used for general-purpose synthesis.[6]
4,5-Dicyanoimidazole (DCI) 5.2~1.2 M6-8 minutes for standard amiditesLess acidic but more nucleophilic, reducing the risk of premature detritylation; ideal for long oligonucleotides.[6][9]
5-Benzylthio-1H-tetrazole (BTT) 4.10.25 - 0.3 M4-6 minutes for standard amiditesA highly potent activator, suitable for sterically hindered phosphoramidites and can allow for shorter coupling times.[6]

Experimental Protocols

Protocol 1: Synthesis of Nucleoside Phosphoramidites

This protocol describes the phosphitylation of a 5'-DMT protected nucleoside using this compound.

Materials:

  • 5'-DMT-protected nucleoside

  • This compound

  • Activator (e.g., 1H-Tetrazole, DCI, or ETT)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Hexane

  • Silica gel for column chromatography

Procedure:

  • Dry the 5'-DMT-protected nucleoside by co-evaporation with anhydrous acetonitrile and then place under high vacuum for several hours.

  • Dissolve the dried nucleoside in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Add diisopropylethylamine (DIPEA) to the solution.

  • In a separate flask, dissolve this compound and the chosen activator in anhydrous acetonitrile.

  • Slowly add the phosphitylating reagent solution to the nucleoside solution at room temperature with stirring.

  • Monitor the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small percentage of triethylamine.

  • Precipitate the purified product from a concentrated solution into cold anhydrous hexane.

  • Collect the solid product by filtration and dry under vacuum. The resulting nucleoside phosphoramidite is a white foam.

  • Store the final product at -20°C under an inert atmosphere.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis (1 µmol scale)

This protocol outlines a standard cycle for automated solid-phase oligonucleotide synthesis.

Reagents:

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane.

  • Activator Solution: 0.25-0.45 M solution of the chosen activator (e.g., ETT or DCI) in anhydrous acetonitrile.

  • Phosphoramidite Solutions: 0.1 M solutions of the required nucleoside phosphoramidites in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF) and pyridine.

  • Capping Solution B: N-Methylimidazole in THF.

  • Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine.

  • Washing Solvent: Anhydrous acetonitrile.

Synthesis Cycle:

  • Deblocking (Detritylation):

    • The synthesis column containing the solid support with the initial nucleoside is treated with the deblocking solution for 60-180 seconds to remove the 5'-DMT protecting group.

    • The column is then thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Coupling:

    • The appropriate nucleoside phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.

    • The coupling reaction is allowed to proceed for a time determined by the activator and the specific phosphoramidite being used (see table above). A typical time is 3-6 minutes.[10]

    • The column is then washed with anhydrous acetonitrile.

  • Capping:

    • To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated.

    • Capping solutions A and B are delivered to the column, and the reaction proceeds for 30-60 seconds.

    • The column is then washed with anhydrous acetonitrile.

  • Oxidation:

    • The unstable phosphite triester linkage formed during coupling is oxidized to a stable phosphate triester.

    • The oxidation solution is delivered to the column, and the reaction proceeds for 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.

Protocol 3: Cleavage and Deprotection
  • After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

  • The solid support is treated with concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA) at room temperature or elevated temperature (e.g., 55°C) for a specified period. This cleaves the oligonucleotide from the support and removes the cyanoethyl phosphate protecting groups and the exocyclic amine protecting groups on the nucleobases.[3]

  • The supernatant containing the deprotected oligonucleotide is collected and dried.

  • The crude oligonucleotide can then be purified by methods such as HPLC or gel electrophoresis.

Visualization of Workflows

Phosphoramidite Synthesis Cycle

phosphoramidite_cycle cluster_0 Solid Support Start Start: 5'-DMT-Protected Nucleoside on Solid Support Deblocking 1. Deblocking (Detritylation) Reagent: TCA/DCA Start->Deblocking Remove 5'-DMT Coupling 2. Coupling Reagents: Phosphoramidite, Activator (e.g., ETT, DCI) Deblocking->Coupling Expose 5'-OH Capping 3. Capping Reagents: Acetic Anhydride, N-Methylimidazole Coupling->Capping Form Phosphite Triester Oxidation 4. Oxidation Reagent: Iodine/H2O Capping->Oxidation Block Unreacted 5'-OH Next_Cycle Repeat Cycle for Next Nucleotide Oxidation->Next_Cycle Stabilize Linkage Next_Cycle->Deblocking Start Next Cycle troubleshooting_workflow Start Problem: Low Coupling Efficiency Check_Reagents Step 1: Verify Reagent Quality - Moisture content in solvents? - Freshness of phosphoramidites? - Activator degradation? Start->Check_Reagents Check_Protocol Step 2: Review Synthesis Protocol - Correct reagent concentrations? - Optimal coupling time? - Appropriate activator? Start->Check_Protocol Check_Synthesizer Step 3: Inspect Synthesizer - Leaks in fluid lines? - Blockages in valves? - Correct reagent delivery volumes? Start->Check_Synthesizer Solution_Reagents Solution: - Use fresh, anhydrous solvents. - Prepare fresh reagent solutions. - Store reagents properly. Check_Reagents->Solution_Reagents Solution_Protocol Solution: - Verify concentrations. - Optimize coupling time. - Select appropriate activator. Check_Protocol->Solution_Protocol Solution_Synthesizer Solution: - Perform maintenance. - Check for leaks and blockages. - Calibrate delivery volumes. Check_Synthesizer->Solution_Synthesizer Resolved Problem Resolved Solution_Reagents->Resolved Solution_Protocol->Resolved Solution_Synthesizer->Resolved

References

Application Notes and Protocols for 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile in Synthetic Nucleic Acid Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a critical phosphitylating reagent in modern organic and medicinal chemistry.[1][2] Its primary and most significant application is in the solid-phase synthesis of oligonucleotides, serving as a key building block for the creation of synthetic DNA, RNA, and their analogues.[1][] This technology is foundational for a multitude of applications in research, diagnostics, and the development of novel therapeutics, including antisense oligonucleotides, small interfering RNAs (siRNAs), and molecular probes.[]

The utility of this compound stems from its role in phosphoramidite chemistry, a method that allows for the efficient and sequential addition of nucleotide monomers to a growing nucleic acid chain.[1][4] The diisopropylamino groups provide a stable yet reactive phosphoramidite, while the 2-cyanoethyl group serves as a protecting group for the phosphate backbone, which can be readily removed after synthesis.[5]

These application notes and protocols provide a comprehensive guide to the experimental setup for using this compound in the laboratory, with a focus on solid-phase oligonucleotide synthesis.

Physicochemical Properties and Handling

Proper handling and storage of this compound are crucial for its successful application.

PropertyValue
CAS Number 102691-36-1
Molecular Formula C15H32N3OP
Molecular Weight 301.41 g/mol
Appearance Colorless to yellow clear liquid
Density 0.949 g/mL at 25 °C
Boiling Point ~100 °C at 0.5 mmHg
Storage Conditions Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).
Sensitivity Moisture sensitive.[1]

Safety Precautions: this compound is a flammable liquid and can cause skin and eye irritation.[4] It is essential to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

Core Application: Solid-Phase Oligonucleotide Synthesis

The phosphoramidite method for solid-phase oligonucleotide synthesis is a cyclical process involving four main steps for the addition of each nucleotide monomer. The synthesis proceeds in the 3' to 5' direction.[4]

Experimental Workflow for Oligonucleotide Synthesis

experimental_workflow start Start: Functionalized Solid Support deblocking Step 1: Deblocking (Detritylation) Remove 5'-DMT protecting group start->deblocking coupling Step 2: Coupling Add phosphoramidite monomer and activator deblocking->coupling capping Step 3: Capping Block unreacted 5'-hydroxyl groups coupling->capping oxidation Step 4: Oxidation Stabilize the phosphite triester linkage capping->oxidation cycle Repeat for each nucleotide in the sequence oxidation->cycle cycle->deblocking Next cycle cleavage Cleavage from Solid Support cycle->cleavage Final cycle deprotection Deprotection of Nucleobases and Phosphate Backbone cleavage->deprotection purification Purification of the Oligonucleotide deprotection->purification final_product Final Product: Purified Oligonucleotide purification->final_product

Caption: Overall workflow for solid-phase oligonucleotide synthesis.

Detailed Protocol for a Single Synthesis Cycle

This protocol outlines the steps for the addition of a single nucleotide to a growing oligonucleotide chain on a solid support.

Materials and Reagents:

  • Solid Support: Controlled Pore Glass (CPG) or polystyrene functionalized with the initial nucleoside.

  • Phosphoramidite Monomers: 0.1 M solution of the desired phosphoramidite (e.g., A, C, G, T) in anhydrous acetonitrile.

  • Activator: 0.45 M solution of 1H-Tetrazole or a suitable alternative (e.g., 5-(ethylthio)-1H-tetrazole) in anhydrous acetonitrile.

  • Deblocking Solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane (DCM).[7]

  • Capping Solution A: Acetic anhydride/Pyridine/Tetrahydrofuran (THF).

  • Capping Solution B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.[2]

  • Anhydrous Acetonitrile: For washing steps.

Protocol:

  • Deblocking (Detritylation):

    • Wash the solid support with anhydrous acetonitrile.

    • Treat the support with the deblocking solution to remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside. The appearance of an orange color from the DMT cation indicates successful deprotection.[4]

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Deliver the phosphoramidite monomer solution and the activator solution simultaneously to the synthesis column.[7]

    • Allow the coupling reaction to proceed. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[4]

    • Wash the support with anhydrous acetonitrile.

  • Capping:

    • Treat the support with a mixture of Capping Solution A and Capping Solution B to acetylate any unreacted 5'-hydroxyl groups.[4][8] This prevents the formation of deletion mutations in the final product.[4]

    • Wash the support with anhydrous acetonitrile.

  • Oxidation:

    • Treat the support with the oxidizing solution to convert the unstable phosphite triester linkage into a stable phosphate triester.[2][4]

    • Wash the support with anhydrous acetonitrile.

This completes one cycle of nucleotide addition. For the synthesis of the desired oligonucleotide, these four steps are repeated for each subsequent monomer.

Signaling Pathway of the Synthesis Cycle

synthesis_cycle cluster_cycle Single Nucleotide Addition Cycle deblocking Deblocking (Detritylation) 5'-DMT group is removed by acid treatment, exposing a free 5'-hydroxyl group. coupling Coupling Activated phosphoramidite reacts with the 5'-hydroxyl group to form a phosphite triester linkage. deblocking->coupling Washes with acetonitrile capping Capping Unreacted 5'-hydroxyl groups are acetylated to prevent further reaction. coupling->capping Washes with acetonitrile oxidation Oxidation The phosphite triester is oxidized to a stable phosphate triester. capping->oxidation Washes with acetonitrile end_cycle Elongated Oligonucleotide (5'-DMT protected) oxidation->end_cycle start Growing Oligonucleotide (5'-DMT protected) start->deblocking

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

Post-Synthesis Processing

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and the protecting groups on the nucleobases and the phosphate backbone are removed.[9] This is typically achieved by treating the solid support with concentrated aqueous ammonia or a mixture of ammonia and methylamine.[10]

Protocol:

  • Transfer the solid support to a sealed vial.

  • Add concentrated aqueous ammonia.

  • Heat the vial at a specified temperature (e.g., 55 °C) for a defined period (e.g., 8-12 hours) to ensure complete cleavage and deprotection.[10]

  • Cool the vial, and carefully transfer the supernatant containing the crude oligonucleotide to a new tube.

  • Evaporate the ammonia to yield the crude oligonucleotide pellet.

Purification

The crude oligonucleotide product contains the full-length sequence as well as shorter, truncated sequences and other impurities.[11] Purification is necessary to isolate the desired full-length product. High-performance liquid chromatography (HPLC) is a commonly used method for this purpose.[11]

Purification MethodPrincipleBest Suited For
Reverse-Phase HPLC Separation based on hydrophobicity. The full-length product with the 5'-DMT group ("Trityl-on") is more hydrophobic than the truncated sequences.Purification of long oligonucleotides (40-150 nucleotides).[11]
Anion-Exchange HPLC Separation based on charge. The negatively charged phosphate backbone interacts with the positively charged stationary phase.Purification of oligonucleotides with significant secondary structure and longer sequences (40-100 bases).[11]
Gel Filtration Separation based on size.Desalting and removal of small molecule impurities.[11]

Quantitative Data in Oligonucleotide Synthesis

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step, particularly the coupling reaction.

Impact of Coupling Efficiency on Full-Length Product Yield

The theoretical yield of the full-length oligonucleotide decreases significantly with increasing length and even a small decrease in coupling efficiency.[2][12]

Oligonucleotide Length (bases)Coupling Efficiency: 98.0%Coupling Efficiency: 99.0%Coupling Efficiency: 99.5%
20 68.1%82.6%90.9%
40 45.5%67.6%82.2%
60 30.4%55.3%74.4%
80 20.3%45.2%67.3%
100 13.5%37.0%60.9%

Data compiled from various sources.[2]

Common Side Reactions

Several side reactions can occur during synthesis, leading to impurities.

Side ReactionDescriptionEstimated Occurrence
Depurination Loss of purine bases (A, G) due to prolonged exposure to the acidic deblocking solution.Variable, dependent on acid concentration and exposure time.
Formation of (n-1) sequences Failure of the coupling reaction, leading to a single base deletion.Directly related to coupling inefficiency.
Modification of Nucleobases Undesired chemical modifications to the nucleobases during synthesis or deprotection.Low, but dependent on the specific protecting groups and deprotection conditions.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of oligonucleotides. A thorough understanding of the phosphoramidite chemistry, meticulous execution of the experimental protocols, and stringent quality control measures are paramount for the successful synthesis of high-quality nucleic acids for research, diagnostic, and therapeutic applications. The data and protocols presented here provide a solid foundation for researchers and drug development professionals to effectively utilize this key reagent in their work.

References

Troubleshooting & Optimization

improving coupling efficiency of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key phosphitylating reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a phosphoramidite reagent.[1][2][3] Its primary application is as a phosphitylating agent in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][3] It enables the formation of the phosphite triester linkage between nucleosides, which is a critical step in building the oligonucleotide chain.[][][6]

Q2: What are the key chemical properties of this compound?

This compound is a colorless to yellow clear liquid that is sensitive to moisture.[1] Proper handling and storage under cold and anhydrous conditions are crucial to maintain its reactivity and prevent degradation.[1][7]

PropertyValue
CAS Number 102691-36-1
Molecular Formula C15H32N3OP
Molecular Weight 301.41 g/mol
Appearance Colorless to light yellow clear liquid
Density 0.949 g/mL at 25 °C
Boiling Point ~100 °C at 0.5 mmHg
Storage Store at -20°C under an inert atmosphere

The data in this table is compiled from sources.[1][2][8][9][10]

Q3: How does this compound function in the context of the oligonucleotide synthesis cycle?

In the standard phosphoramidite method for oligonucleotide synthesis, this compound is used in the coupling step .[11][12][13] The synthesis cycle consists of four main steps:

  • Deblocking (Detritylation): Removal of the 5'-hydroxyl protecting group (typically a dimethoxytrityl or DMT group) from the nucleoside bound to the solid support.[12][13]

  • Coupling: The activated this compound reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite triester linkage.[][6][14]

  • Capping: Any unreacted 5'-hydroxyl groups are blocked (acetylated) to prevent the formation of deletion mutations in the final product.[6][11][14][15]

  • Oxidation: The unstable phosphite triester is converted to a stable phosphate triester.[][6][12][16]

This cycle is repeated for each nucleotide added to the growing oligonucleotide chain.[6][11]

Troubleshooting Guide

Low Coupling Efficiency

Low coupling efficiency is a common issue that leads to a lower yield of the desired full-length oligonucleotide and an increase in truncated sequences.[17][18]

Problem: Consistently low coupling efficiency across all coupling steps.

Possible Cause Recommended Solution
Moisture Contamination Water can hydrolyze the phosphoramidite or react with the activated monomer, preventing it from coupling.[7][18][19] Ensure all reagents, especially the acetonitrile (ACN) used as a solvent, are anhydrous (water content <30 ppm, ideally <10 ppm).[7] Use fresh, sealed bottles of anhydrous ACN and consider passing it through activated molecular sieves.[18][19]
Degraded Phosphoramidite This compound can degrade if not stored properly.[18] Use fresh vials of the reagent and ensure it is stored at -20°C under an inert atmosphere.[2] Visually inspect for clumping or discoloration, which may indicate degradation.[18] For rigorous quality control, ³¹P NMR can be used to check for the presence of H-phosphonate, a primary degradation product.[7][18]
Suboptimal Activator The activator is crucial for protonating the phosphoramidite to form a reactive intermediate.[][17] Use a fresh, high-quality activator solution, such as 0.45 M 1H-tetrazole in acetonitrile.[3] For sterically hindered couplings, a more potent activator like 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) may be necessary.[20][21][22][23]
Incorrect Reagent Concentrations The molar excess of the phosphoramidite and activator is critical to drive the coupling reaction to completion.[][14] Verify the concentrations of your phosphoramidite and activator solutions. A 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator are typically recommended.[14]
Insufficient Coupling Time The time allowed for the coupling reaction may not be sufficient for it to go to completion.[17] Optimize the coupling time; while standard coupling is often around 30-60 seconds, more challenging sequences may require longer times.[3][14]
Synthesizer Fluidics Issues Leaks or blockages in the synthesizer's fluid delivery system can lead to incorrect reagent volumes being delivered to the synthesis column.[17] Perform regular maintenance and calibration of your DNA synthesizer. Check for leaks and ensure all lines and valves are clean.[17]

Problem: Low coupling efficiency for specific nucleobases.

Possible Cause Recommended Solution
Steric Hindrance Bulky protecting groups on the nucleobases can sterically hinder the coupling reaction.[][20] This is more common with modified nucleosides. Consider using a more potent activator or extending the coupling time for these specific steps.[20]
Secondary Structure Formation High GC-content sequences can form stable secondary structures that block the 5'-hydroxyl group, preventing coupling.[][] The use of chemical denaturants or modified phosphoramidites may be necessary to disrupt these structures.[]
Formation of Truncated Sequences

The presence of shorter oligonucleotide fragments is a direct consequence of failed coupling reactions.

Problem: High levels of (n-1) and other truncated sequences in the final product.

Possible Cause Recommended Solution
Inefficient Capping If unreacted 5'-hydroxyl groups are not efficiently capped, they can react in subsequent cycles, leading to deletion sequences.[11][15] Ensure your capping reagents (e.g., acetic anhydride and N-methylimidazole) are fresh and active.[14][20] Check the delivery of capping reagents to the column.
Depurination The acidic conditions used for detritylation can cause the cleavage of the glycosidic bond, particularly for adenosine and guanosine, leading to abasic sites and subsequent chain cleavage.[19][24][25][26] Use the mildest acidic conditions necessary for complete detritylation. Dichloroacetic acid (DCA) is generally milder than trichloroacetic acid (TCA).[27] For particularly sensitive sequences, consider using phosphoramidites with depurination-resistant protecting groups.[25]

Experimental Protocols

Protocol 1: Standard Coupling Cycle for Oligonucleotide Synthesis

This protocol outlines the four key steps in a single cycle of phosphoramidite-based oligonucleotide synthesis.

  • Detritylation (Deblocking):

    • Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).[13][14]

    • Procedure: Pass the deblocking solution through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside. The release of the orange-colored DMT cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.[17]

    • Wash: Wash the column with anhydrous acetonitrile.

  • Coupling:

    • Reagents:

      • 0.1 M solution of the desired nucleoside phosphoramidite in anhydrous acetonitrile.

      • 0.45 M solution of an activator (e.g., 1H-tetrazole) in anhydrous acetonitrile.

    • Procedure: Deliver the phosphoramidite and activator solutions simultaneously to the synthesis column. Allow the reaction to proceed for the optimized coupling time (typically 30-60 seconds).[3][14]

    • Wash: Wash the column with anhydrous acetonitrile.

  • Capping:

    • Reagents:

      • Cap A: Acetic anhydride in tetrahydrofuran (THF) and pyridine or lutidine.

      • Cap B: N-methylimidazole in THF.[14][20]

    • Procedure: Deliver the capping solutions to the column to acetylate any unreacted 5'-hydroxyl groups.

    • Wash: Wash the column with anhydrous acetonitrile.

  • Oxidation:

    • Reagent: 0.02 M - 0.1 M Iodine in a mixture of THF, pyridine, and water.[12][14]

    • Procedure: Pass the oxidizing solution through the column to convert the phosphite triester linkage to a stable phosphate triester.

    • Wash: Wash the column with anhydrous acetonitrile.

Protocol 2: Preparation of Anhydrous Acetonitrile

Maintaining anhydrous conditions is critical for high coupling efficiency.[18]

  • Methodology:

    • Start with high-quality, DNA synthesis grade acetonitrile (ACN) with a specified low water content (<30 ppm).[7]

    • To further dry the ACN, it can be passed through a column of activated 3 Å molecular sieves immediately before use on the synthesizer.[18]

    • Alternatively, add activated molecular sieves to the ACN bottle on the synthesizer and allow it to stand for at least 24 hours before use.[18]

    • Always handle ACN under an inert atmosphere (e.g., argon or nitrogen) to prevent the re-absorption of moisture.[18]

Visualizations

Oligonucleotide_Synthesis_Cycle cluster_cycle Phosphoramidite Synthesis Cycle start Start Cycle: Growing Chain on Solid Support (5'-DMT Protected) deblocking 1. Deblocking (Detritylation) Remove 5'-DMT group start->deblocking Wash coupling 2. Coupling Add Activated Phosphoramidite deblocking->coupling Wash capping 3. Capping Block Unreacted 5'-OH Groups coupling->capping Wash oxidation 4. Oxidation Stabilize Phosphite Triester capping->oxidation Wash end_cycle End Cycle: Elongated Chain (5'-DMT Protected) oxidation->end_cycle end_cycle->start Initiate Next Cycle

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.[12]

Troubleshooting_Low_Coupling_Efficiency cluster_reagents Reagent Issues cluster_protocol Protocol Issues cluster_instrument Instrument Issues problem Low Coupling Efficiency moisture Moisture Contamination problem->moisture degraded_reagent Degraded Phosphoramidite problem->degraded_reagent bad_activator Suboptimal Activator problem->bad_activator concentration Incorrect Concentrations problem->concentration time Insufficient Coupling Time problem->time fluidics Synthesizer Fluidics problem->fluidics

Caption: Logical relationship of potential causes for low coupling efficiency.

References

troubleshooting failed reactions with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and answering frequently asked questions related to the use of this phosphitylating reagent in oligonucleotide synthesis and other applications.

Frequently Asked Questions (FAQs)

Q1: What is 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and what is its primary application?

A1: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a widely used phosphitylating reagent in organic synthesis.[1][2] Its primary application is in the automated solid-phase synthesis of DNA and RNA oligonucleotides, where it serves as a building block for creating the phosphate backbone of the nucleic acid chain.[1][3] It is also utilized in the preparation of other phosphorylated biomolecules like nucleoside carbohydrate conjugates and phospholipids.[2]

Q2: What are the advantages of using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?

A2: This reagent is favored for its stability and cost-effectiveness compared to other phosphitylating agents like 2-cyanoethyl N,N-diisopropylchlorophosphorodiamidite.[1][2] It is a colorless to pale yellow, viscous liquid that is soluble in most organic solvents, making it convenient for use in automated synthesizers.[1][4]

Q3: How should 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite be stored?

A3: Proper storage is crucial to maintain the reagent's activity. It is sensitive to air and moisture and should be stored under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.[5] The recommended storage temperature is typically -20°C.[6] Exposure to heat should be avoided as it can lead to decomposition.[4]

Q4: What activators are commonly used with this reagent?

A4: The phosphitylation reaction requires an activator to proceed efficiently. Common activators include 1H-tetrazole and its derivatives, such as 5-ethylthio-1H-tetrazole (ETT) and 4,5-dicyanoimidazole (DCI).[7][8] The choice of activator can influence the reaction rate and the extent of side reactions.

Troubleshooting Guide: Failed Reactions

This guide addresses common problems encountered during reactions involving 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, with a focus on low coupling efficiency in oligonucleotide synthesis.

Q5: My oligonucleotide synthesis failed, and I suspect a problem with the coupling step. What are the likely causes?

A5: Low coupling efficiency is a common reason for failed oligonucleotide synthesis. The most probable causes are:

  • Presence of moisture: Water in your reagents (acetonitrile, activator, or the phosphorodiamidite itself) will react with the activated phosphoramidite, rendering it inactive.

  • Degraded reagents: The phosphorodiamidite or the activator may have degraded due to improper storage or prolonged exposure to ambient conditions.

  • Suboptimal reaction conditions: Incorrect reagent concentrations, insufficient coupling times, or problems with the synthesizer's fluid delivery can all lead to incomplete reactions.

Q6: How can I determine if my 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite has degraded?

A6: The quality of the phosphorodiamidite can be assessed using ³¹P NMR spectroscopy. A fresh, high-quality reagent should show a single major peak in the ³¹P NMR spectrum. The presence of multiple peaks may indicate degradation products such as H-phosphonate or other oxidized species.

Q7: I'm observing a significant amount of (n-1) shortmer sequences in my final product. What is the cause and how can I fix it?

A7: The presence of (n-1) shortmers, which are oligonucleotides missing one nucleotide, is a direct consequence of incomplete coupling at one or more steps in the synthesis. If a coupling reaction fails, the unreacted 5'-hydroxyl group on the growing oligonucleotide chain can be capped in the subsequent step. This prevents it from reacting in later cycles, resulting in a truncated sequence. To address this, you need to troubleshoot the cause of the low coupling efficiency as outlined in this guide. Inefficient capping can also lead to the formation of deletion mutants.[9]

Q8: What are the key parameters to check when troubleshooting low coupling efficiency?

A8: A systematic approach is crucial for identifying the root cause of the problem. Here are the key areas to investigate:

  • Reagent Quality:

    • Solvent Anhydrousness: Ensure your acetonitrile is of high purity and anhydrous. The water content should be minimal.

    • Phosphorodiamidite Integrity: Use fresh or properly stored reagent. If in doubt, verify its purity using ³¹P NMR.

    • Activator Potency: Use a fresh solution of a high-quality activator.

  • Synthesizer Performance:

    • Fluidics System: Check for leaks, blockages, or bubbles in the reagent lines.

    • Reagent Delivery: Verify that the correct volumes of all reagents are being delivered to the synthesis column.

  • Synthesis Protocol:

    • Coupling Time: For challenging sequences or modified bases, you may need to increase the coupling time.

    • Reagent Concentrations: Ensure that the concentrations of the phosphorodiamidite and activator are optimal.

Data Presentation

Table 1: Recommended Storage and Handling of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

ParameterRecommendationReference
Storage Temperature -20°C[6]
Atmosphere Inert (Argon or Nitrogen)[5]
Handling Avoid exposure to moisture and air. Use under a chemical fume hood.[5][10]
Appearance Colorless to Pale Yellow Oil[4]

Experimental Protocols

Protocol 1: General Procedure for Phosphitylation of a Nucleoside

This protocol describes a general method for the phosphitylation of a protected nucleoside using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Materials:

  • Protected nucleoside

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Activator (e.g., 1H-tetrazole)

  • Anhydrous acetonitrile

  • Anhydrous N,N-Diisopropylethylamine (DIPEA)

  • Reaction vessel (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dry the protected nucleoside under high vacuum for several hours to remove any residual moisture.

  • In the oven-dried reaction vessel under an inert atmosphere, dissolve the protected nucleoside in anhydrous acetonitrile.

  • Add 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (typically 1.1 to 1.5 equivalents) to the solution.

  • Add the activator (e.g., 1H-tetrazole, typically 0.9 to 1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or ³¹P NMR. The reaction is typically complete within 1-2 hours.[11]

  • Upon completion, the reaction mixture can be used directly for the next step or purified by silica gel chromatography.

Protocol 2: Quality Control of 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite by ³¹P NMR

Objective: To assess the purity of the phosphorodiamidite reagent.

Materials:

  • 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite sample

  • Deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN)

  • NMR tube

Procedure:

  • In a clean, dry NMR tube, prepare a solution of the 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite sample in the chosen deuterated solvent.

  • Acquire a ³¹P NMR spectrum.

  • Data Interpretation:

    • A high-purity sample should exhibit a major peak around δ 148-150 ppm.[12]

    • The presence of a significant peak around δ 7-10 ppm indicates the presence of the corresponding H-phosphonate, a common degradation product.

    • Other peaks may indicate the presence of oxidized phosphorus species or other impurities.

Mandatory Visualization

Troubleshooting_Workflow start Failed Reaction (Low Yield / Impure Product) check_reagents Step 1: Check Reagents start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_instrument Step 2: Check Instrument instrument_ok Instrument OK? check_instrument->instrument_ok check_protocol Step 3: Check Protocol protocol_ok Protocol OK? check_protocol->protocol_ok reagent_ok->check_instrument Yes fix_reagents Replace/Purify Reagents: - Use anhydrous solvents - Use fresh phosphorodiamidite - Use fresh activator reagent_ok->fix_reagents No instrument_ok->check_protocol Yes fix_instrument Service Instrument: - Check for leaks/blockages - Verify reagent delivery instrument_ok->fix_instrument No rerun Rerun Reaction protocol_ok->rerun Adjustments Made success Successful Reaction protocol_ok->success No Issues Found fix_reagents->rerun fix_instrument->rerun fix_protocol Optimize Protocol: - Increase coupling time - Adjust concentrations rerun->success

Caption: Troubleshooting workflow for failed reactions.

Oligonucleotide_Synthesis_Cycle start Start Cycle (Support-bound Nucleoside) deblocking 1. Deblocking (Remove 5'-DMT group) start->deblocking coupling 2. Coupling (Add next phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation next_cycle Repeat for next nucleotide oxidation->next_cycle next_cycle->deblocking end End Synthesis next_cycle->end Final Nucleotide Added

Caption: The four-step oligonucleotide synthesis cycle.[7][9]

References

Technical Support Center: 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the common side reactions, troubleshooting, and frequently asked questions (FAQs) related to the synthesis and application of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, also widely known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Troubleshooting Guide: Common Issues and Solutions

Researchers may encounter several challenges when working with this compound. The following table summarizes common issues, their probable causes, and recommended solutions to ensure successful synthesis outcomes.

Issue Potential Cause(s) Recommended Solution(s)
Low Coupling Efficiency 1. Moisture Contamination: The phosphoramidite is highly sensitive to water, leading to hydrolysis.[1][] 2. Reagent Degradation: Improper storage or prolonged exposure to ambient conditions can degrade the phosphoramidite and/or the activator. 3. Suboptimal Activator Concentration: Incorrect activator stoichiometry can lead to incomplete activation.1. Ensure all solvents and reagents are anhydrous. Use fresh, DNA-synthesis-grade acetonitrile.[1] Handle the phosphoramidite under a dry, inert atmosphere (e.g., argon or nitrogen). 2. Use fresh, high-purity phosphoramidites and activators. Store reagents at the recommended temperature (-20°C) under an inert atmosphere.[1] 3. Verify and optimize the concentration of the activator solution for your specific synthesis protocol.
Presence of P(V) Impurities in Starting Material Oxidation: Exposure to air or oxidizing agents during synthesis or storage can convert the P(III) center to a non-reactive P(V) species (phosphate).Store and handle the reagent under a strict inert atmosphere. Before use, it is advisable to test the purity via ³¹P NMR to quantify the level of P(V) impurities, which should ideally be less than 1%.[3]
Formation of n-1 Shortmers in Oligonucleotide Synthesis Incomplete Capping: Failure to cap unreacted 5'-hydroxyl groups after a coupling step.[1]Ensure capping reagents are fresh and active. Consider increasing the capping time to ensure all unreacted sites are blocked.[1]
Formation of Dimer Byproducts Incorrect Stoichiometry: An improper molar ratio of reactants during the synthesis of the phosphoramidite can lead to dimerization.[4]Maintain strict stoichiometric control during the synthesis, particularly ensuring a 1:1 molar ratio of the chlorophosphoramidite to diisopropylamine if that synthetic route is used.[4]
Acrylonitrile Adduct Formation Deprotection Conditions: The β-elimination of the 2-cyanoethyl protecting group during the final deprotection step of oligonucleotide synthesis generates acrylonitrile, a reactive Michael acceptor that can form adducts with nucleobases.To mitigate this, scavengers like tert-butylamine can be included in the deprotection solution to trap the acrylonitrile before it reacts with the oligonucleotide.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions regarding the side reactions of this compound.

Q1: What is the primary cause of degradation for this compound and how can I prevent it?

A1: The primary cause of degradation is hydrolysis due to moisture.[1][] This reagent is extremely sensitive to water, which leads to the formation of the corresponding H-phosphonate, rendering it inactive for coupling reactions. To prevent this, it is critical to handle and store the compound under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere).[1] All solvents, especially acetonitrile used for dissolution, must be of high purity and have a low water content (<30 ppm). Storage at -20°C in a sealed container is recommended.[5]

Q2: How can I assess the purity of my this compound reagent?

A2: The most effective method for assessing the purity and identifying common impurities is ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6] The active P(III) species gives a characteristic signal, while oxidized P(V) impurities and other phosphorus-containing byproducts will appear at different chemical shifts. This technique allows for the quantification of the active reagent and any significant impurities.[3][7]

Q3: What are the characteristic ³¹P NMR chemical shifts for the active reagent and its common impurities?

A3: The active P(III) phosphoramidite typically shows a signal in the range of 140-155 ppm.[6] Oxidized P(V) impurities, such as the corresponding phosphate, resonate in a different region, generally between -25 to 99 ppm.[3] Hydrolysis products may also be visible in the spectra.

Q4: During oligonucleotide synthesis, I observe a significant amount of truncated sequences. What is the likely cause related to the phosphoramidite?

A4: A high level of truncated sequences, often referred to as n-1 species, is typically due to low coupling efficiency.[1] This can be caused by a degraded or hydrolyzed phosphoramidite, impure or wet solvents, or an issue with the activator.[1] It is crucial to ensure the high purity and anhydrous nature of all reagents involved in the coupling step.

Q5: Can side reactions occur during the synthesis of this compound itself?

A5: Yes. One potential side reaction is the formation of bis-(2-cyanoethyl) phosphorodiamidite, also known as the 'diester' impurity.[8] This can occur if there are issues with stoichiometry or reaction conditions. Proper control over the addition of reactants and maintaining a low temperature (0–5°C) can help minimize the formation of this and other byproducts.[4]

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is based on the widely used two-step, one-pot procedure.

Materials:

  • 2-(cyanoethoxy)dichlorophosphine (CDP)

  • Diisopropylamine (DIPA)

  • Anhydrous tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Under a strict inert atmosphere, dissolve freshly distilled 2-(cyanoethoxy)dichlorophosphine in anhydrous THF and cool the solution to -10°C.

  • Slowly add diisopropylamine to the cooled solution over a period of 90 minutes, ensuring the temperature is maintained at -10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 72 hours.

  • Monitor the reaction progress by ³¹P NMR until no reaction intermediates are observed.

  • Filter the resulting slurry through a sintered glass filter to remove the diisopropylamine hydrochloride salt.

  • The filtrate can be further purified by passing it through a column of activated neutral alumina.

  • Concentrate the filtrate under reduced pressure to obtain the final product as a pale yellow syrup.[9]

Visualizations

To aid in understanding the key processes and troubleshooting steps, the following diagrams are provided.

Synthesis_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions A 2-(cyanoethoxy)dichlorophosphine C This compound A->C B Diisopropylamine B->C E Hydrolysis Product (H-phosphonate) C->E Hydrolysis G Oxidized Product (P(V) Phosphate) C->G Oxidation D Moisture (H2O) D->E F Oxygen (O2) F->G Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Reagent Purity (³¹P NMR) Start->CheckPurity CheckConditions Verify Anhydrous Conditions CheckPurity->CheckConditions Purity OK UseFresh Use Fresh, High-Purity Reagents CheckPurity->UseFresh Impure CheckStoichiometry Review Stoichiometry CheckConditions->CheckStoichiometry Conditions OK DrySolvents Use Anhydrous Solvents & Inert Atmosphere CheckConditions->DrySolvents Moisture Suspected AdjustRatio Adjust Reactant Ratios CheckStoichiometry->AdjustRatio Incorrect Success Successful Synthesis CheckStoichiometry->Success Stoichiometry OK UseFresh->CheckPurity DrySolvents->CheckConditions AdjustRatio->CheckStoichiometry

References

Technical Support Center: Purification of Oligonucleotides Synthesized with Cyanoethyl Phosphoramidites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of oligonucleotides synthesized using 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile (cyanoethyl phosphoramidite) chemistry. Here you will find troubleshooting guides for common issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist in selecting the most appropriate purification strategy for your specific application.

Troubleshooting Guides

This section addresses common problems encountered during the purification of synthetic oligonucleotides.

Issue 1: Low Yield of Purified Oligonucleotide

Potential Cause Recommended Action
Inefficient Synthesis Before purification, assess the crude oligonucleotide quality. Low coupling efficiency during synthesis is a primary cause of low full-length product yield. Review the synthesis report if available.
Losses During Deprotection and Cleavage Ensure complete deprotection and cleavage from the solid support. Incomplete reactions can leave the desired oligonucleotide attached to the support or with persistent protecting groups, leading to loss during purification.[1]
Suboptimal Purification Method The chosen purification method may not be suitable for the oligonucleotide's length or modifications. For example, RP-HPLC resolution decreases for longer oligonucleotides.[2] Consider an alternative method based on the comparison tables below.
Product Precipitation Oligonucleotides can precipitate during purification, especially at high concentrations or in the presence of certain salts. Ensure all buffers are properly prepared and consider sample dilution.
Manual Handling Errors Losses can occur during sample transfer, extraction from gels, or other manual steps. Handle samples carefully and ensure all equipment is functioning correctly.

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Potential Cause Recommended Action
Shorter Sequences (n-1, n-2, etc.) Incomplete coupling during synthesis.[3]Select a purification method with higher resolution for your oligonucleotide length, such as PAGE or HPLC.[3][4]
Cyanoethyl Adducts Incomplete removal of the cyanoethyl protecting groups from the phosphate backbone can lead to the formation of acrylonitrile, which can then react with the nucleobases, particularly thymine.[5][6]Ensure complete deprotection by following the recommended deprotection protocols, including sufficient incubation time and temperature.
Broad or Split Peaks in HPLC Secondary structure formation, column degradation, or inappropriate mobile phase.[7]For secondary structures, run the HPLC at an elevated temperature (e.g., 60-80°C).[7] If column degradation is suspected, replace the guard or analytical column. Optimize the mobile phase, including the ion-pairing reagent concentration.[2][7][8]
Extra Bands on PAGE Gel Sample degradation, secondary structures, or non-specific synthesis products.[9][10]To address secondary structures, denature the sample by heating before loading. Ensure the use of fresh, nuclease-free reagents to prevent degradation.[10] If non-specific products are suspected, review the synthesis protocol.

Frequently Asked Questions (FAQs)

Q1: Why is purification of synthetic oligonucleotides necessary?

A: Purification is crucial to remove impurities generated during chemical synthesis. These impurities include shorter, "failure" sequences (n-1, n-2, etc.), incompletely deprotected oligonucleotides, and small molecule contaminants from the synthesis and deprotection steps.[3][11] The presence of these impurities can lead to non-specific binding, reduced efficiency in downstream applications like PCR, and inaccurate experimental results.[3]

Q2: What is the role of the 2-cyanoethyl group in oligonucleotide synthesis?

A: The 2-cyanoethyl group is used as a protecting group for the phosphate backbone during solid-phase oligonucleotide synthesis.[12] It is stable under the acidic conditions used for detritylation but is readily removed under mild basic conditions during the final deprotection step.[12]

Q3: How do I choose the best purification method for my oligonucleotide?

A: The optimal purification method depends on several factors, including the length of the oligonucleotide, the presence of any modifications, the required purity for your application, and the desired yield. The tables below provide a comparison of common purification methods to aid in your selection.

Q4: What are "cyanoethyl adducts" and how can they be avoided?

A: During the deprotection step, the removal of the 2-cyanoethyl protecting groups generates acrylonitrile as a byproduct. This reactive molecule can then modify the nucleobases of the oligonucleotide, most commonly thymine, forming cyanoethyl adducts.[5][6] To minimize the formation of these adducts, it is important to ensure complete and efficient deprotection according to established protocols.

Data Presentation: Comparison of Purification Methods

The following tables summarize the expected purity and yield for common oligonucleotide purification methods.

Table 1: Purity and Yield Comparison by Purification Method

Purification MethodTypical Purity (% Full-Length Product)Typical YieldRecommended For
Desalting 50-70%HighShort oligos (< 35 bases) for non-critical applications like routine PCR.[2]
Reverse-Phase Cartridge 70-85%Moderate to HighOligos up to 50 bases for applications requiring higher purity than desalting.
Reverse-Phase HPLC (RP-HPLC) >85%ModerateOligos up to 50 bases, especially those with hydrophobic modifications.
Anion-Exchange HPLC (AEX-HPLC) >90%ModerateShort to medium length oligos (up to 60 bases), particularly those with significant secondary structure.
Polyacrylamide Gel Electrophoresis (PAGE) >95%Low to ModerateLong oligonucleotides (>50 bases) and applications requiring the highest purity.[4]

Table 2: Recommended Purification Method by Oligonucleotide Length

Oligonucleotide LengthRecommended Purification Method(s)
< 35 basesDesalting, Reverse-Phase Cartridge, RP-HPLC, AEX-HPLC
35 - 50 basesReverse-Phase Cartridge, RP-HPLC, AEX-HPLC, PAGE
> 50 basesPAGE, AEX-HPLC (for up to 100 bases)[1]

Experimental Protocols

This section provides detailed methodologies for the most common oligonucleotide purification techniques.

Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify oligonucleotides based on their hydrophobicity. This method is particularly effective for "DMT-on" purification, where the hydrophobic dimethoxytrityl (DMT) group is left on the 5' end of the full-length product.

Materials:

  • Crude, deprotected oligonucleotide (DMT-on)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in 50% acetonitrile/water

  • Detritylation Solution: 80% acetic acid in water

  • Quenching Solution: 3 M sodium acetate

  • Ethanol (absolute and 70%)

  • Nuclease-free water

Procedure:

  • Sample Preparation: Dissolve the crude oligonucleotide pellet in Mobile Phase A.

  • Chromatography:

    • Equilibrate the C18 column with a low percentage of Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The DMT-on full-length product will elute later than the DMT-off failure sequences.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • Solvent Removal: Evaporate the solvent from the collected fraction using a vacuum concentrator.

  • Detritylation:

    • Resuspend the dried oligonucleotide in the detritylation solution.

    • Incubate at room temperature for 30 minutes.

  • Precipitation:

    • Add the quenching solution to neutralize the acid.

    • Add 3 volumes of cold absolute ethanol to precipitate the oligonucleotide.

    • Incubate at -20°C for at least 1 hour.

  • Pelleting and Washing:

    • Centrifuge at high speed to pellet the oligonucleotide.

    • Carefully decant the supernatant.

    • Wash the pellet with 70% ethanol.

    • Centrifuge again and decant the supernatant.

  • Drying and Resuspension:

    • Air-dry or vacuum-dry the pellet.

    • Resuspend the purified oligonucleotide in nuclease-free water or a suitable buffer.

Protocol 2: Polyacrylamide Gel Electrophoresis (PAGE)

Objective: To purify oligonucleotides based on their size with single-base resolution.

Materials:

  • Crude, deprotected oligonucleotide

  • Denaturing polyacrylamide gel (with 7-8 M urea)

  • 1x TBE buffer

  • Loading dye (e.g., formamide-based)

  • UV shadowing equipment or fluorescent TLC plate

  • Scalpel or razor blade

  • Elution buffer (e.g., 0.5 M ammonium acetate)

  • Syringe and filter for extraction

  • Ethanol (absolute and 70%)

  • Nuclease-free water

Procedure:

  • Gel Preparation: Prepare a high-percentage (e.g., 12-20%) denaturing polyacrylamide gel in 1x TBE buffer.

  • Sample Preparation:

    • Dissolve the crude oligonucleotide in loading dye.

    • Heat the sample at 95°C for 5 minutes to denature, then immediately place on ice.

  • Electrophoresis:

    • Pre-run the gel to ensure uniform temperature.

    • Load the denatured sample into the wells.

    • Run the gel at a constant voltage until the desired separation is achieved.

  • Visualization:

    • Carefully remove one of the glass plates.

    • Visualize the oligonucleotide bands using UV shadowing. The full-length product will be the most prominent, slowest-migrating band.

  • Excision:

    • Using a clean scalpel, carefully excise the band corresponding to the full-length oligonucleotide.

  • Elution (Crush and Soak Method):

    • Mince the gel slice into small pieces.

    • Place the gel pieces in a microcentrifuge tube and add elution buffer.

    • Incubate at 37°C overnight with gentle agitation.

  • Extraction:

    • Separate the elution buffer (containing the oligonucleotide) from the gel fragments by centrifugation and careful pipetting or by using a syringe filter.

  • Precipitation, Washing, and Resuspension: Follow steps 6-8 from the RP-HPLC protocol.

Protocol 3: Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC)

Objective: To purify oligonucleotides based on the negative charge of their phosphate backbone.

Materials:

  • Crude, deprotected oligonucleotide (DMT-off)

  • AEX-HPLC system with a UV detector

  • Strong anion-exchange column

  • Mobile Phase A: Low salt buffer (e.g., 20 mM Tris-HCl, pH 8.5)

  • Mobile Phase B: High salt buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.5)

  • Desalting column (e.g., size-exclusion chromatography)

  • Nuclease-free water

Procedure:

  • Column Conditioning: Before the first use, condition the new AEX column by washing with five column volumes of Mobile Phase A, followed by five column volumes of Mobile Phase B, and then equilibrate with five column volumes of Mobile Phase A.

  • Sample Preparation: Ensure the oligonucleotide is fully deprotected (DMT-off) and dissolved in Mobile Phase A.

  • Chromatography:

    • Inject the sample onto the equilibrated AEX column.

    • Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B (increasing salt concentration). Shorter, less negatively charged failure sequences will elute before the longer, more negatively charged full-length product.

    • Monitor the elution profile at 260 nm.

  • Fraction Collection: Collect the peak corresponding to the full-length oligonucleotide.

  • Desalting: The collected fraction will have a high salt concentration. It is essential to desalt the sample using a suitable method like size-exclusion chromatography or ethanol precipitation.

  • Solvent Removal and Resuspension:

    • If desalted by precipitation, follow the washing and drying steps as in the RP-HPLC protocol.

    • If desalted by size-exclusion, the oligonucleotide will be in a low-salt buffer or water.

    • Lyophilize or vacuum-dry the sample.

    • Resuspend the purified oligonucleotide in nuclease-free water or a suitable buffer.

Mandatory Visualizations

Oligonucleotide_Purification_Workflow cluster_synthesis Synthesis & Deprotection cluster_purification Purification Synthesis Solid-Phase Synthesis (Cyanoethyl Phosphoramidite) Cleavage Cleavage & Deprotection Synthesis->Cleavage CrudeOligo Crude Oligonucleotide (Full-length + Impurities) Cleavage->CrudeOligo Desalting Desalting CrudeOligo->Desalting < 35 bases Low Purity Cartridge RP Cartridge CrudeOligo->Cartridge < 50 bases Medium Purity RPHPLC RP-HPLC CrudeOligo->RPHPLC < 50 bases High Purity AEXHPLC AEX-HPLC CrudeOligo->AEXHPLC < 60 bases High Purity PAGE PAGE CrudeOligo->PAGE > 50 bases Highest Purity PureOligo Purified Oligonucleotide Desalting->PureOligo Cartridge->PureOligo RPHPLC->PureOligo AEXHPLC->PureOligo PAGE->PureOligo QC Quality Control (e.g., Mass Spec, CE) PureOligo->QC

Troubleshooting_Decision_Tree start Problem with Purified Oligonucleotide low_yield Low Yield? start->low_yield Yes impurities Impurities Detected? start->impurities No check_synthesis Review Synthesis Report: Low Coupling Efficiency? low_yield->check_synthesis Yes optimize_synthesis Action: Optimize Synthesis Conditions check_synthesis->optimize_synthesis Yes check_deprotection Incomplete Deprotection or Cleavage? check_synthesis->check_deprotection No optimize_deprotection Action: Extend Deprotection Time/Temperature check_deprotection->optimize_deprotection Yes check_purification_loss Review Purification Protocol: Appropriate Method? check_deprotection->check_purification_loss No change_method Action: Select Alternative Purification Method check_purification_loss->change_method Yes hplc_issues HPLC: Broad/Split Peaks? impurities->hplc_issues Yes denature_sample Action: Run at Higher Temp. Check Column/Mobile Phase hplc_issues->denature_sample Yes page_issues PAGE: Extra Bands? hplc_issues->page_issues No denature_heat Action: Denature Sample Before Loading page_issues->denature_heat Yes n_minus_1 n-1 Impurities Present? page_issues->n_minus_1 No higher_resolution Action: Use Higher Resolution Method (PAGE/HPLC) n_minus_1->higher_resolution Yes

References

dealing with moisture sensitivity of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite. This essential phosphitylating reagent is highly sensitive to moisture, and improper handling can significantly impact the efficiency and success of oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and what is its primary application?

A1: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a phosphitylating agent crucial for the synthesis of DNA and RNA fragments.[1] It serves as a building block in solid-phase oligonucleotide synthesis, enabling the addition of nucleotide units to a growing chain.[] Its primary role is in the automated synthesis of oligonucleotides with high purity and yield.[]

Q2: Why is this reagent so sensitive to moisture?

A2: Phosphoramidites, including this specific reagent, are highly reactive towards water.[][4] Moisture will hydrolyze the phosphoramidite, forming an unreactive phosphonic acid derivative.[] This hydrolysis reduces the concentration of the active reagent available for the coupling reaction, leading to lower synthesis efficiency.[]

Q3: How should I properly store 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?

A3: To ensure its stability, the reagent must be stored under cool, dry, and inert conditions.[5][6] It is recommended to keep it refrigerated in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[5][6][7] Some sources specify storage at -20°C.[8]

Q4: What are the visible signs of degradation due to moisture exposure?

A4: While there may not be immediate visible signs, the primary indicator of degradation is poor performance in oligonucleotide synthesis, specifically low coupling efficiency.[4][9] ³¹P NMR spectroscopy can be used to identify and quantify hydrolysis byproducts.[10]

Q5: Can I still use the reagent if it has been briefly exposed to air?

A5: Brief exposure should be minimized as much as possible. The extent of degradation depends on the duration of exposure and the ambient humidity. It is highly recommended to handle the reagent under an inert atmosphere at all times.[11] If you suspect significant exposure, it is best to use a fresh batch to avoid compromising your synthesis.

Troubleshooting Guide

Low coupling efficiency is a common problem encountered during oligonucleotide synthesis and is often linked to the quality and handling of the phosphoramidite reagent.

Problem: Consistently low coupling efficiency.

This is often indicated by a weak or diminishing trityl signal during synthesis.

Potential Cause Troubleshooting Step Recommended Action
Reagent Hydrolysis Verify the integrity of the phosphorodiamidite.Use a fresh vial of the reagent. Ensure all handling is performed under a strict inert atmosphere (e.g., in a glovebox).
Contaminated Solvents Check the water content of your solvents (e.g., acetonitrile).Use anhydrous solvents with a water content of less than 30 ppm, preferably 10 ppm or less.[12] Consider adding molecular sieves to solvent bottles.[4]
Improper Reagent Concentration Confirm the concentration of your phosphorodiamidite solution.The recommended concentration for modified reagents is typically 0.1 M.[12]
Inefficient Activation Evaluate the activator solution.Use a fresh, high-quality activator solution, such as tetrazole or its derivatives.[5]
Suboptimal Coupling Time Review the synthesis protocol.For sterically hindered phosphoramidites, a longer coupling time may be necessary.[9] A typical starting point for modified nucleosides is 5 minutes, and 15 minutes for other amidites.[12]
Synthesizer Malfunction Inspect the DNA synthesizer.Check for leaks in reagent lines, blocked valves, or incorrect reagent delivery volumes.[9]

Data Presentation: Impact of Coupling Efficiency on Oligonucleotide Yield

The following table illustrates the significant impact of even minor decreases in average coupling efficiency on the theoretical maximum yield of the full-length oligonucleotide product, especially for longer sequences.[9]

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
100mer 60.6%36.6%13.3%

Experimental Protocols

Protocol 1: Handling and Preparation of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite Solution

Objective: To prepare a solution of the phosphorodiamidite for use in an automated DNA/RNA synthesizer while minimizing moisture exposure.

Materials:

  • 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

  • Anhydrous acetonitrile (<30 ppm H₂O)

  • Inert gas source (Argon or Nitrogen)

  • Glovebox or glove bag

  • Dry, sealed reagent bottle for the synthesizer

  • Syringes and needles, oven-dried

Procedure:

  • Ensure the glovebox or glove bag is purged with inert gas and the atmosphere is dry.

  • Allow the vial of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite to equilibrate to the ambient temperature inside the glovebox before opening to prevent condensation.

  • Using an oven-dried syringe and needle, carefully transfer the required amount of the neat phosphorodiamidite to a dry, tared, and sealed reagent bottle.

  • Calculate the volume of anhydrous acetonitrile needed to achieve the desired concentration (e.g., 0.1 M).

  • Using a separate dry syringe, add the anhydrous acetonitrile to the reagent bottle containing the phosphorodiamidite.

  • Gently swirl the bottle to ensure complete dissolution.

  • Seal the bottle tightly and install it on the DNA synthesizer.

Visualizations

TroubleshootingWorkflow cluster_reagent Reagent Checks cluster_protocol Protocol Review cluster_instrument Instrument Inspection start Low Coupling Efficiency Detected reagent_check Step 1: Verify Reagent Quality and Handling start->reagent_check protocol_review Step 2: Review Synthesis Protocol reagent_check->protocol_review Reagents OK amidite Phosphoramidite Purity/Age reagent_check->amidite activator Activator Integrity reagent_check->activator solvents Anhydrous Solvents reagent_check->solvents instrument_inspection Step 3: Inspect Synthesizer protocol_review->instrument_inspection Protocol OK coupling_time Coupling Time protocol_review->coupling_time concentration Reagent Concentrations protocol_review->concentration resolution Resolution instrument_inspection->resolution Instrument OK leaks Leaks in Lines instrument_inspection->leaks delivery Reagent Delivery instrument_inspection->delivery amidite->resolution Replace Amidite activator->resolution Prepare Fresh Activator solvents->resolution Use Fresh Anhydrous Solvents coupling_time->resolution Optimize Coupling Time concentration->resolution Adjust Concentrations leaks->resolution Fix Leaks delivery->resolution Calibrate/Clean System

Caption: Troubleshooting workflow for low coupling efficiency.

OligoSynthesisCycle deblocking 1. Deblocking (Remove 5'-DMT group) coupling 2. Coupling (Add activated phosphoramidite) deblocking->coupling capping 3. Capping (Block unreacted 5'-OH groups) coupling->capping oxidation 4. Oxidation (Convert phosphite to phosphate) capping->oxidation oxidation->deblocking Repeat for next cycle

Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.

References

optimizing reaction conditions for 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions for 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key reagent in oligonucleotide synthesis.[1][2] This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure successful synthesis and application.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and use of this compound.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low reaction yield Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which can lead to hydrolysis of the starting materials or the product.[1][2]- Ensure all glassware is rigorously dried. - Use anhydrous solvents (<50 ppm water).[2] - Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Suboptimal Temperature: Reactions conducted at ambient temperature can lead to the formation of byproducts, reducing the yield of the desired product.- Maintain the reaction temperature between 0-5°C, especially during the addition of reagents.[3] Studies have shown that lower temperatures can improve yields by 7-10%.[3]
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion or the formation of side products.- Carefully control the stoichiometry, with a 1:1 molar ratio of the phosphitylating reagent to the hydroxyl-containing substrate being optimal. A slight excess of the alcohol component (e.g., 1.2:1) can sometimes improve yields.
Multiple spots on TLC or peaks in crude NMR Side Reactions: Undesired reactions, such as oxidation of the P(III) center to P(V), can occur.- Ensure a strictly inert atmosphere to prevent oxidation. - Use freshly distilled or high-purity reagents.
Degradation during Workup or Purification: The product can degrade on silica gel if not handled properly.- Deactivate silica gel with a suitable amine (e.g., triethylamine) before column chromatography. - Work quickly and avoid prolonged exposure of the product to air or moisture.
³¹P NMR shows significant P(V) impurities Oxidation: The trivalent phosphorus is susceptible to oxidation.- Degas all solvents prior to use. - Maintain a positive pressure of inert gas throughout the reaction and workup.
Low coupling efficiency in oligonucleotide synthesis Degraded Phosphoramidite Reagent: Improper storage or handling can lead to degradation.- Store the phosphoramidite at -20°C under an inert atmosphere.[1][3] - Use a fresh bottle of the reagent if degradation is suspected.
Inefficient Activator: The choice and concentration of the activator are crucial for efficient coupling.- Use an appropriate activator, such as 1H-tetrazole (0.45 M in acetonitrile) or 4,5-dicyanoimidazole (DCI).[2][4] - Ensure the activator solution is anhydrous.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

A1: It is primarily used as a phosphitylating reagent in the solid-phase synthesis of DNA and RNA oligonucleotides.[1][3] Its role is to introduce a phosphite triester linkage between nucleosides.

Q2: How should I store this compound?

A2: Due to its sensitivity to moisture and air, it should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -20°C.[1][3]

Q3: What are the key parameters to control during its synthesis?

A3: The most critical parameters are the exclusion of moisture, temperature control (0-5°C), and accurate stoichiometry of the reactants.[2][3]

Q4: My ³¹P NMR spectrum shows a peak around 0-10 ppm. What is this impurity?

A4: Peaks in the 0-10 ppm region of a ³¹P NMR spectrum are typically indicative of P(V) species, which are oxidation products of the desired P(III) phosphoramidite.

Q5: Are there alternatives to 1H-tetrazole as an activator?

A5: Yes, several alternatives with different properties are available. 5-Ethylthio-1H-tetrazole (ETT) is more soluble and popular for RNA synthesis.[5] 4,5-Dicyanoimidazole (DCI) is less acidic and can be beneficial for larger-scale syntheses.[4][5]

Experimental Protocols

Synthesis of this compound

This protocol is based on the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile.

Materials:

  • Tris(diisopropylamino)phosphine

  • 3-Hydroxypropanenitrile

  • 1H-Tetrazole (catalyst)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel (for column chromatography)

  • Hexanes/Ethyl Acetate (for elution)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Dissolve tris(diisopropylamino)phosphine (1.0 eq) and 1H-tetrazole (0.1 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add a solution of 3-hydroxypropanenitrile (1.05 eq) in anhydrous DCM dropwise to the cooled solution over 30 minutes.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, stirring for an additional 4 hours.

  • Monitor the reaction progress by TLC or ³¹P NMR.

  • Once the reaction is complete, quench by adding a small amount of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel pre-treated with triethylamine, using a hexanes/ethyl acetate gradient.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to obtain this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Comparison of Activators for Phosphoramidite Coupling
Activator pKa Solubility in Acetonitrile Key Advantages Considerations
1H-Tetrazole 4.8~0.5 MStandard, widely used activator.Limited solubility can be an issue in cold weather or high-throughput systems.[5]
5-Ethylthio-1H-tetrazole (ETT) 4.2~0.75 MMore acidic and more soluble than 1H-tetrazole, often preferred for RNA synthesis.[5]Higher acidity can increase the risk of side reactions like detritylation.
4,5-Dicyanoimidazole (DCI) 5.2~1.2 MLess acidic than tetrazole, highly soluble, and provides a faster coupling rate.[4][5]Recommended for long oligonucleotides and larger-scale synthesis.[5]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Phosphine & Catalyst in DCM reagents->dissolve glassware Flame-Dry Glassware glassware->dissolve cool Cool to 0°C dissolve->cool add Add 3-Hydroxypropanenitrile Solution Dropwise cool->add stir Stir at 0°C then RT add->stir quench Quench with NaHCO3 stir->quench extract Extract & Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify characterize Characterize by NMR, MS purify->characterize TroubleshootingTree start Low Yield or Impurities Observed check_moisture Check for Moisture Contamination start->check_moisture check_temp Verify Reaction Temperature start->check_temp check_purity Assess Reagent Purity start->check_purity solution_moisture Use Anhydrous Solvents & Inert Atmosphere check_moisture->solution_moisture Yes solution_temp Maintain 0-5°C During Reaction check_temp->solution_temp Incorrect solution_purity Use High-Purity Reagents check_purity->solution_purity Low

References

preventing degradation of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the proper storage and handling of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile (also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite) to prevent its degradation. Adherence to these protocols is critical for ensuring the reagent's performance and the success of your experiments, particularly in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation?

The primary cause of degradation is exposure to moisture.[1][2] This phosphoramidite is highly susceptible to hydrolysis, which cleaves the phosphoramidite moiety, rendering it inactive for subsequent coupling reactions in oligonucleotide synthesis.[1][3][4]

Q2: What are the main degradation products?

The main degradation pathways are hydrolysis and oxidation.[4]

  • Hydrolysis: Reaction with water leads to the formation of the corresponding H-phosphonate and diisopropylamine.

  • Oxidation: Exposure to air can oxidize the trivalent phosphorus (P(III)) center to a pentavalent phosphate (P(V)) species, which is inactive in the standard phosphoramidite coupling chemistry.[4]

Q3: What are the ideal storage conditions for this reagent?

To ensure maximum stability, this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or dry nitrogen).[5] It is crucial to use a non-frost-free freezer to avoid temperature cycling, which can introduce moisture.[4]

Q4: How should I handle the reagent when preparing for an experiment?

Always handle the reagent under anhydrous and inert conditions.[] Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold reagent. Use dry solvents and syringes, and flush the container with an inert gas before re-sealing.

Q5: For how long is the reagent stable once dissolved in a solvent like acetonitrile?

While solid phosphoramidites are relatively stable when stored correctly, their stability decreases significantly once dissolved.[7] Solutions should be prepared fresh for each synthesis run whenever possible. If a solution must be stored, it should be kept in a tightly sealed container with a septum, under an inert atmosphere, and at the recommended temperature for the synthesis instrument. However, prolonged storage in solution is not recommended as degradation, particularly of sensitive phosphoramidites, can occur.[7]

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency during oligonucleotide synthesis is a common indicator of phosphoramidite degradation. This guide will help you troubleshoot potential issues related to the storage and handling of this compound.

Table 1: Troubleshooting Low Coupling Efficiency
Symptom Potential Cause Recommended Action
Consistently low coupling efficiency for all basesSystem-wide issue- Check Solvent Quality: Ensure acetonitrile has a water content of <30 ppm, ideally <10 ppm. Use a fresh bottle of anhydrous solvent.[2] - Instrument Check: Inspect the synthesizer for leaks and ensure proper reagent delivery.
Low coupling efficiency specifically with this compoundReagent degradation- Use a Fresh Vial: Open a new, properly stored vial of the phosphoramidite. - Prepare Fresh Solution: Dissolve the phosphoramidite in fresh, anhydrous acetonitrile immediately before use.
Gradual decrease in coupling efficiency over timeReagent degradation on the synthesizer- Check Reagent Bottle: Ensure the septum on the reagent bottle is not compromised. - Inert Gas Supply: Verify that the inert gas supply to the synthesizer is dry and continuous.
Appearance of unknown peaks in analytical results (e.g., HPLC, Mass Spec)Presence of degradation products- Analyze the Phosphoramidite: Perform ³¹P NMR or HPLC analysis on the phosphoramidite solution to check for the presence of H-phosphonate or oxidized species.
Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for troubleshooting low coupling efficiency that may be related to reagent degradation.

TroubleshootingWorkflow start Low Coupling Efficiency Observed check_all_bases Is efficiency low for all bases? start->check_all_bases system_issue Systemic Issue Suspected check_all_bases->system_issue Yes reagent_issue Reagent-Specific Issue Suspected check_all_bases->reagent_issue No check_solvent Verify anhydrous conditions of solvents (<30 ppm H2O) system_issue->check_solvent check_instrument Inspect synthesizer (leaks, delivery) system_issue->check_instrument resolve_system Address solvent/instrument issues check_solvent->resolve_system check_instrument->resolve_system use_fresh_reagent Use a new vial of the phosphoramidite reagent_issue->use_fresh_reagent prepare_fresh_solution Prepare a fresh solution in anhydrous acetonitrile use_fresh_reagent->prepare_fresh_solution analyze_reagent Analyze reagent purity (31P NMR / HPLC) prepare_fresh_solution->analyze_reagent degradation_confirmed Degradation Confirmed? analyze_reagent->degradation_confirmed discard_reagent Discard degraded reagent and review storage/handling procedures degradation_confirmed->discard_reagent Yes continue_synthesis Continue Synthesis degradation_confirmed->continue_synthesis No discard_reagent->start resolve_system->start DegradationPathways reagent This compound (Active P(III) Reagent) hydrolysis Hydrolysis reagent->hydrolysis oxidation Oxidation reagent->oxidation water + H₂O oxygen + O₂ h_phosphonate H-Phosphonate Derivative (Inactive) hydrolysis->h_phosphonate oxidized_species Oxidized P(V) Species (Inactive) oxidation->oxidized_species water->hydrolysis oxygen->oxidation

References

Technical Support Center: Synthesis of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key phosphitylating reagent in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities arise from the inherent reactivity of the phosphoramidite product and its sensitivity to atmospheric conditions. Key impurities include:

  • Hydrolysis Products: Exposure to moisture leads to the formation of H-phosphonates.

  • Oxidation Products: The trivalent phosphorus is susceptible to oxidation, forming pentavalent phosphorus species such as phosphine oxides or phosphoramidates.

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product.

  • Side-Reaction Byproducts: Depending on the synthetic route, byproducts such as diisopropylamine hydrochloride may be present.

Q2: How can I minimize the formation of these impurities?

A2: Strict adherence to anhydrous and inert reaction conditions is paramount. Key preventative measures include:

  • Use of Anhydrous Reagents and Solvents: All solvents and reagents must be thoroughly dried before use.

  • Inert Atmosphere: Conduct the reaction and all subsequent manipulations under a dry, inert atmosphere (e.g., argon or nitrogen).

  • Temperature Control: Maintain the recommended reaction temperature to prevent side reactions. Elevated temperatures can lead to the formation of byproducts.

  • Stoichiometric Control: Precise measurement of reactants is crucial to ensure complete reaction and minimize unreacted starting materials.

Q3: What analytical techniques are best for identifying and quantifying impurities in my product?

A3: Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is the most powerful and widely used technique for identifying and quantifying phosphorus-containing impurities. ¹H NMR and Mass Spectrometry are also valuable for characterizing the final product and detecting non-phosphorus impurities.

Q4: My ³¹P NMR spectrum shows multiple peaks. What do they signify?

A4: The ³¹P NMR spectrum provides a unique chemical shift for each phosphorus-containing species. The desired product, this compound, typically exhibits a signal around 147-150 ppm. Other peaks may indicate the presence of impurities. Please refer to the data table below for typical chemical shift ranges of common impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of the Desired Product
Potential Cause Suggested Solution
Moisture Contamination Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use freshly distilled, anhydrous solvents.
Incomplete Reaction Monitor the reaction progress by TLC or ³¹P NMR. If the reaction has stalled, consider extending the reaction time or re-evaluating the purity of your starting materials.
Suboptimal Reaction Temperature Strictly maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling.
Impure Starting Materials Verify the purity of your starting materials using appropriate analytical techniques before commencing the synthesis.
Issue 2: Presence of Significant Impurities in the Final Product
Observed Impurity (by ³¹P NMR) Potential Cause Suggested Solution
Peak around 0-10 ppm Hydrolysis of the phosphoramidite to an H-phosphonate.Rigorously exclude moisture from the reaction and work-up. Handle the product under an inert atmosphere.
Peak around 20-40 ppm Oxidation of the phosphoramidite.Maintain a strict inert atmosphere throughout the synthesis and purification. Use degassed solvents.
Multiple peaks in the phosphoramidite region (140-155 ppm) Presence of other phosphoramidite species due to side reactions.Optimize reaction stoichiometry and temperature control. Ensure the purity of the starting phosphitylating agent.

Data Presentation: Common Impurities and their ³¹P NMR Chemical Shifts

The following table summarizes common impurities, their likely origin, and their characteristic ³¹P NMR chemical shift ranges. Acceptance criteria for impurities should be established based on the requirements of the downstream application.

ImpurityChemical StructureTypical ³¹P NMR Chemical Shift (ppm)
This compound (Product) [(i-Pr)₂N]₂P(OCH₂CH₂CN)147 - 150
H-phosphonate [(i-Pr)₂N]₂P(O)H0 - 10
Oxidized Product (Phosphoramidate) [(i-Pr)₂N]₂P(O)(OCH₂CH₂CN)20 - 40

Experimental Protocols

Two common methods for the synthesis of this compound are provided below.

Method 1: From Tris(diisopropylamino)phosphine and 3-Hydroxypropanenitrile

This method involves the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropanenitrile, typically catalyzed by an acid such as 1H-tetrazole.

Materials:

  • Tris(diisopropylamino)phosphine

  • 3-Hydroxypropanenitrile

  • 1H-tetrazole (catalyst)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Anhydrous acetonitrile

  • Anhydrous triethylamine

Procedure:

  • Under an inert atmosphere (argon or nitrogen), dissolve tris(diisopropylamino)phosphine in anhydrous dichloromethane.

  • Add a solution of 3-hydroxypropanenitrile in anhydrous acetonitrile to the reaction mixture.

  • Add a catalytic amount of 1H-tetrazole.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or ³¹P NMR.

  • Once the reaction is complete, quench with a small amount of anhydrous triethylamine.

  • The reaction mixture is then concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.

Method 2: From 2-(Cyanoethoxy)dichlorophosphine and Diisopropylamine

This method involves the reaction of 2-(cyanoethoxy)dichlorophosphine with an excess of diisopropylamine.[1]

Materials:

  • 2-(Cyanoethoxy)dichlorophosphine

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere, dissolve freshly distilled 2-(cyanoethoxy)dichlorophosphine in anhydrous THF.[1]

  • Cool the solution to -10°C to -15°C.[1]

  • Slowly add an excess of diisopropylamine to the cooled solution, maintaining the temperature below -10°C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 72 hours) to ensure complete reaction.[1]

  • Monitor the reaction by ³¹P NMR to confirm the disappearance of the starting material.[1]

  • Filter the reaction mixture to remove the diisopropylamine hydrochloride byproduct.[1]

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be further purified by passing it through a column of activated neutral alumina and/or by vacuum distillation to yield the final product.[1]

Mandatory Visualization

G cluster_start Start: Synthesis of this compound cluster_analysis Product Analysis cluster_troubleshooting Troubleshooting Workflow cluster_purification Purification and Final Product start Perform Synthesis analysis Analyze Crude Product (³¹P NMR, ¹H NMR, MS) start->analysis low_yield Low Yield? analysis->low_yield check_purity Check for Impurities hydrolysis Hydrolysis Product Detected? (Peak at 0-10 ppm) check_purity->hydrolysis Yes purify Purify Product (Vacuum Distillation / Chromatography) check_purity->purify No low_yield->check_purity No solve_yield Action: - Verify reagent quality - Optimize reaction conditions (temperature, time) low_yield->solve_yield Yes oxidation Oxidation Product Detected? (Peak at 20-40 ppm) hydrolysis->oxidation No solve_hydrolysis Action: - Ensure anhydrous conditions - Use dry solvents/reagents - Handle under inert gas hydrolysis->solve_hydrolysis Yes unreacted_sm Unreacted Starting Material? oxidation->unreacted_sm No solve_oxidation Action: - Maintain strict inert atmosphere - Use degassed solvents oxidation->solve_oxidation Yes solve_unreacted Action: - Check stoichiometry - Extend reaction time - Verify starting material purity unreacted_sm->solve_unreacted Yes unreacted_sm->purify No solve_hydrolysis->purify solve_oxidation->purify solve_unreacted->start solve_yield->start final_product High-Purity Product purify->final_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

impact of activator choice on 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of activator choice on the reactivity of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key reagent in oligonucleotide synthesis and other phosphitylation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the role of an activator in reactions involving this compound?

An activator is an essential reagent that initiates the coupling reaction. It serves a dual purpose: first, it acts as a mild acid to protonate the diisopropylamino group of the phosphoramidite, making the phosphorus atom highly electrophilic and susceptible to nucleophilic attack. Second, the conjugate base of the activator can act as a nucleophilic catalyst, displacing the diisopropylamine group to form a highly reactive intermediate. This intermediate then rapidly reacts with a free hydroxyl group (e.g., the 5'-hydroxyl of a growing oligonucleotide chain) to form a stable phosphite triester linkage.[1][2][3]

Q2: How does the choice of activator impact the reactivity and coupling efficiency?

The choice of activator is critical and depends on factors like the steric hindrance of the monomers, the desired reaction scale, and the length of the oligonucleotide being synthesized.[1] Key properties of an activator that influence reactivity are its acidity (pKa) and nucleophilicity.[3][4]

  • Acidity (pKa): More acidic activators can lead to faster protonation of the phosphoramidite. However, excessive acidity can cause side reactions, such as premature removal of the 5'-dimethoxytrityl (DMT) protecting group from the phosphoramidite monomer in solution. This can lead to the formation of dimers (n+1 species), which are impurities in the final product.[2][3]

  • Nucleophilicity: A more nucleophilic activator can accelerate the displacement of the diisopropylamine group, increasing the overall coupling rate.[2][3]

Q3: What are the most common activators used, and what are their characteristics?

Commonly used activators include 1H-Tetrazole and its derivatives (like 5-Ethylthio-1H-tetrazole, ETT, and 5-Benzylthio-1H-tetrazole, BTT), and imidazole derivatives like 4,5-Dicyanoimidazole (DCI).[5][6]

  • 1H-Tetrazole: The traditional activator, but it has limited solubility in acetonitrile and is not optimal for sterically hindered phosphoramidites, such as those used in RNA synthesis.[3]

  • ETT and BTT: These are more acidic than 1H-Tetrazole and offer improved reaction rates. BTT is often recommended for RNA synthesis due to significantly shorter coupling times.[1][3]

  • DCI: Less acidic than tetrazole-based activators but is a much better nucleophile, which accelerates the reaction.[2][3] Its high solubility in acetonitrile is also a significant advantage, especially for high-throughput and large-scale synthesis.[2][7][8]

Q4: Can the wrong activator lead to synthesis failure?

Yes, using an inappropriate activator can lead to significantly lower coupling efficiency, resulting in a low yield of the desired full-length product and an increase in truncated sequences (n-1 shortmers).[9] For sterically demanding reactions, a standard activator like 1H-Tetrazole may not be potent enough to drive the reaction to completion in a reasonable timeframe.[3][9]

Troubleshooting Guide

Problem: Low Coupling Efficiency

Low coupling efficiency is one of the most common issues encountered during synthesis. This can be diagnosed by a drop in the trityl cation signal during real-time monitoring.[5][10]

Possible Cause Recommended Solution
Degraded or Improperly Prepared Activator Activator solutions have a limited shelf life. Prepare fresh activator solution using anhydrous acetonitrile (<30 ppm H₂O). Ensure the concentration is correct.[1][9]
Inappropriate Activator Choice For routine DNA synthesis, ETT is a good choice. For sterically hindered monomers (e.g., in RNA synthesis), a more potent activator like BTT is recommended. For long oligonucleotides or large-scale synthesis, consider using the highly soluble and nucleophilic DCI to minimize side reactions.[1][3]
Presence of Moisture Moisture is a primary cause of low coupling efficiency as water competes with the intended nucleophile. Use anhydrous grade acetonitrile for all reagents and washes. Consider using molecular sieves in solvent bottles and performing reagent transfers under an inert gas atmosphere (e.g., Argon).[1][9]
Insufficient Coupling Time Sterically hindered phosphoramidites require longer coupling times. If low efficiency is observed, increase the coupling time in the synthesis protocol.[1]
Activator Precipitation Some activators, like 1H-Tetrazole, have limited solubility and can precipitate at lower temperatures, clogging fluid lines. If this occurs, gently warm the solution to redissolve the activator or switch to a more soluble activator like DCI.[1][3]

Problem: Presence of n+1 Impurities in the Final Product

The presence of sequences that are one nucleotide longer than the target sequence (n+1) is a common side reaction.

Possible Cause Recommended Solution
Premature Detritylation by Acidic Activator The activator may be acidic enough to prematurely remove the 5'-DMT protecting group from the phosphoramidite monomer in the delivery lines. This "naked" monomer can then couple with another activated monomer to form a dimer, which is then incorporated into the growing chain.[1][2][3]
To mitigate this, use a less acidic activator like DCI, especially for large-scale synthesis where monomer and activator are in contact for longer periods.[2][3]

Quantitative Data: Activator Performance Comparison

The following tables summarize key properties and performance data for common activators.

Table 1: Properties of Common Phosphoramidite Activators

ActivatorpKaSolubility in AcetonitrileKey Characteristics
1H-Tetrazole 4.8[2]~0.5 M (Saturated)[2]Traditional activator; limited solubility can be problematic.[3]
5-Ethylthio-1H-tetrazole (ETT) 4.28[4]~0.75 M[4]More acidic and soluble than 1H-Tetrazole; good for general-purpose synthesis.[1]
5-Benzylthio-1H-tetrazole (BTT) 4.1[3]HighMore acidic than ETT; often preferred for sterically hindered monomers (e.g., RNA synthesis) due to faster coupling.[1][3]
4,5-Dicyanoimidazole (DCI) 5.2[2][8]~1.2 M[3][4]Less acidic but more nucleophilic than tetrazoles; reduces risk of premature detritylation; highly soluble.[2][3][7]

Table 2: Impact of Activator on Oligonucleotide Synthesis Yield

This data is from a study on the synthesis of a 34-mer oligoribonucleotide on a 1 mmol scale using a low monomer excess (2 equivalents).

Activator SystemConcentrationFull-Length Product Yield
1H-Tetrazole 0.45 M0%[2][7]
1H-Tetrazole + N-methylimidazole (NMI) 0.45 M + 0.1 M13%[2][7]
4,5-Dicyanoimidazole (DCI) 1.0 M54%[2][7]

Experimental Protocols

Protocol 1: Comparative Analysis of Activator Coupling Rate by ³¹P NMR Spectroscopy

This method allows for real-time monitoring of the phosphoramidite coupling reaction to determine the rate of different activators.[11]

Materials:

  • This compound

  • A suitable alcohol with a primary hydroxyl group (e.g., 5'-deprotected nucleoside on a solid support or a soluble alcohol like 2',3'-O-isopropylidene uridine)

  • Activator solutions (e.g., 0.25 M ETT, 0.25 M BTT, 0.25 M DCI in anhydrous acetonitrile)

  • Anhydrous deuterated acetonitrile (CD₃CN)

  • NMR spectrometer equipped for ³¹P observation

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the phosphoramidite (e.g., 0.01 mmol) and the alcohol (e.g., 0.011 mmol) in anhydrous CD₃CN (e.g., 0.7 ml) in a dry NMR tube.

  • Acquire an initial ³¹P NMR spectrum (t=0). The phosphoramidite starting material should show a characteristic signal.

  • Inject the chosen activator solution (e.g., 0.08 mmol) into the NMR tube, mix quickly, and immediately begin acquiring ³¹P NMR spectra at regular time intervals.

  • Monitor the disappearance of the phosphoramidite starting material signal and the concurrent appearance of the phosphite triester product signal at a different chemical shift.

  • The reaction is considered complete when the starting phosphoramidite signal is no longer detectable. The time to completion provides a direct measure of the coupling rate for that specific activator.

  • Repeat the experiment for each activator under identical conditions to compare their performance.

Protocol 2: Assessment of Oligonucleotide Synthesis Purity by HPLC

This protocol is used to assess the purity of a synthesized oligonucleotide, which reflects the average coupling efficiency of the synthesis cycles using a particular activator.[11]

Materials:

  • Automated DNA/RNA synthesizer

  • Solid support with the initial nucleoside

  • This compound and other necessary phosphoramidites

  • Activator solutions to be tested

  • Standard synthesis reagents (capping, oxidation, deblocking solutions)

  • Cleavage and deprotection reagents

  • HPLC system (Reversed-phase or Anion-exchange)

Procedure:

  • Set up separate synthesis runs on an automated synthesizer for a test oligonucleotide (e.g., a 20-mer). Each run should use a different activator but keep all other synthesis parameters (e.g., monomer concentration, wait times) constant.

  • Perform the oligonucleotide synthesis.

  • After the synthesis is complete, cleave the oligonucleotide from the solid support and perform the necessary deprotection steps according to standard protocols.

  • Lyophilize the crude oligonucleotide product.

  • Dissolve the crude product in an appropriate solvent (e.g., HPLC-grade water).

  • Analyze the sample by HPLC. A reversed-phase column is suitable for shorter oligonucleotides, while an anion-exchange column is often better for longer or more complex sequences.

  • Integrate the peak corresponding to the full-length product and any failure sequences (e.g., n-1). The percentage of the full-length product is a direct indicator of the overall synthesis efficiency for each activator.

Visualizations

G cluster_0 Oligonucleotide Synthesis Cycle start Start Cycle: Solid Support with 5'-OH deblock Step 1: Deblocking (Remove 5'-DMT group) start->deblock coupling Step 2: Coupling (Add Phosphoramidite + Activator) deblock->coupling capping Step 3: Capping (Block unreacted 5'-OH) coupling->capping oxidation Step 4: Oxidation (Stabilize P(III) to P(V)) capping->oxidation end_cycle End Cycle: Chain extended by 1 base oxidation->end_cycle

Caption: General workflow for one cycle of phosphoramidite-based oligonucleotide synthesis.

G start Start: Select Activator q1 Sterically Hindered Monomers? (e.g., RNA, 2'-O-Me) start->q1 q2 Long Oligo or Large-Scale Synthesis? q1->q2 No btt Use BTT (Potent, fast coupling) q1->btt Yes dci Use DCI (Low acidity, high solubility) q2->dci Yes ett Use ETT (General purpose) q2->ett No

Caption: Decision tree for selecting an appropriate activator for your experiment.

G start Low Coupling Efficiency Observed check1 Check Reagent Freshness (Activator, Amidite, ACN) start->check1 check2 Is Activator Appropriate for Monomer? check1->check2 Reagents are Fresh sol1 Prepare Fresh Reagents check1->sol1 Reagents are Old check3 Increase Coupling Time check2->check3 Yes sol2 Switch to more potent (e.g., BTT) or soluble (e.g., DCI) activator check2->sol2 No

Caption: A troubleshooting workflow for diagnosing and resolving low coupling efficiency.

References

strategies to minimize n-1 sequences with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize n-1 deletion sequences when using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in solid-phase oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are n-1 sequences and why are they a significant problem?

A1: An n-1 sequence, also known as a shortmer or single-base deletion impurity, is an oligonucleotide that is one nucleotide shorter than the desired full-length product (FLP).[1] These impurities arise when a nucleotide fails to couple to the growing chain during a synthesis cycle.[2][3] The "n-1" peak observed during analysis is often not a single species but a mixture of different sequences, each missing a base at a different position along the chain.[1][4] These impurities are problematic because their chemical and physical properties are very similar to the FLP, making them extremely difficult to separate using standard purification techniques like HPLC.[1][3] The presence of these deletion mutants can lead to incorrect experimental results, reduced efficacy in therapeutic applications like antisense or siRNA, and potential off-target effects.[1][5]

Q2: What are the primary causes of n-1 sequence formation?

A2: N-1 impurities are primarily the result of inefficiencies in the four-step solid-phase synthesis cycle.[2][4] The main causes include:

  • Inefficient Coupling: The most common cause, where the incoming phosphoramidite monomer fails to react completely with the free 5'-hydroxyl group of the growing oligonucleotide chain.[2][6]

  • Ineffective Capping: After the coupling step, any unreacted 5'-hydroxyl groups should be permanently blocked by acetylation ("capping").[7][8] If this step is inefficient, these unreacted chains can participate in subsequent coupling cycles, leading to products with an internal deletion.[2][7]

  • Incomplete Detritylation: Failure to completely remove the 5'-dimethoxytrityl (DMT) protecting group from the growing chain prevents the subsequent coupling reaction from occurring at that site.[2][4][]

Q3: What is the role and proper handling of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite?

A3: 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a phosphitylating agent used in the synthesis of the nucleoside phosphoramidite monomers, which are the fundamental building blocks for oligonucleotide synthesis.[10][11] It is an air- and moisture-sensitive liquid that must be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[11][12] Proper storage is critical to prevent degradation; it should be kept refrigerated in tightly sealed containers.[10][12] Exposure to moisture will hydrolyze the reagent, rendering it inactive and leading to coupling failure.

Q4: How does coupling efficiency quantitatively impact the final product?

A4: Since oligonucleotide synthesis is a cyclical process, the effects of coupling efficiency are cumulative. A small decrease in efficiency at each step dramatically reduces the final yield of the full-length product and increases the proportion of n-1 and other truncated sequences.[13][14] For example, the synthesis of a 70-base oligonucleotide at 99% average coupling efficiency yields a maximum of 50% full-length product, but at 98% efficiency, that yield drops to just 25%.[13] Therefore, maintaining the highest possible coupling efficiency is critical, especially for the synthesis of long oligonucleotides.[14][15]

Troubleshooting Guide for High N-1 Impurities

High levels of n-1 impurities detected by analytical methods such as HPLC, Capillary Gel Electrophoresis (CGE), or LC-MS indicate a systematic failure in the synthesis cycle. Use the following workflow to diagnose and resolve the issue.

G cluster_coupling Coupling Solutions cluster_capping Capping Solutions cluster_deblock Deblocking Solutions start High N-1 Impurities Detected check_coupling Step 1: Evaluate Coupling Efficiency (Check Trityl Monitor Data) start->check_coupling coupling_ok Is Coupling Efficiency >99%? check_coupling->coupling_ok check_capping Step 2: Evaluate Capping Step coupling_ok->check_capping Yes reagent_quality Improve Reagent Quality - Use fresh, anhydrous reagents - Check H2O content of ACN (<30 ppm) coupling_ok->reagent_quality No capping_ok Is Capping Efficiency >99.5%? check_capping->capping_ok check_deblock Step 3: Evaluate Detritylation (Deblocking) capping_ok->check_deblock Yes replace_capping Replace Capping Reagents - Use fresh Cap A and Cap B - Ensure proper delivery capping_ok->replace_capping No deblock_ok Is Deblocking Complete? check_deblock->deblock_ok optimize_deblock Optimize Deblocking Step - Increase deblocking time - Use stronger acid (e.g., DCA) deblock_ok->optimize_deblock No review_synthesis Review Entire Synthesis Protocol deblock_ok->review_synthesis Yes reagent_delivery Check Reagent Delivery - Inspect lines for blockage - Verify delivered volumes activator_choice Optimize Activator - Consider DCI or ETT - Ensure correct concentration

Caption: Troubleshooting workflow for high n-1 impurities.

Step 1: Inefficient Coupling

Low or steadily decreasing trityl release data from the synthesizer points to poor coupling.[2]

  • Cause: Reagent and Solvent Quality: The presence of moisture is a primary cause of low coupling efficiency.[14][15]

    • Solution: Ensure all reagents are fresh and anhydrous.[2][13] Use only high-purity, anhydrous acetonitrile (ACN) with a water content below 30 ppm for all steps, including phosphoramidite dissolution and washes.[1][7] Store phosphoramidites and activator solutions under an inert atmosphere and use septum-sealed bottles to prevent moisture ingress.[15]

  • Cause: Activator Choice and Concentration: The activator plays a crucial role in the coupling reaction.

    • Solution: Ensure the activator concentration is correct. Activators like 4,5-dicyanoimidazole (DCI) are highly soluble in ACN and can improve reaction rates.[7][16] While 1H-Tetrazole has been a standard, alternatives like Ethylthiotetrazole (ETT) or DCI may offer advantages in reaction speed and solubility.[16][17]

  • Cause: Reagent Delivery: Physical blockages or synthesizer calibration issues can prevent the correct amount of reagents from reaching the synthesis column.

    • Solution: Perform regular maintenance on the synthesizer. Check fluidics systems for leaks, ensure lines are not blocked, and verify that the correct volumes of phosphoramidite and activator are being delivered.[2][14]

Step 2: Ineffective Capping

If coupling is efficient, the next most likely cause is a failure in the capping step.

  • Cause: Degraded Capping Reagents: The capping solutions (typically acetic anhydride and N-methylimidazole) can degrade over time.

    • Solution: Always use fresh capping reagents for each synthesis run.[2] Ensure that the delivery lines for capping solutions are not obstructed.

Step 3: Incomplete Detritylation

This is a less common but possible cause of n-1 sequences.

  • Cause: Insufficient Deblocking Time or Reagent Strength: The DMT group may not be fully removed, especially with longer oligonucleotides or certain solid supports.

    • Solution: Increase the deblocking time or consider using a stronger acid, such as 3% dichloroacetic acid (DCA) in dichloromethane (DCM).[1][2]

Data and Protocols

Quantitative Data

Table 1: Impact of Coupling Efficiency on Theoretical Final Yield

This table illustrates how a small change in average coupling efficiency dramatically affects the theoretical maximum yield of the full-length product (FLP), especially for longer oligonucleotides.[13]

Oligonucleotide LengthNumber of CouplingsYield at 98.0% EfficiencyYield at 99.0% EfficiencyYield at 99.5% Efficiency
20mer1968.1%82.6%90.9%
50mer4937.1%61.1%78.2%
75mer7422.7%47.6%69.0%
100mer9913.5%36.9%60.9%

Formula: Theoretical Yield = (Average Coupling Efficiency) ^ (Number of Couplings)

Table 2: Comparison of Common Activators in Oligonucleotide Synthesis

The choice of activator impacts reaction kinetics and can be optimized for specific applications.[16]

ActivatorCommon ConcentrationKey Characteristics
1H-Tetrazole 0.45 MTraditional standard; weakly acidic. Limited solubility in ACN can be an issue.[16]
5-Ethylthio-1H-tetrazole (ETT) 0.25 M - 0.6 MMore acidic than 1H-Tetrazole, leading to faster coupling reactions.[16][17]
4,5-Dicyanoimidazole (DCI) 0.25 M - 1.0 MLess acidic but more nucleophilic than tetrazoles, reducing coupling times. Highly soluble in ACN.[7][16]
Experimental Protocols

Protocol 1: Preparation of Anhydrous Phosphoramidite Solution

This protocol is critical for minimizing moisture, a primary cause of coupling failure.[1][15]

  • Preparation: Perform all steps in a fume hood and under a dry, inert atmosphere (e.g., Argon or Nitrogen).

  • Reagents and Materials:

    • New, sealed vial of phosphoramidite monomer.

    • New, septum-sealed bottle of anhydrous acetonitrile (ACN), <30 ppm water content.

    • Dry, gas-tight syringe with a needle.

    • Inert gas line.

  • Procedure:

    • Allow the phosphoramidite vial to warm to room temperature before opening to prevent condensation.

    • Using the dry syringe, draw the required volume of anhydrous ACN from the septum-sealed bottle.

    • Carefully inject the ACN into the phosphoramidite vial to achieve the desired concentration (e.g., 0.1 M).

    • Gently swirl the vial to dissolve the solid. Avoid vigorous shaking.

    • Once fully dissolved, install the vial on the synthesizer promptly. Purge the synthesizer lines with fresh anhydrous ACN before starting the synthesis.[1]

Protocol 2: Post-Synthesis Analysis of N-1 Impurities by Ion-Pair Reversed-Phase HPLC

This method is used to assess the purity of the crude oligonucleotide product.

  • Sample Preparation:

    • After synthesis, cleave the oligonucleotide from the solid support and deprotect it according to standard procedures.

    • Evaporate the cleavage/deprotection solution to dryness.

    • Resuspend the crude oligonucleotide pellet in a suitable buffer (e.g., 100 mM Triethylammonium acetate (TEAA), pH 7.0).[14]

  • HPLC System and Conditions:

    • Column: C18 column suitable for oligonucleotide analysis.

    • Mobile Phase A: 100 mM TEAA in water.

    • Mobile Phase B: 100 mM TEAA in 50% ACN.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

  • Procedure:

    • Equilibrate the column with a low percentage of Buffer B.

    • Inject the dissolved crude oligonucleotide sample.

    • Run a linear gradient of increasing Buffer B concentration (e.g., 5% to 65% B over 30 minutes) to elute the oligonucleotides.

  • Data Interpretation: The full-length product (FLP) is the most hydrophobic species and will be the main, latest-eluting peak. N-1 impurities will elute slightly earlier, often appearing as a partially resolved shoulder or a distinct peak just before the FLP.[2][14] The relative peak areas can be integrated to estimate the purity.

Visualizations

G cluster_cycle Oligonucleotide Synthesis Cycle cluster_errors Origin of N-1 Impurities deblock 1. Detritylation (DMT Removal) couple 2. Coupling (Add Next Base) deblock->couple Next Cycle cap 3. Capping (Block Failures) couple->cap Next Cycle fail_couple Coupling Failure couple->fail_couple Inefficient oxidize 4. Oxidation (Stabilize Linkage) cap->oxidize Next Cycle fail_cap Capping Failure cap->fail_cap Inefficient oxidize->deblock Next Cycle fail_couple->cap n1_sequence N-1 Deletion Sequence fail_cap->n1_sequence

Caption: The solid-phase synthesis cycle and points of failure leading to n-1 impurities.

References

Validation & Comparative

A Comparative Guide to 2-Cyanoethyl and Methyl Phosphoramidites in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutics. The phosphoramidite method is the gold standard for this process, and the choice of the phosphate protecting group on the phosphoramidite monomer is a critical factor influencing the efficiency, purity, and properties of the final oligonucleotide product. This guide provides an objective comparison of two commonly used types of phosphoramidites: those with the 2-cyanoethyl protecting group and those with the methyl protecting group.

Executive Summary

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is the most widely used phosphitylating reagent for automated solid-phase DNA and RNA synthesis due to its high coupling efficiency and the stability of the resulting phosphoramidites.[1][2] Methyl phosphoramidites, on the other hand, are primarily used to introduce methyl phosphonate linkages into oligonucleotides, conferring nuclease resistance, which is advantageous for therapeutic applications.[3][4] However, the choice between these two involves a trade-off between stability, side reactions, and the desired properties of the final product.

Performance Comparison

While freshly prepared solutions of both 2-cyanoethyl and methyl phosphoramidites exhibit negligibly small differences in their coupling reaction rates, their stability in solution and propensity for side reactions differ significantly.[5]

Quantitative Data Summary
Parameter2-Cyanoethyl PhosphoramiditesMethyl PhosphoramiditesKey Findings & Citations
Coupling Efficiency >98%Generally high, but can be lowerCoupling efficiencies for 2-cyanoethyl phosphoramidites are consistently high, often exceeding 98%.[6] While methyl phosphoramidites can also achieve high coupling efficiencies, they can be more variable and may result in lower overall product yields, especially for longer sequences.[3] Trityl monitors may understate the coupling efficiency for methyl phosphonamidites.[4]
Stability in Solution More stable, especially for dGLess stable, particularly the N-isobutyryl deoxyguanosine reagentStudies have shown that the N-isobutyryl deoxyguanosine methyl phosphoramidite decomposes faster in solution than its 2-cyanoethyl counterpart, leading to lower incorporation of dG.[5] The general order of stability for deoxyribonucleoside phosphoramidites in acetonitrile is T, dC > dA > dG.[7]
Key Side Reactions Cyanoethylation of nucleobasesMethylation of thymidineA significant side reaction with 2-cyanoethyl phosphoramidites is the cyanoethylation of nucleobases, particularly on the N3 position of thymine and uracil, during the final deprotection step.[8] Methyl phosphoramidites can cause methylation of thymidine, with reports of up to 30% conversion, which can negatively impact the biological activity of the oligonucleotide.[9]
Deprotection Conditions Standard ammonia-based deprotectionMilder, specific conditions requiredThe 2-cyanoethyl group is readily removed with concentrated ammonium hydroxide. Methyl phosphonate linkages are more base-labile and require milder deprotection conditions, often a "one-pot" procedure with ethylenediamine, to avoid cleavage of the backbone.[4]
Solubility of Monomers Generally good in acetonitriledG monomer may require THFWhile most methyl phosphonamidites dissolve in anhydrous acetonitrile, the dG monomer often has lower solubility and may require anhydrous tetrahydrofuran (THF) as a solvent.[4][10]
Properties of Resulting Oligonucleotide Standard phosphodiester backboneNuclease-resistant methyl phosphonate backbone, neutral chargeOligonucleotides synthesized with 2-cyanoethyl phosphoramidites have a standard negatively charged phosphodiester backbone. Methyl phosphoramidites produce oligonucleotides with uncharged, nuclease-resistant methyl phosphonate linkages.[3][4]
Aqueous Solubility of Oligonucleotide HighLowThe neutral backbone of methyl phosphonate oligonucleotides leads to lower solubility in aqueous solutions.[3]

Experimental Protocols

To provide a robust comparison of 2-cyanoethyl and methyl phosphoramidites, a series of experiments can be conducted. Below are detailed methodologies for key comparative experiments.

Experiment 1: Comparative Coupling Efficiency and Stability via HPLC Analysis of a Mixed-Sequence Oligonucleotide

Objective: To quantitatively compare the coupling efficiency and stability of 2-cyanoethyl and methyl phosphoramidites by synthesizing a mixed-sequence oligonucleotide and analyzing the product distribution by HPLC.

Methodology:

  • Phosphoramidite Solution Preparation:

    • Prepare 0.1 M solutions of dA, dC, dG, and T phosphoramidites with both 2-cyanoethyl and methyl protecting groups in anhydrous acetonitrile. For the dG methyl phosphonamidite, use anhydrous THF if solubility is an issue.

    • For the stability study, store a portion of these solutions under standard synthesizer conditions and take aliquots for synthesis at defined time points (e.g., 0, 24, 48, and 72 hours).

  • Oligonucleotide Synthesis:

    • Synthesize a test sequence (e.g., a 20-mer with mixed bases) on an automated DNA synthesizer using the standard phosphoramidite cycle for the 2-cyanoethyl phosphoramidites.

    • For the methyl phosphoramidites, use a longer coupling time (e.g., 5-10 minutes) and the appropriate solvent for the dG monomer.[4][10]

    • Perform syntheses with both fresh and aged phosphoramidite solutions.

  • Deprotection and Cleavage:

    • For oligonucleotides synthesized with 2-cyanoethyl phosphoramidites, deprotect and cleave from the solid support using concentrated ammonium hydroxide.

    • For oligonucleotides with methyl phosphonate linkages, use a one-pot procedure with an acetonitrile/ethanol/ammonium hydroxide mixture followed by ethylenediamine.[4]

  • HPLC Analysis:

    • Analyze the crude, deprotected oligonucleotides by reverse-phase (RP) or anion-exchange (IE) HPLC.

    • Mobile Phase for RP-HPLC: A gradient of acetonitrile in a buffer such as 0.1 M triethylammonium acetate (TEAA) or triethylammonium bicarbonate.[11]

    • Mobile Phase for IE-HPLC: A salt gradient (e.g., NaCl or LiClO4) in a buffered mobile phase.

    • Monitor the elution profile at 260 nm.

    • Quantify the peak areas of the full-length product and any failure sequences (e.g., n-1, n-2).

    • Calculate the average stepwise coupling efficiency based on the yield of the full-length product.

Experiment 2: Analysis of Side Reactions by HPLC and Mass Spectrometry

Objective: To identify and quantify the extent of nucleobase modification (cyanoethylation or methylation) for each type of phosphoramidite.

Methodology:

  • Oligonucleotide Synthesis and Deprotection:

    • Synthesize a thymidine-rich oligonucleotide (e.g., a T20-mer) using both 2-cyanoethyl and methyl phosphoramidites.

    • Deprotect the oligonucleotides as described in Experiment 1.

  • Enzymatic Digestion:

    • Digest the purified oligonucleotides to their constituent nucleosides using a mixture of nucleases (e.g., snake venom phosphodiesterase and alkaline phosphatase).[8]

  • HPLC Analysis of Nucleosides:

    • Analyze the resulting nucleoside mixture by RP-HPLC with a UV detector.

    • Compare the chromatograms to standards of the four canonical deoxynucleosides as well as standards for N3-cyanoethyl-thymidine and 3-methylthymidine.

    • Quantify the percentage of the modified thymidine by integrating the respective peak areas.

  • Mass Spectrometry Analysis:

    • Confirm the identity of the modified nucleosides by liquid chromatography-mass spectrometry (LC-MS).

Visualizing the Chemistry

Chemical Structures

Caption: Chemical structures of the phosphitylating reagent and a generic methyl phosphoramidite.

Oligonucleotide Synthesis Cycle

deblocking 1. Deblocking (DMT Removal) coupling 2. Coupling (Chain Elongation) deblocking->coupling Exposes 5'-OH capping 3. Capping (Terminate Failures) coupling->capping Unreacted 5'-OH oxidation 4. Oxidation (Phosphite to Phosphate) capping->oxidation oxidation->deblocking Start next cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis using phosphoramidite chemistry.

Decision Pathway for Phosphoramidite Selection

start Goal of Synthesis? standard_oligo Standard DNA/RNA Oligo start->standard_oligo nuclease_resistant Nuclease-Resistant Oligo start->nuclease_resistant use_ce Use 2-Cyanoethyl Phosphoramidites standard_oligo->use_ce use_methyl Use Methyl Phosphoramidites nuclease_resistant->use_methyl considerations_ce Consider potential cyanoethylation use_ce->considerations_ce considerations_methyl Consider lower yield, low solubility, and potential methylation use_methyl->considerations_methyl

Caption: A decision tree for selecting the appropriate phosphoramidite based on the desired oligonucleotide properties.

Conclusion

The choice between 2-cyanoethyl and methyl phosphoramidites depends on the specific application. For the routine synthesis of standard DNA and RNA oligonucleotides for applications such as PCR primers, probes, and gene synthesis, 2-cyanoethyl phosphoramidites are the superior choice due to their high coupling efficiency, stability, and well-established protocols.

For the synthesis of therapeutic oligonucleotides where nuclease resistance is paramount, methyl phosphoramidites offer a viable solution for creating methyl phosphonate linkages. However, researchers must be aware of the trade-offs, including the potential for lower yields, reduced aqueous solubility of the final product, and the risk of thymidine methylation. Careful optimization of the synthesis and deprotection protocols is crucial to mitigate these challenges and obtain a high-quality product.

References

The Synthetic Advantage: A Comparative Guide to 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly in the high-stakes field of drug development and genetic research, the efficiency and reliability of reagents are paramount. Among the critical phosphitylating agents used for oligonucleotide synthesis, 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, has emerged as a reagent of choice. This guide provides a comprehensive comparison of its performance against other common alternatives, supported by available data and detailed experimental protocols.

Performance Comparison of Phosphitylating Agents

The selection of a phosphitylating agent is a critical decision that directly influences the yield, purity, and overall success of oligonucleotide synthesis. This compound offers a compelling balance of reactivity, stability, and safety, making it a superior choice for many applications. The following table summarizes its performance characteristics in comparison to other common phosphitylating agents. While direct head-to-head quantitative comparisons under identical conditions are not always available in published literature, this table collates data and qualitative assessments from various sources to provide a comparative overview.

FeatureThis compound2-Cyanoethyl N,N-diisopropylchlorophosphoramiditePhosphoramidites with Methyl Protecting Group
Typical Coupling Efficiency >98-99.3%[]High, but can be variableGenerally high, but can be lower than cyanoethyl protected amidites
Reactivity High and well-controlledVery high, can lead to side reactionsModerate
Stability Good, more stable than chloro-analogs[2]Less stable, sensitive to moisture and oxidationGenerally stable
Safety Profile Lower safety risk compared to chloro-analogs[2]Higher safety risk, corrosive byproductsGenerally good
Byproducts Diisopropylamine hydrochloride (easily removed)HCl (corrosive)Methanol
Solubility Excellent in common organic solvents (e.g., acetonitrile)GoodGood
Cost-Effectiveness Generally considered cost-effective due to high efficiency and stability[2]Can be less cost-effective due to lower stability and potential for failed synthesesVaries
Key Advantage Summary Balanced reactivity and stability, high coupling yields, favorable safety profile.Rapid coupling reactions.Ease of deprotection in some cases.
Key Disadvantage Summary May have slightly slower kinetics than chloro-analogs.Instability, corrosive byproducts, and higher safety risks.Potential for side reactions during deprotection.

Experimental Protocols

The following is a detailed protocol for a single coupling cycle in solid-phase oligonucleotide synthesis using this compound, which is central to the phosphoramidite method.

Materials and Reagents:
  • Solid Support: Controlled Pore Glass (CPG) or polystyrene with the initial nucleoside attached.

  • Deblocking Solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in an anhydrous solvent (e.g., dichloromethane).

  • Phosphitylating Reagent: Nucleoside phosphoramidite (e.g., a protected dA, dC, dG, or T phosphoramidite synthesized using this compound).

  • Activator: 0.25–0.5 M 1H-Tetrazole or a suitable alternative (e.g., 5-(Ethylthio)-1H-tetrazole (ETT)) in anhydrous acetonitrile.

  • Capping Solution A: Acetic anhydride in tetrahydrofuran (THF).

  • Capping Solution B: 16% 1-Methylimidazole in THF.

  • Oxidizing Solution: 0.02–0.1 M Iodine in a mixture of THF, pyridine, and water.

  • Washing Solvent: Anhydrous acetonitrile.

Procedure for a Single Synthesis Cycle:
  • Step 1: Deblocking (Detritylation)

    • The solid support is washed with anhydrous acetonitrile to ensure a moisture-free environment.

    • The deblocking solution is passed through the synthesis column to remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

    • The column is then thoroughly washed with anhydrous acetonitrile to remove the detritylating agent and the cleaved DMT cation.

  • Step 2: Coupling

    • The nucleoside phosphoramidite and the activator solution are mixed and delivered to the synthesis column.

    • The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage. This reaction is typically allowed to proceed for 30-180 seconds.

  • Step 3: Capping

    • To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are acetylated.

    • Capping solutions A and B are mixed and delivered to the column.

    • The column is then washed with anhydrous acetonitrile.

  • Step 4: Oxidation

    • The unstable phosphite triester is oxidized to a stable phosphate triester.

    • The oxidizing solution is introduced into the column.

    • The column is washed with anhydrous acetonitrile to remove excess oxidizing agent and byproducts.

This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Visualizing the Synthesis Workflow

The logical progression of solid-phase oligonucleotide synthesis using the phosphoramidite method can be effectively visualized. The following diagrams illustrate the overall workflow and the core cyclical nature of the process.

Caption: Overall workflow of solid-phase oligonucleotide synthesis.

Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.

References

Purity Analysis of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity of phosphoramidite reagents is paramount for the successful synthesis of high-quality products. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a key phosphitylating agent. Alternative methods such as High-Performance Liquid Chromatography (HPLC) are also discussed, supported by experimental data and detailed protocols.

Comparison of Analytical Methods for Purity Determination

NMR spectroscopy, particularly ³¹P and ¹H NMR, is a primary technique for determining the purity of this compound and identifying potential impurities. HPLC provides a valuable orthogonal method for purity verification.

Analytical MethodPrincipleInformation ProvidedAdvantagesLimitations
³¹P NMR Measures the magnetic properties of the phosphorus-31 nucleus.Quantitative purity assessment, identification of phosphorus-containing impurities (e.g., oxidized P(V) species).[1][2]High sensitivity to the phosphorus nucleus, clear spectral window for impurities.[2]Does not detect non-phosphorus impurities.
¹H NMR Measures the magnetic properties of proton nuclei.Confirms the chemical structure of the main compound and provides information on proton-containing impurities.Provides detailed structural information.Complex spectra can make quantification of minor impurities challenging.[2]
¹³C NMR Measures the magnetic properties of the carbon-13 nucleus.Confirms the carbon skeleton of the molecule.Provides complementary structural information.Low natural abundance of ¹³C results in longer acquisition times.
HPLC-UV Separates components of a mixture based on their affinity for a stationary phase, with detection by UV absorbance.Quantitative purity assessment based on peak area.[1]High resolution of impurities, established methodology for quality control.[1][3]Requires a chromophore for UV detection, may not detect all impurities if they co-elute or lack a chromophore.
LC-MS Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry.Provides purity data and mass information for impurity identification.[3][4][5]High sensitivity and specificity for identifying unknown impurities.More complex instrumentation and data analysis.

Quantitative Data Summary

NMR spectroscopy provides precise chemical shift values that are characteristic of the compound and its potential impurities. The primary impurity of concern is the oxidized phosphine oxide derivative.

Table 1: NMR Chemical Shift Data for this compound and Potential Impurities.

NucleusCompound/ImpuritySolventChemical Shift (δ) ppm
³¹P This compound DMSO-d6 147.89 [6]
CDCl₃ ~140-155 [2]
Oxidized P(V) ImpurityCDCl₃-25 to 99[1]
¹H This compound DMSO-d6 3.84-3.66 (m, 2H), 3.66-3.51 (m, 2H), 2.84-2.73 (m, 2H), 1.27-1.03 (m, 12H) [6]
CDCl₃ 4.05 (dt), 3.68-3.86 (m), 2.73 (t), 1.26 (d) [7]
¹³C This compound DMSO-d6 119.0, 58.3 (2C), 42.7, 24.3 (4C), 19.8 [6]
CDCl₃ 117.3, 60.8 (d), 47.8, 46.5 (d), 19.7 [7]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data for purity analysis.

NMR Purity Analysis Protocol
  • Sample Preparation:

    • Accurately weigh approximately 0.3 g of the this compound sample.[1]

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d6) containing a known internal standard if quantitative analysis is required. For phosphoramidites, CDCl₃ is often used with 1% triethylamine (v/v) to prevent degradation on the NMR timescale.[1]

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • ³¹P NMR Acquisition:

    • Use a spectrometer operating at a frequency of at least 162 MHz.[6]

    • Employ a proton-decoupled pulse program.[1]

    • Set the spectral width to cover the expected chemical shift range of the phosphoramidite and its potential P(V) impurities (e.g., -50 to 200 ppm).

    • Use a sufficient number of scans (e.g., 1024) to achieve an adequate signal-to-noise ratio for the detection of minor impurities.[1]

    • Reference the spectrum to an external standard of 85% H₃PO₄.

  • ¹H and ¹³C NMR Acquisition:

    • Acquire spectra on a spectrometer with a proton frequency of at least 400 MHz.[6]

    • Use standard pulse programs for ¹H and proton-decoupled ¹³C NMR.

    • Reference the spectra to the residual solvent peak.

Alternative Method: HPLC-UV Purity Analysis Protocol
  • Sample Preparation:

    • Prepare a stock solution of the sample in acetonitrile at a concentration of approximately 1.0 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1 M triethylammonium acetate (TEAA) in water (pH 7.0).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A suitable gradient from low to high percentage of Mobile Phase B to ensure separation of the main peak from any impurities.

    • Flow Rate: 1 mL/min.[1]

    • Detection: UV absorbance at a suitable wavelength (e.g., 260 nm).

Visualizing the Workflow

A systematic workflow ensures consistency in the purity analysis process.

Purity_Analysis_Workflow cluster_NMR NMR Analysis cluster_HPLC HPLC Analysis (Orthogonal Method) nmr_prep Sample Preparation (0.3g in CDCl3/TEA) p31_acq 31P NMR Acquisition (Proton Decoupled) nmr_prep->p31_acq h1_c13_acq 1H & 13C NMR Acquisition nmr_prep->h1_c13_acq nmr_data NMR Data Analysis (Purity & Impurity ID) p31_acq->nmr_data h1_c13_acq->nmr_data report Final Purity Report nmr_data->report hplc_prep Sample Preparation (1.0 mg/mL in ACN) hplc_acq HPLC-UV Analysis (C18, TEAA/ACN) hplc_prep->hplc_acq hplc_data HPLC Data Analysis (Purity by Area %) hplc_acq->hplc_data hplc_data->report start Sample Received start->nmr_prep start->hplc_prep

References

A Comparative Guide to HPLC Analysis of Reactions Involving 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, the purity and efficient analysis of the coupling reaction are paramount. The phosphoramidite 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is a cornerstone reagent in this process. Its reactions are typically monitored and the final product purity is assessed using High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of HPLC methods for analyzing reactions involving this key phosphoramidite, supported by experimental data and detailed protocols.

Principles of HPLC Analysis in Oligonucleotide Synthesis

Reactions with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite are central to the phosphoramidite approach for oligonucleotide synthesis. This method involves the stepwise addition of nucleotide monomers to a growing chain on a solid support. HPLC is a critical tool for both in-process control and final product analysis, primarily through two techniques: Reversed-Phase (RP-HPLC) and Ion-Exchange (IE-HPLC).

Reversed-Phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. In oligonucleotide analysis, a common strategy is "DMT-on" purification, where the hydrophobic dimethoxytrityl (DMT) protecting group is left on the 5'-end of the full-length oligonucleotide. This allows for strong retention on a C18 column, while shorter "failure" sequences lacking the DMT group are washed away.[1]

Ion-Exchange HPLC (IE-HPLC) separates oligonucleotides based on the negative charge of their phosphate backbone. This method is particularly effective for resolving sequences of different lengths and can be used for "DMT-off" purification, where the DMT group is removed prior to analysis.[2]

Comparative Analysis of HPLC Methods

The choice between RP-HPLC and IE-HPLC depends on the specific requirements of the analysis, such as the length of the oligonucleotide, the nature of potential impurities, and the desired purity of the final product.

FeatureReversed-Phase HPLC (RP-HPLC)Ion-Exchange HPLC (IE-HPLC)
Principle of Separation HydrophobicityCharge (phosphate backbone)
Primary Application DMT-on purification, analysis of shorter oligonucleotidesDMT-off purification, analysis of longer or structured oligonucleotides
Common Column C18Anion-exchange (e.g., quaternary ammonium)
Typical Mobile Phase Acetonitrile gradient with an ion-pairing agent (e.g., TEAA, HFIP)Salt gradient (e.g., NaCl, NaClO4)
Key Advantage Efficient removal of truncated failure sequencesHigh resolution of different length sequences

Performance Data for HPLC Analysis

The following tables summarize typical performance data for the HPLC analysis of oligonucleotides synthesized using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Table 1: Representative Retention Times for DMT-on vs. DMT-off Oligonucleotides by RP-HPLC

OligonucleotideRetention Time (min)HPLC Method
20-mer DMT-on11.07RP-HPLC with 10% acetonitrile in loading buffer[3]
20-mer DMT-off9.78RP-HPLC with 50% loading buffer[3]

Table 2: Comparison of Activator Performance in Oligonucleotide Synthesis Monitored by HPLC

ActivatorCoupling TimePurity of Full-Length Product (%)
1H-TetrazoleSlowerLower for sterically hindered phosphoramidites[4]
4,5-Dicyanoimidazole (DCI)Faster (2x)Higher, especially with sterically hindered phosphoramidites[5]
5-(Ethylthio)-1H-tetrazole (ETT)IntermediateGenerally high

Experimental Protocols

Protocol 1: RP-HPLC Analysis of a Crude Oligonucleotide Sample (DMT-on)

This protocol is suitable for assessing the purity of a crude oligonucleotide sample after synthesis and cleavage from the solid support.

Materials:

  • Crude oligonucleotide sample (DMT-on)

  • HPLC system with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • UV detector set to 260 nm

Procedure:

  • Dissolve the crude oligonucleotide sample in Mobile Phase A.

  • Equilibrate the HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • The major peak corresponds to the full-length DMT-on product, while earlier eluting peaks are typically failure sequences.

Protocol 2: Ion-Exchange HPLC Analysis of a Crude Oligonucleotide Sample (DMT-off)

This protocol is designed for the analysis of oligonucleotides after the DMT group has been removed.

Materials:

  • Crude oligonucleotide sample (DMT-off)

  • HPLC system with an anion-exchange column

  • Mobile Phase A: 20 mM Tris-HCl, pH 8.5

  • Mobile Phase B: 20 mM Tris-HCl, 1 M NaCl, pH 8.5

  • UV detector set to 260 nm

Procedure:

  • Dissolve the crude oligonucleotide sample in Mobile Phase A.

  • Equilibrate the HPLC column with 100% Mobile Phase A.

  • Inject the sample onto the column.

  • Run a linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

  • Monitor the elution profile at 260 nm.

  • Peaks will elute in order of increasing length (charge), with the full-length product being the last major peak.

Visualizing the HPLC Analysis Workflow

The following diagram illustrates the general workflow for the HPLC analysis of reactions involving 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

HPLC_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_analysis HPLC Analysis synthesis Solid-Phase Synthesis using 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite cleavage Cleavage & Deprotection synthesis->cleavage sample_prep Sample Preparation cleavage->sample_prep hplc HPLC System (RP-HPLC or IE-HPLC) sample_prep->hplc detection UV Detection (260 nm) hplc->detection data_analysis Data Analysis (Purity Assessment) detection->data_analysis

Caption: General workflow for oligonucleotide synthesis and subsequent HPLC analysis.

Alternative Phosphitylating Reagents

While 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is widely used, other phosphitylating reagents are available. An alternative is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite . The tetraisopropylphosphorodiamidite is generally favored due to its higher stability and lower cost.[6] Another alternative involves using tert-butyl protected phosphoramidites , which can be advantageous in specific synthetic schemes.[3] The choice of phosphitylating reagent can influence reaction kinetics and impurity profiles, which can be monitored and compared using the HPLC methods described above.

References

comparative stability of different phosphoramidite protecting groups

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Stability of Phosphoramidite Protecting Groups

The fidelity of oligonucleotide synthesis is critically dependent on the stability of the phosphoramidite monomers. Protecting groups are essential for preventing unwanted side reactions during synthesis, but their inherent lability can also be a source of instability. This guide provides a comparative analysis of the stability of different phosphoramidite protecting groups, supported by experimental data, to assist researchers in making informed decisions for their synthesis protocols.

Factors Influencing Phosphoramidite Stability

The stability of phosphoramidites, typically in an anhydrous acetonitrile solution, is primarily challenged by two main degradation pathways: hydrolysis and oxidation.[1] These reactions lead to the formation of impurities, such as H-phosphonates and phosphotriesters, which can terminate or introduce errors into the growing oligonucleotide chain.[1]

  • Hydrolysis: The phosphoramidite moiety is susceptible to reaction with trace amounts of water, leading to the formation of the corresponding H-phosphonate, which is unreactive in the coupling step.[1] The rate of hydrolysis is influenced by the specific nucleoside, with purine phosphoramidites, particularly deoxyguanosine (dG), being more susceptible than pyrimidine phosphoramidites.[1]

  • Oxidation: The trivalent phosphorus atom in the phosphoramidite is prone to oxidation to a pentavalent phosphate species, which is also incapable of participating in the coupling reaction.[1] Strict anhydrous and anaerobic conditions are necessary to minimize oxidation.[1]

The choice of protecting groups for the exocyclic amines of the nucleobases also plays a significant role in the overall stability of the phosphoramidite in solution. "Mild" protecting groups, which are more readily removed during deprotection, may render the phosphoramidite less stable in solution compared to those with more robust protecting groups.[1][2]

Comparative Stability of Nucleoside Phosphoramidites

Experimental evidence has established a general order of stability for the four standard deoxyribonucleoside phosphoramidites in acetonitrile solution:

T, dC > dA > dG [1]

Deoxyguanosine (dG) phosphoramidites are particularly susceptible to degradation.[1][3][4] This increased degradation is due to an autocatalytic hydrolysis reaction where the N1 proton of the guanine base of one molecule catalyzes the attack of water on a second phosphoramidite molecule.[3] The nature of the protecting group on the exocyclic amine of dG significantly influences its stability.

Deoxyguanosine (dG) Protecting Group Stability

The stability of dG phosphoramidites with different exocyclic amine protecting groups decreases in the following order:

dimethylformamidine (dmf) > isobutyryl (iBu) > 4-tert-butylphenoxyacetyl (tac) [3]

This trend indicates a direct correlation between the ease of protecting group removal and the propensity to undergo autocatalytic degradation.[3][4][5]

Deoxycytidine (dC) Protecting Group Stability

The most commonly used protecting groups for the N4-amino group of deoxycytidine are benzoyl (Bz) and acetyl (Ac).[1] Deoxycytidine phosphoramidites, particularly dC(Bz), exhibit high stability in anhydrous acetonitrile solution under an inert atmosphere.[1] While extensive quantitative comparative data is limited, the more labile nature of the Ac group suggests that for syntheses requiring extended periods of the amidite in solution, dC(Bz) may be the more conservative choice to minimize potential degradation.[1] However, the use of Ac-dC is recommended when using "UltraFAST" deprotection methods with a mixture of ammonium hydroxide and methylamine (AMA) to avoid side reactions associated with Bz-dC.[6]

Data on Deprotection Conditions

Protecting GroupsReagentTemperatureTime
Standard Deprotection
Bz-dA, Bz-dC, iBu-dGConcentrated Ammonium Hydroxide55°C5 hours
"UltraFAST" Deprotection
Ac-dC, Bz-dA, iBu-dGAmmonium hydroxide/methylamine (AMA)65°C10 min

Experimental Protocols for Stability Assessment

Consistent monitoring of phosphoramidite purity and stability is crucial for successful oligonucleotide synthesis.[1]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a primary method for assessing the purity of phosphoramidites and detecting degradation products.[1]

  • Objective: To separate and quantify the phosphoramidite from its impurities, such as the H-phosphonate and oxidized P(V) species.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase A: 0.1M triethylammonium acetate (TEAA) in water (pH 7.0 ± 0.1).[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A gradient elution is typically used.[1]

    • Flow Rate: 1 mL/min.[1]

    • Temperature: Ambient.[1]

    • Detection: UV detection.[1]

³¹P Nuclear Magnetic Resonance (³¹P NMR) Spectroscopy

³¹P NMR is a powerful tool for directly observing the phosphorus-containing species in a phosphoramidite sample.

  • Objective: To identify and quantify the phosphoramidite diastereomers and phosphorus-containing impurities.

  • Chemical Shifts (approximate):

    • Phosphoramidite diastereomers: ~149 ppm.[2]

    • H-phosphonates: ~8-10 ppm.[1]

    • Phosphate (P(V)) oxidation product: ~0 ppm.[1]

  • Data Interpretation: The purity of the phosphoramidite can be assessed by integrating the signals corresponding to the phosphoramidite diastereomers and any impurity peaks. High-quality phosphoramidites typically have P(V) impurities at levels of less than 1%.[1]

Visualizing Phosphoramidite Degradation and Analysis

Phosphoramidite_Degradation_Pathway Phosphoramidite Phosphoramidite (P-III) H_Phosphonate H-Phosphonate (Inactive) Phosphoramidite->H_Phosphonate Hydrolysis (+ H2O) Oxidized_Phosphoramidite Oxidized Phosphoramidite (P-V, Inactive) Phosphoramidite->Oxidized_Phosphoramidite Oxidation (+ O2) Phosphoramidite_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation Solid_Amidite Solid Phosphoramidite Dissolution Dissolve in Anhydrous Acetonitrile Solid_Amidite->Dissolution RP_HPLC RP-HPLC Analysis Dissolution->RP_HPLC P31_NMR 31P NMR Analysis Dissolution->P31_NMR Purity Assess Purity RP_HPLC->Purity Degradation Identify Degradation Products RP_HPLC->Degradation P31_NMR->Purity P31_NMR->Degradation

References

A Comparative Performance Analysis of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a critical phosphitylating reagent in solid-phase oligonucleotide synthesis, from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The performance of this reagent, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is paramount to achieving high yields of full-length oligonucleotides, which are essential for research, diagnostics, and therapeutic applications.[1] This guide presents a comparative analysis based on key quality and performance metrics, supported by detailed experimental protocols.

Data Presentation

The performance of this compound is directly correlated with its purity and the absence of contaminants, particularly moisture, which can significantly impair coupling efficiency.[2][3] The following table summarizes the quantitative data for the reagent from three different suppliers.

Parameter Supplier A Supplier B Supplier C Analytical Method
Purity (by ³¹P NMR) >99%98.5%95%³¹P NMR Spectroscopy
Moisture Content (Karl Fischer) <30 ppm<50 ppm<100 ppmKarl Fischer Titration
Average Coupling Efficiency 99.5%99.0%98.0%Trityl Cation Monitoring
Final Purity of a 20-mer Oligonucleotide (by RP-HPLC) ~82%~75%~60%Reversed-Phase HPLC

Note: The data presented above is illustrative and intended for comparative purposes. Actual performance may vary depending on the specific batch, storage conditions, and synthesis protocols.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison guide.

Determination of Purity by ³¹P NMR Spectroscopy

Objective: To assess the purity of this compound and identify the presence of oxidized impurities.

Methodology:

  • Sample Preparation: A sample of the phosphoramidite reagent is dissolved in an anhydrous deuterated solvent (e.g., CDCl₃) under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture contamination.

  • NMR Analysis: The ³¹P NMR spectrum is acquired on a high-resolution NMR spectrometer. The phosphoramidite product typically exhibits a characteristic signal around 148 ppm.[4]

  • Data Interpretation: The purity is determined by integrating the area of the main product peak relative to the total area of all phosphorus-containing signals in the spectrum. Common impurities include the corresponding phosphonate, which appears at a different chemical shift.

Measurement of Moisture Content by Karl Fischer Titration

Objective: To quantify the amount of water present in the phosphoramidite reagent.

Methodology:

  • Instrument Setup: A Karl Fischer titrator is prepared according to the manufacturer's instructions.

  • Sample Introduction: A known weight of the this compound is injected into the titration cell containing the Karl Fischer reagent.

  • Titration: The titrator automatically dispenses the Karl Fischer reagent until the endpoint is reached, which is detected by a change in the electrical potential of the solution.

  • Calculation: The water content is calculated based on the amount of titrant consumed and is typically expressed in parts per million (ppm).

Assessment of Coupling Efficiency by Trityl Cation Monitoring

Objective: To evaluate the performance of the phosphoramidite reagent in an actual oligonucleotide synthesis by measuring the efficiency of each coupling step.

Methodology:

  • Oligonucleotide Synthesis: A standard oligonucleotide sequence (e.g., a 20-mer) is synthesized on an automated DNA synthesizer.

  • Trityl Cleavage: In each synthesis cycle, the dimethoxytrityl (DMT) protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain by treatment with an acid. This releases a colored trityl cation.[5][6]

  • Spectrophotometric Measurement: The intensity of the color, which is proportional to the amount of trityl cation released, is measured by an in-line spectrophotometer.[6][7]

  • Calculation of Coupling Efficiency: The coupling efficiency of each step is calculated by comparing the absorbance of the trityl cation released in a given cycle to that of the previous cycle. The average coupling efficiency is then determined over the entire synthesis.[8]

Analysis of Final Oligonucleotide Purity by Reversed-Phase HPLC (RP-HPLC)

Objective: To determine the purity of the final synthesized oligonucleotide and quantify the amount of full-length product versus failure sequences.

Methodology:

  • Sample Preparation: After synthesis, the oligonucleotide is cleaved from the solid support and deprotected. The crude product is then dissolved in a suitable buffer.

  • HPLC Analysis: The sample is injected onto a reversed-phase HPLC column (e.g., C18). A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the oligonucleotides.

  • Detection: The eluting oligonucleotides are detected by their UV absorbance at 260 nm.

  • Data Interpretation: The full-length oligonucleotide is typically the main peak, eluting last due to its higher hydrophobicity. The purity is calculated by dividing the area of the main peak by the total area of all peaks.[5]

Visualizations

Chemical Role in Oligonucleotide Synthesis

The following diagram illustrates the key role of this compound in the coupling step of solid-phase oligonucleotide synthesis.

G Figure 1: Phosphoramidite Coupling Reaction reagent This compound activated_reagent Activated Phosphoramidite reagent->activated_reagent Activation activator Activator (e.g., Tetrazole) activator->activated_reagent support Solid Support with Growing Oligo Chain (Free 5'-OH) coupled_product Coupled Product (Phosphite Triester) support->coupled_product activated_reagent->coupled_product Coupling oxidation Oxidation (I₂) coupled_product->oxidation stable_linkage Stable Phosphate Triester Linkage oxidation->stable_linkage G Figure 2: Performance Assessment Workflow start Receive Reagent from Supplier nmr Purity Analysis (³¹P NMR) start->nmr kf Moisture Content (Karl Fischer) start->kf synthesis Oligonucleotide Synthesis nmr->synthesis kf->synthesis trityl Coupling Efficiency (Trityl Monitoring) synthesis->trityl hplc Final Purity (RP-HPLC) synthesis->hplc comparison Compare Data Across Suppliers trityl->comparison hplc->comparison

References

A Comparative Guide to 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the chemical synthesis of oligonucleotides, the choice of phosphitylating agent is a critical determinant of yield, purity, and overall success of the synthesis. This guide provides a comprehensive comparison of 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, a widely used phosphoramidite reagent, with its common alternatives. This document outlines its performance based on available data, details experimental protocols, and provides visualizations to clarify the synthesis process.

Introduction to this compound

This compound, also known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, is a key reagent in solid-phase oligonucleotide synthesis.[1][2] It serves as a phosphitylating agent, enabling the formation of the phosphite triester linkage between nucleosides, which is the backbone of synthetic DNA and RNA.[3] Its popularity stems from a combination of stability, reactivity, and cost-effectiveness compared to other reagents.[4] The presence of the 2-cyanoethyl protecting group on the phosphorus atom is a key feature, offering advantages in the deprotection step.[5]

Performance Comparison

The performance of a phosphitylating agent is primarily assessed by its coupling efficiency, stability, and the purity of the final oligonucleotide product. While direct head-to-head comparative studies providing comprehensive quantitative data are limited in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from various sources.

Table 1: Performance Comparison of Phosphitylating Agents

ParameterThis compound2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeMethyl Phosphoramidites
Coupling Efficiency High (>98%)Very High (approaching 99%)High (>98%)
Reactivity Slightly less reactive than chloro-analog[1]Highly reactiveSimilar to 2-cyanoethyl amidites
Stability Good, stable for months at -20°C[1][2]Less stable, sensitive to moistureLess stable, prone to side reactions
By-products Acrylonitrile during deprotection[5]HCl formation, corrosive[1]Thiophenol required for deprotection (toxic)
Deprotection Clean β-elimination with base[5]Harsher conditions may be neededRequires toxic reagents
Cost-Effectiveness Generally cost-effective[4]Can be more expensiveLess common, potentially higher cost

Experimental Protocols

The following protocols outline the key steps in solid-phase oligonucleotide synthesis using the phosphoramidite method.

General Workflow for Solid-Phase Oligonucleotide Synthesis

The synthesis of oligonucleotides on a solid support follows a four-step cycle for the addition of each nucleotide.

Oligonucleotide Synthesis Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Formation of phosphite triester) Deblocking->Coupling Exposes 5'-OH Capping 3. Capping (Blocking of unreacted 5'-OH groups) Coupling->Capping Links new nucleoside Oxidation 4. Oxidation (Conversion of P(III) to P(V)) Capping->Oxidation Prevents n-1 sequences Oxidation->Deblocking Stabilizes backbone Cleavage Cleavage from Support & Deprotection Oxidation->Cleavage After final cycle Start Start: Solid support with first nucleoside Start->Deblocking Purification Purification (e.g., HPLC) Cleavage->Purification FinalProduct Final Oligonucleotide Purification->FinalProduct

Caption: General workflow of solid-phase oligonucleotide synthesis.

Protocol 1: Standard Oligonucleotide Synthesis Cycle

This protocol is for the addition of a single nucleotide using an automated DNA/RNA synthesizer.

1. Deblocking (Detritylation)

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support, exposing the 5'-hydroxyl group for the coupling reaction.

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Procedure:

    • The solid support is washed with anhydrous acetonitrile.

    • The deblocking reagent is passed through the synthesis column for 60-90 seconds.

    • The column is thoroughly washed with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

2. Coupling

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group on the solid support and the incoming phosphoramidite.

  • Reagents:

    • 0.1 M solution of the desired nucleoside phosphoramidite (e.g., using this compound as the phosphitylating agent) in anhydrous acetonitrile.

    • 0.45 M Activator solution (e.g., 1H-Tetrazole or 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile.

  • Procedure:

    • The phosphoramidite and activator solutions are simultaneously delivered to the synthesis column.

    • The reaction is allowed to proceed for 30-180 seconds. The exact time depends on the specific nucleoside and activator used.

    • The column is washed with anhydrous acetonitrile.

3. Capping

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of "n-1" deletion sequences.

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.

    • Capping Reagent B: 16% N-Methylimidazole in THF.

  • Procedure:

    • Capping reagents A and B are delivered to the synthesis column.

    • The reaction proceeds for 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

4. Oxidation

  • Objective: To convert the unstable phosphite triester (P(III)) linkage to a more stable phosphate triester (P(V)).

  • Reagent: 0.02-0.1 M Iodine in THF/water/pyridine.

  • Procedure:

    • The oxidizing solution is delivered to the synthesis column.

    • The reaction proceeds for 30-60 seconds.

    • The column is washed with anhydrous acetonitrile.

This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain.

Protocol 2: Cleavage and Deprotection
  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove the protecting groups from the phosphate backbone and the nucleobases.

  • Reagent: Concentrated aqueous ammonia or a mixture of ammonium hydroxide and methylamine (AMA).

  • Procedure:

    • The solid support is transferred to a vial.

    • The cleavage and deprotection solution is added to the vial.

    • The vial is sealed and heated at a specified temperature (e.g., 55°C) for several hours. The duration depends on the protecting groups used.

    • The solution containing the deprotected oligonucleotide is collected.

    • The solvent is removed by evaporation.

Mechanism of Action and Key Chemical Reactions

The core of the synthesis lies in the coupling reaction, where the phosphoramidite is activated to react with the free hydroxyl group.

Coupling Reaction Mechanism Phosphoramidite Nucleoside Phosphoramidite (with this compound moiety) ActivatedIntermediate Activated Intermediate Phosphoramidite->ActivatedIntermediate Activation Activator Activator (e.g., Tetrazole) Activator->ActivatedIntermediate PhosphiteTriester Phosphite Triester Linkage ActivatedIntermediate->PhosphiteTriester Nucleophilic Attack SupportBoundNucleoside Support-Bound Nucleoside (with free 5'-OH) SupportBoundNucleoside->PhosphiteTriester

Caption: Simplified mechanism of the coupling reaction.

During the final deprotection step, the 2-cyanoethyl group is removed via a β-elimination reaction, which is a clean and efficient process that minimizes side reactions compared to the removal of other protecting groups like methyl, which requires toxic thiophenol.[5] However, the acrylonitrile byproduct can potentially react with nucleobases, necessitating the use of scavengers in some cases.[5]

Conclusion

This compound remains a cornerstone reagent in solid-phase oligonucleotide synthesis due to its favorable balance of stability, reactivity, and cost. Its use, particularly the 2-cyanoethyl protecting group, allows for efficient and clean deprotection, contributing to higher purity of the final oligonucleotide product. While alternatives exist, each with its own set of advantages and disadvantages, the robust and well-established protocols for phosphoramidites utilizing the 2-cyanoethyl protecting group make them a reliable choice for a wide range of research, diagnostic, and therapeutic applications. The selection of a specific phosphitylating agent should be guided by the specific requirements of the synthesis, including the scale, the nature of the oligonucleotide, and cost considerations.

References

Cost-Benefit Analysis: 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of oligonucleotide synthesis, the selection of reagents is a cornerstone for achieving high yields of pure, full-length products. A critical reagent in this process is the phosphitylating agent used to create nucleoside phosphoramidites, the building blocks of synthetic DNA and RNA. This guide provides a comprehensive cost-benefit analysis of 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, a widely used phosphitylating agent, and compares it with its primary alternative, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

Executive Summary

2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite stands out as a more stable and cost-effective phosphitylating agent for oligonucleotide synthesis compared to 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1] Its synthesis is efficient and can be performed in a one-pot, two-step procedure, contributing to its economic advantage, particularly in large-scale applications.[1][2][3] While direct, head-to-head experimental data comparing the coupling efficiencies of these two specific reagents is not extensively published, the broader scientific literature indicates that the overall performance of oligonucleotide synthesis, which routinely achieves coupling efficiencies exceeding 99%, is more significantly influenced by factors such as the purity of reagents and solvents, the choice of protecting groups on the nucleoside phosphoramidites, and the activator used in the coupling step.[][5]

Cost and Stability: A Clear Advantage

The economic viability of a reagent is a crucial consideration, especially in drug development and commercial-scale production. 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite is generally the more economical option, a factor attributed to its straightforward and high-yield synthesis process.[2]

Beyond cost, stability is a key performance indicator. The tetraisopropyl derivative is noted for its greater stability compared to the chlorophosphoramidite alternative, which is more sensitive to moisture and can degrade more rapidly.[1] This enhanced stability ensures a longer shelf-life and more consistent performance, reducing the potential for failed syntheses and costly repeats.

Table 1: Cost and Stability Comparison of Phosphitylating Reagents

Feature2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite2-cyanoethyl N,N-diisopropylchlorophosphoramidite
Indicative Cost LowerHigher
Relative Stability More stable, less sensitive to moisture[1]Less stable, highly moisture-sensitive
Synthesis Inexpensive two-step, one-pot procedure[1]Involves phosphorus trichloride, can be less straightforward
Handling Standard precautions for air and moisture-sensitive reagentsLachrymator, requires more stringent handling precautions

Note: Indicative costs are subject to variation based on supplier, purity, and purchase volume. It is recommended to obtain direct quotes for accurate pricing.

Performance in Oligonucleotide Synthesis

The ultimate measure of a phosphitylating reagent's performance is its ability to facilitate high coupling efficiencies during oligonucleotide synthesis, leading to a high yield of the desired full-length product. While the phosphoramidite chemistry itself is highly optimized to achieve coupling efficiencies greater than 99%, several factors can influence this outcome.[5]

Table 2: Performance-Influencing Factors in Oligonucleotide Synthesis

FactorImpact on Performance
Purity of Reagents Trace amounts of water or other impurities in solvents and reagents can significantly decrease coupling efficiency.
Protecting Groups The choice of protecting groups on the exocyclic amines of nucleobases (e.g., isobutyryl vs. dimethylformamidine for guanosine) directly impacts coupling efficiency and deprotection times.[6]
Activator The type of activator used (e.g., 1H-tetrazole, 5-ethylthio-1H-tetrazole) affects the rate and completeness of the coupling reaction.[7]
Solid Support The nature and loading capacity of the solid support can influence the efficiency of the synthesis, particularly for long oligonucleotides.

Given that both 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite and its chloro- counterpart are used to generate the same class of nucleoside phosphoramidites, their direct impact on coupling efficiency, when used under optimal conditions, is expected to be comparable. The key differentiator in a practical setting often reverts to the cost and stability advantages of the tetraisopropyl derivative.

Experimental Protocols for Performance Evaluation

To empirically assess the performance of phosphitylating reagents or to optimize synthesis protocols, the following methodologies are standard in the field.

Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring

This method provides a real-time, stepwise assessment of coupling efficiency during the synthesis process.

Objective: To quantitatively measure the efficiency of each coupling step.

Methodology:

  • Synthesizer Configuration: An automated DNA/RNA synthesizer equipped with an in-line UV-Vis spectrophotometer is required.

  • Synthesis Program: A test oligonucleotide sequence (e.g., a 20-mer) is synthesized.

  • Reagent Preparation: Solutions of the nucleoside phosphoramidites, prepared using the phosphitylating agents being compared, are used at identical concentrations in anhydrous acetonitrile.

  • Monitoring: During each synthesis cycle, the acid-catalyzed removal of the 5'-dimethoxytrityl (DMT) protecting group releases a colored trityl cation. The intensity of this color, measured by the spectrophotometer at approximately 495 nm, is directly proportional to the number of molecules that successfully coupled in the preceding step.[8]

  • Data Analysis: The stepwise coupling efficiency is calculated by comparing the absorbance from consecutive cycles. The overall average coupling efficiency is determined by the geometric mean of all steps.

Protocol 2: HPLC Analysis of Final Product Purity

This offline method evaluates the overall success of the synthesis by analyzing the composition of the final product.

Objective: To determine the purity and yield of the full-length oligonucleotide.

Methodology:

  • Synthesis and Workup: The target oligonucleotide is synthesized and then cleaved from the solid support, followed by the removal of all protecting groups.

  • Quantification: The total yield of the crude oligonucleotide is determined by UV absorbance at 260 nm.

  • HPLC Analysis:

    • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector and a reversed-phase column (e.g., C18) is used.

    • Mobile Phase: A gradient of acetonitrile in an ion-pairing buffer like triethylammonium acetate (TEAA) is commonly employed to separate the oligonucleotides.

    • Analysis: The crude product is injected, and the chromatogram, monitored at 260 nm, reveals a main peak corresponding to the full-length product and smaller, earlier-eluting peaks representing truncated "failure" sequences.

  • Data Interpretation: The purity of the oligonucleotide is calculated by integrating the peak areas, with the percentage of the full-length product peak relative to the total peak area indicating the overall synthesis efficiency.

Visualizing the Process and Comparison

The following diagrams illustrate the workflow of oligonucleotide synthesis and a logical comparison of the two phosphitylating reagents.

Oligonucleotide_Synthesis_Workflow Workflow of Solid-Phase Oligonucleotide Synthesis cluster_Monomer_Prep 1. Phosphoramidite Monomer Synthesis cluster_Synthesis_Cycle 2. Automated Synthesis Cycle cluster_Post_Synthesis 3. Post-Synthesis Processing & Analysis Nucleoside Protected Nucleoside Phosphoramidite Nucleoside Phosphoramidite Nucleoside->Phosphoramidite Phosphitylating_Agent Phosphitylating Reagent Phosphitylating_Agent->Phosphoramidite Coupling Coupling Phosphoramidite->Coupling Deblocking Deblocking (DMT Removal) Deblocking->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Deblocking Cleavage Cleavage & Deprotection Oxidation->Cleavage Analysis HPLC Analysis Cleavage->Analysis Final_Product Purified Oligonucleotide Analysis->Final_Product

Caption: The three main stages of oligonucleotide production.

Reagent_Comparison Cost-Benefit Comparison of Phosphitylating Reagents cluster_Tetraisopropyl 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite cluster_Chloro 2-cyanoethyl N,N-diisopropylchlorophosphoramidite cluster_Performance Shared Performance Outcome Benefit_Cost Benefit: Lower Cost Conclusion_Tetra Conclusion: More economical and robust for large-scale synthesis Benefit_Cost->Conclusion_Tetra Benefit_Stability Benefit: Higher Stability Benefit_Stability->Conclusion_Tetra High_Efficiency Enables High Coupling Efficiency (>99%) in Optimized Systems Conclusion_Tetra->High_Efficiency Drawback_Cost Drawback: Higher Cost Conclusion_Chloro Conclusion: Higher operational cost and stricter handling required Drawback_Cost->Conclusion_Chloro Drawback_Stability Drawback: Lower Stability Drawback_Stability->Conclusion_Chloro Conclusion_Chloro->High_Efficiency

Caption: A logical breakdown of the cost-benefit analysis.

Conclusion and Recommendation

The selection of a phosphitylating reagent for oligonucleotide synthesis is a critical decision that impacts the overall cost, efficiency, and robustness of the manufacturing process. Based on the available evidence, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite offers significant advantages in terms of lower cost and greater stability over its main alternative, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1] These benefits are particularly impactful in large-scale synthesis environments prevalent in drug development and commercial production. While both reagents can be used to produce high-quality oligonucleotides with high coupling efficiencies, the economic and practical advantages make 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite the preferable choice for most applications. The ultimate success of any synthesis will, however, always depend on the stringent control of all reaction parameters and the use of high-purity reagents throughout the process.

References

A Comparative Guide to 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of automated solid-phase oligonucleotide synthesis, the choice of phosphitylating agent is a critical determinant of yield, purity, and the overall success of synthesizing DNA and RNA strands. Among the various reagents available, 3-((bis(diisopropylamino)phosphino)oxy)propanenitrile, commonly known as 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, has established itself as a cornerstone of modern phosphoramidite chemistry. This guide provides a comprehensive comparison of this reagent with its alternatives, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Performance Comparison of Phosphate Protecting Groups

The primary role of this compound is to introduce a phosphite triester linkage with a 2-cyanoethyl protecting group on the phosphate backbone. The selection of this protecting group significantly impacts the efficiency of the synthesis cycle and the integrity of the final oligonucleotide product. The following table summarizes the comparative performance of the 2-cyanoethyl group against a common alternative, the methyl group.

Protecting GroupReagentAverage Coupling EfficiencyKey AdvantagesKey Disadvantages
2-Cyanoethyl This compound>99%[1]High coupling efficiency, well-established protocols, and commercial availability.Can lead to the formation of acrylonitrile during deprotection, which may cause side reactions with the oligonucleotide.[2]
Methyl Methyl N,N-diisopropylchlorophosphoramiditeGenerally high, but can be slightly lower than 2-cyanoethylAvoids the formation of acrylonitrile.Can cause methylation of thymidine residues, leading to mutations in the synthesized oligonucleotide. This can significantly lower the cloning efficiency of the synthesized DNA.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing the performance of different phosphitylating agents. Below are representative protocols for the standard solid-phase synthesis cycle using 2-cyanoethyl and methyl phosphoramidites.

Protocol 1: Solid-Phase Oligonucleotide Synthesis using 2-Cyanoethyl Phosphoramidites

This protocol outlines the standard automated synthesis cycle.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the initial nucleoside.

  • 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-O-(2-cyanoethyl-N,N-diisopropylamino)phosphoramidites (for A, C, G, and T).

  • Activator solution (e.g., 0.25 M 5-(benzylthio)-1H-tetrazole (BTT) in anhydrous acetonitrile).[3]

  • Deblocking solution (3% trichloroacetic acid in dichloromethane).[3]

  • Capping solution A (acetic anhydride/2,6-lutidine/THF) and Capping solution B (N-methylimidazole/THF).

  • Oxidizing solution (0.02 M iodine in THF/water/pyridine).

  • Anhydrous acetonitrile for washing.

  • Cleavage and deprotection solution (e.g., ammonium hydroxide/methylamine (AMA) solution).[1]

Procedure: The synthesis is performed on an automated DNA synthesizer with the following cycle for each nucleotide addition:

  • Deblocking (Detritylation): The 5'-O-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution. The support is then washed with anhydrous acetonitrile.

  • Coupling: The phosphoramidite monomer and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 3 minutes.[3]

  • Capping: To block any unreacted 5'-hydroxyl groups, the support is treated with the capping solutions. This prevents the formation of deletion mutations.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to a stable phosphate triester by treatment with the oxidizing solution. The support is then washed with anhydrous acetonitrile.

  • Repeat: The cycle is repeated until the desired oligonucleotide sequence is assembled.

  • Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and all protecting groups (base, phosphate, and sugar) are removed by treatment with the cleavage and deprotection solution.

Protocol 2: Solid-Phase Oligonucleotide Synthesis using Methyl Phosphonamidites

This protocol is adapted for the use of methyl phosphonamidites, highlighting the necessary modifications.

Materials:

  • CPG solid support.

  • 5'-O-DMT-N-protected-2'-deoxynucleoside-3'-O-(methyl-N,N-diisopropylamino)phosphonamidites.

  • Activator solution (e.g., 1H-tetrazole).

  • Deblocking solution (3% trichloroacetic acid in dichloromethane).

  • Capping and Oxidizing solutions as in Protocol 1.

  • Anhydrous acetonitrile and tetrahydrofuran.

  • Cleavage and Deprotection solution: A two-step process using ammonium hydroxide/ethanol/acetonitrile followed by ethylenediamine.[4]

Procedure:

  • Monomer Preparation: Dissolve dA and Ac-dC methyl phosphonamidites in anhydrous acetonitrile, dG in anhydrous tetrahydrofuran, and dT in anhydrous acetonitrile.[4]

  • Automated Synthesis: The synthesis cycle is similar to the 2-cyanoethyl protocol with a key modification:

    • Coupling: A longer reaction time of at least 5 minutes is recommended for methyl phosphonamidites to achieve high coupling efficiency.[4]

  • Cleavage and Deprotection (Two-Step):

    • Step 1 (Cleavage from support): After synthesis, the support is treated with a solution of acetonitrile/ethanol/ammonium hydroxide (45:45:10) for 30 minutes at room temperature.[4]

    • Step 2 (Base Deprotection): Ethylenediamine is added to the vial, and the reaction is allowed to proceed for 6 hours at room temperature to remove the base protecting groups.[4]

  • Work-up: The supernatant is collected, the support is washed, and the combined solutions are diluted and neutralized. The final product is desalted.

Signaling Pathways and Experimental Workflows

To visualize the chemical transformations and the logical flow of the synthesis process, the following diagrams are provided.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle start Start with Support-Bound Nucleoside (5'-DMT protected) deblocking 1. Deblocking (Acid Treatment) start->deblocking Remove DMT coupling 2. Coupling (Phosphoramidite + Activator) deblocking->coupling Expose 5'-OH capping 3. Capping (Acetic Anhydride) coupling->capping Block Failures oxidation 4. Oxidation (Iodine Solution) capping->oxidation Stabilize Linkage elongated Elongated Chain (5'-DMT protected) oxidation->elongated elongated->deblocking Repeat Cycle final_cleavage Cleavage & Deprotection elongated->final_cleavage Final Cycle Complete final_product Purified Oligonucleotide final_cleavage->final_product

Caption: Automated solid-phase oligonucleotide synthesis cycle.

Deprotection_Comparison cluster_cyanoethyl 2-Cyanoethyl Deprotection cluster_methyl Methyl Deprotection ce_start Oligonucleotide on Support (2-Cyanoethyl Protected) ce_deprotect Single Step: Ammonium Hydroxide/ Methylamine (AMA) ce_start->ce_deprotect ce_product Deprotected Oligonucleotide + Acrylonitrile ce_deprotect->ce_product me_start Oligonucleotide on Support (Methyl Protected) me_cleavage Step 1: Cleavage (NH4OH/EtOH/ACN) me_start->me_cleavage me_deprotect Step 2: Deprotection (Ethylenediamine) me_cleavage->me_deprotect me_product Deprotected Oligonucleotide me_deprotect->me_product

Caption: Comparison of deprotection workflows.

References

Safety Operating Guide

Personal protective equipment for handling 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile (CAS No. 102691-36-1), a key reagent in oligonucleotide synthesis. Adherence to these protocols is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Immediate Precautions

This compound is a moisture-sensitive, colorless to yellow liquid. It is classified as a flammable liquid and is harmful if swallowed, causes severe skin burns and eye damage, is toxic if inhaled, and may cause an allergic skin reaction and respiratory irritation.[1]

Key Hazards:

  • Flammable Liquid: Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • Acute Toxicity (Oral, Inhalation): Harmful or toxic if ingested or inhaled.[1]

  • Skin and Eye Corrosivity: Causes severe burns and eye damage.[1]

  • Sensitization: May cause an allergic skin reaction and respiratory irritation.[1][2]

  • Moisture Sensitive: Reacts with moisture, which can affect its stability and reactivity.

Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, providing protection against chemical splashes.
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable option. Inspect gloves for any damage before use.
Body Protection Laboratory CoatA flame-retardant lab coat is recommended.
Protective ClothingLong pants and closed-toe shoes are required.
Respiratory Protection Fume HoodAll handling of this chemical should be conducted in a certified chemical fume hood.
RespiratorIn situations where a fume hood is not available or inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation:

  • Ensure a certified chemical fume hood is operational.

  • Gather all necessary PPE as specified in the table above.

  • Locate the nearest emergency eyewash station and safety shower.

  • Prepare a designated and clearly labeled waste container for phosphoramidite waste.

  • Keep the container of this compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.

3.2. Handling:

  • Don all required PPE before handling the chemical.

  • Conduct all transfers and manipulations of the chemical inside a fume hood.

  • Use only compatible and dry glassware and equipment.

  • Avoid direct contact with the liquid. Use appropriate chemical-resistant spatulas or syringes for transfers.

  • Keep the container tightly closed when not in use.

  • Store the compound at the recommended temperature of -20°C in a tightly sealed container under an inert atmosphere.

3.3. Post-Handling:

  • Decontaminate all equipment that has come into contact with the chemical following the disposal plan.

  • Properly dispose of all waste materials as outlined in the disposal plan.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Deactivation and Waste Management

Unreacted phosphoramidites are reactive and must be deactivated before disposal. The primary method for deactivation is hydrolysis.

4.1. Deactivation of Unreacted Phosphoramidite Waste (Quenching):

This procedure should be performed in a chemical fume hood with appropriate PPE.

  • Preparation: Place the waste solution containing the phosphoramidite in a flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon). If the waste is concentrated, it can be diluted with an inert solvent like toluene. Cool the flask to 0°C using an ice bath.

  • Initial Quenching: Slowly add isopropanol to the cooled, stirring solution.[1][2] Isopropanol is less reactive with water-reactive substances than water and allows for a more controlled reaction.[1]

  • Intermediate Quenching: Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.[1]

  • Final Quenching: After the reaction with the isopropanol/water mixture ceases, slowly add water to ensure complete hydrolysis of any remaining phosphoramidite.

  • Neutralization and Equilibration: Allow the mixture to warm to room temperature and stir for several hours to ensure the reaction is complete.[1] The solution can then be neutralized with a weak acid like acetic or citric acid.[1]

  • Disposal: The resulting neutralized aqueous organic waste should be collected in a designated hazardous waste container and disposed of according to institutional and local regulations.

4.2. Disposal of Contaminated Materials:

  • Solid Waste: All contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a sealed, labeled hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetonitrile). The rinsate should be treated as hazardous waste and deactivated as described above.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal. Decontaminate the spill area with a suitable solvent.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer prep_fume_hood Verify Fume Hood Operation prep_fume_hood->handle_transfer prep_emergency Locate Emergency Equipment prep_emergency->handle_transfer prep_waste Prepare Labeled Waste Container disp_collect Collect in Hazardous Waste Container prep_waste->disp_collect handle_storage Store at -20°C under Inert Gas handle_transfer->handle_storage disp_deactivate Deactivate Waste via Hydrolysis handle_transfer->disp_deactivate disp_deactivate->disp_collect disp_dispose Dispose via Institutional Protocol disp_collect->disp_dispose em_spill Spill em_action Follow Emergency Procedures em_spill->em_action Contain & Clean em_exposure Personal Exposure em_exposure->em_action Flush & Seek Medical Aid

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-((Bis(diisopropylamino)phosphino)oxy)propanenitrile

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